Product packaging for Cyclopentylsilane(Cat. No.:)

Cyclopentylsilane

Cat. No.: B15369427
M. Wt: 100.23 g/mol
InChI Key: IRRVTIDUSZWLNF-UHFFFAOYSA-N
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Description

Cyclopentylsilane is a chemical compound with the molecular formula C5H12Si and a molecular weight of 100.23 g/mol. Its CAS Registry Number is 80249-74-7 . The compound's SMILES notation is [SiH3]C1CCCC1 . This product is strictly for research use only and is not intended for personal, cosmetic, or pharmaceutical applications. Please consult the safety data sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12Si B15369427 Cyclopentylsilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12Si

Molecular Weight

100.23 g/mol

IUPAC Name

cyclopentylsilane

InChI

InChI=1S/C5H12Si/c6-5-3-1-2-4-5/h5H,1-4H2,6H3

InChI Key

IRRVTIDUSZWLNF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)[SiH3]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cyclopentylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Cyclopentylsilane (CAS No. 80249-74-7). The information presented is intended to support research and development activities by offering reliable data and detailed experimental methodologies for its characterization.

Core Physical Properties of this compound

The physical characteristics of a compound are critical for its handling, application, and integration into various chemical processes. This compound is a clear, highly flammable liquid with a mild odor. A summary of its key physical properties is provided in the table below.

Physical PropertyValueUnits
Molecular Formula C₅H₁₂Si-
Molecular Weight 100.23 g/mol
Boiling Point 89 - 90°C
Melting Point < 0°C
Density 0.775g/cm³
Refractive Index 1.4404-
Flash Point -8°C
Appearance Clear Liquid-
Odor Mild-

Experimental Protocols for Physical Property Determination

Accurate and reproducible experimental data are paramount in scientific research. The following sections detail the standard operating procedures for determining the key physical properties of liquid compounds such as this compound.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This method utilizes a Thiele tube to provide uniform heating of a small sample, and the boiling point is identified by observing the cessation of bubble evolution from an inverted capillary tube upon cooling.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Mineral oil or silicone oil (as a heating bath)

  • Stand and clamp

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped within the Thiele tube, with the thermometer bulb and sample immersed in the heating oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Data Analysis: The recorded temperature is the observed boiling point. For high precision, this may be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Principle: Density is defined as mass per unit volume. The pycnometer method involves accurately determining the mass of a known volume of the liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m₁).

  • The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium. The volume of the pycnometer is then determined by weighing the water-filled pycnometer (m₂) and using the known density of water at that temperature.

  • The pycnometer is then emptied, dried, and filled with this compound.

  • The filled pycnometer is brought to the same constant temperature in the water bath.

  • The mass of the this compound-filled pycnometer is accurately measured (m₃).

Calculation: The density (ρ) of this compound is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Where:

  • ρ_sample is the density of this compound.

  • m₁ is the mass of the empty pycnometer.

  • m₂ is the mass of the pycnometer filled with water.

  • m₃ is the mass of the pycnometer filled with this compound.

  • ρ_water is the density of water at the experimental temperature.

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in the substance. The Abbe refractometer measures the critical angle of total internal reflection of the liquid to determine its refractive index.

Apparatus:

  • Abbe refractometer

  • Constant temperature circulating bath

  • Light source (sodium lamp, 589 nm)

  • Dropper or pipette

  • Soft lens tissue

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and dried with soft lens tissue.

  • The instrument is calibrated using a standard liquid with a known refractive index.

  • A few drops of this compound are placed on the surface of the measuring prism.

  • The prisms are closed and locked.

  • The sample is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.

  • The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.

  • The dispersion compensator is adjusted to eliminate any color fringe from the field of view.

  • The prism assembly is rotated until the dividing line between the light and dark fields is centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Data Analysis: The reading obtained is the refractive index of this compound at the specified temperature and wavelength (typically nD²⁰, where D refers to the sodium D-line at 20°C).

Principle: The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air near its surface. The Pensky-Martens closed-cup method is suitable for liquids like this compound.

Apparatus:

  • Pensky-Martens closed-cup flash point tester

  • Thermometer

  • Heating source

  • Ignition source (gas flame or electric igniter)

Procedure:

  • The sample cup of the Pensky-Martens apparatus is cleaned and dried.

  • The sample cup is filled with this compound to the marked level.

  • The lid, with the thermometer and stirrer, is placed on the cup.

  • The apparatus is heated at a slow, constant rate as specified by the standard method (e.g., ASTM D93).

  • The sample is stirred at a constant speed.

  • At regular temperature intervals, the stirring is stopped, and the ignition source is applied to the opening in the lid.

  • The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.

Data Analysis: The observed flash point temperature is recorded. It is important to correct this value for atmospheric pressure if it differs significantly from 101.3 kPa.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid chemical sample such as this compound.

G cluster_0 Sample Handling and Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting Sample Receive and Log Liquid Sample Prep Sample Preparation (e.g., degassing, filtration if necessary) Sample->Prep BoilingPoint Boiling Point (Thiele Tube) Prep->BoilingPoint Density Density (Pycnometer) Prep->Density RefractiveIndex Refractive Index (Abbe Refractometer) Prep->RefractiveIndex FlashPoint Flash Point (Pensky-Martens) Prep->FlashPoint Analysis Data Compilation and Analysis BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis FlashPoint->Analysis Report Generate Technical Data Sheet Analysis->Report

Figure 1: Workflow for the physical characterization of a liquid chemical.

Synthesis and Purification of High-Purity Cyclopentylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity cyclopentylsilane (C5H11SiH3). This compound is a valuable organosilicon compound with applications in materials science and as a building block in the synthesis of pharmaceutical intermediates. The demand for high-purity this compound necessitates well-defined and reproducible manufacturing processes. This document details two primary synthetic routes, purification methodologies, and analytical techniques for quality control.

Synthesis of this compound

Two principal methods for the synthesis of this compound are the Grignard reaction and the hydrosilylation of cyclopentene followed by reduction. Each method offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and scalability.

Grignard Reaction Route

The Grignard reaction provides a classic and versatile method for the formation of carbon-silicon bonds. This route involves the preparation of a cyclopentylmagnesium halide (a Grignard reagent) which then reacts with a suitable chlorosilane.

Experimental Protocol:

Step 1: Synthesis of Cyclopentylmagnesium Bromide

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet. All glassware must be thoroughly dried to exclude moisture.

  • Reagents:

    • Magnesium turnings

    • Cyclopentyl bromide

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • A small crystal of iodine (as an initiator)

  • Procedure:

    • Under a nitrogen atmosphere, place the magnesium turnings in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of cyclopentyl bromide in anhydrous diethyl ether.

    • Add a small portion of the cyclopentyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has reacted. The resulting greyish solution is the Grignard reagent, cyclopentylmagnesium bromide.

Step 2: Reaction with Chlorosilane

  • Reagents:

    • Cyclopentylmagnesium bromide solution (from Step 1)

    • Trichlorosilane (SiHCl3) or tetrachlorosilane (SiCl4)

    • Anhydrous diethyl ether

  • Procedure:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of the chlorosilane in anhydrous diethyl ether to the stirred Grignard reagent. This reaction is exothermic and should be controlled carefully.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • The reaction mixture will form a precipitate of magnesium salts.

Step 3: Work-up and Isolation

  • Procedure:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the ethereal layer containing the crude this compound product.

    • Wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent by distillation. The remaining liquid is crude this compound.

Quantitative Data (Grignard Route):

ParameterValue
Starting MaterialsCyclopentyl bromide, Magnesium, Trichlorosilane
SolventDiethyl ether or THF
Reaction Temperature0 °C to reflux
Typical Yield60-80% (unoptimized)
Key ByproductsMagnesium halides, unreacted starting materials

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Chlorosilane cluster_2 Step 3: Reduction Cyclopentyl_Bromide Cyclopentyl Bromide Grignard_Reagent Cyclopentylmagnesium Bromide Cyclopentyl_Bromide->Grignard_Reagent Anhydrous Ether Mg Magnesium Mg->Grignard_Reagent Anhydrous Ether Crude_Product Crude Cyclopentyltrichlorosilane Grignard_Reagent->Crude_Product Anhydrous Ether, 0°C Chlorosilane Trichlorosilane (SiHCl3) Chlorosilane->Crude_Product Anhydrous Ether, 0°C Final_Product This compound Crude_Product->Final_Product Anhydrous Ether Reducing_Agent LiAlH4 Reducing_Agent->Final_Product Anhydrous Ether

Hydrosilylation Route

Hydrosilylation offers a more atom-economical route to organosilanes. This method involves the addition of a hydrosilane across the double bond of an alkene, in this case, cyclopentene. The reaction is typically catalyzed by a platinum-based catalyst.

Experimental Protocol:

Step 1: Hydrosilylation of Cyclopentene

  • Apparatus: A high-pressure autoclave or a sealed reaction vessel capable of withstanding elevated temperatures and pressures.

  • Reagents:

    • Cyclopentene

    • Trichlorosilane (SiHCl3)

    • Platinum catalyst (e.g., Speier's catalyst - hexachloroplatinic acid)

  • Procedure:

    • In a clean, dry reaction vessel, combine cyclopentene and trichlorosilane in approximately equimolar amounts.

    • Add a catalytic amount of the platinum catalyst.

    • Seal the vessel and heat the mixture to a temperature above the boiling point of the reactants (typically 100-150 °C) to ensure the reaction proceeds in the liquid phase under pressure.

    • Maintain the reaction at this temperature for several hours with stirring.

    • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The product of this step is cyclopentyltrichlorosilane. A yield of 90% or higher has been reported for this reaction.

Step 2: Reduction of Cyclopentyltrichlorosilane

  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagents:

    • Cyclopentyltrichlorosilane (from Step 1)

    • Lithium aluminum hydride (LiAlH4)

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether in the flask and cool it in an ice bath.

    • Slowly add a solution of cyclopentyltrichlorosilane in anhydrous diethyl ether from the dropping funnel to the LiAlH4 suspension. This reaction is highly exothermic and should be controlled carefully.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

    • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.

    • Filter the resulting precipitate of aluminum salts and wash it with diethyl ether.

    • The combined ether filtrates contain the crude this compound.

Quantitative Data (Hydrosilylation Route):

ParameterValue
Starting MaterialsCyclopentene, Trichlorosilane
CatalystPlatinum-based (e.g., Speier's catalyst)
Reaction Temperature100-150 °C (Hydrosilylation), Reflux (Reduction)
Typical Yield>90% (Hydrosilylation), High (Reduction)
Key ByproductsPlatinum catalyst residues, aluminum salts

Hydrosilylation_Workflow Start Start Hydrosilylation Hydrosilylation of Cyclopentene with Trichlorosilane Start->Hydrosilylation Pt Catalyst Reduction Reduction of Cyclopentyltrichlorosilane with LiAlH4 Hydrosilylation->Reduction Purification Fractional Distillation Reduction->Purification Analysis Purity Analysis (GC-MS, NMR) Purification->Analysis Final_Product High-Purity this compound Analysis->Final_Product

Purification of this compound

Crude this compound obtained from either synthetic route requires purification to remove unreacted starting materials, solvents, and reaction byproducts. Due to the air and moisture sensitivity of this compound, all purification steps must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Fractional Distillation

  • Apparatus: A fractional distillation apparatus equipped with a Vigreux or packed column, a distillation head with a condenser, and a receiving flask. The entire setup should be assembled to allow for distillation under a nitrogen or argon atmosphere.

  • Procedure:

    • Assemble the fractional distillation apparatus and ensure all joints are well-sealed.

    • Purge the entire system with a slow stream of inert gas.

    • Transfer the crude this compound to the distillation flask.

    • Heat the distillation flask gently using a heating mantle.

    • Collect the fractions at their respective boiling points. The boiling point of this compound is approximately 77 °C.

    • Monitor the purity of the collected fractions using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

    • Combine the fractions that meet the desired purity specifications.

    • Store the purified this compound under an inert atmosphere in a sealed container.

Analytical Characterization for Purity Assessment

To ensure the high purity of the final product, rigorous analytical characterization is essential. The primary techniques used are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture, making it ideal for assessing the purity of this compound.

Experimental Protocol:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to a high m/z ratio (e.g., 30-300 amu).

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and is used to confirm the identity and purity of the synthesized this compound.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons on the silicon atom and the cyclopentyl ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct peaks for the different carbon atoms in the cyclopentyl ring, confirming the carbon framework of the molecule.

Expected NMR Spectral Data (Predicted):

NucleusChemical Shift (δ, ppm)Multiplicity
¹H (Si-H)~3.5-4.0Triplet (coupled to adjacent CH)
¹H (Cyclopentyl)~0.8-1.8Multiplets
¹³C (Cyclopentyl)~10-30-

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Purity_Analysis_Logic Input Purified this compound Sample GCMS GC-MS Analysis Input->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR Purity_Check Purity > 99.5%? GCMS->Purity_Check Identity_Check Correct Structure Confirmed? NMR->Identity_Check Purity_Check->Identity_Check Yes Fail Further Purification Required Purity_Check->Fail No Pass High-Purity Product Identity_Check->Pass Yes Identity_Check->Fail No

Conclusion

The synthesis of high-purity this compound can be successfully achieved through either the Grignard or hydrosilylation routes. The hydrosilylation method, followed by reduction, appears to be a more efficient and high-yielding process. Proper purification, primarily through fractional distillation under an inert atmosphere, is critical to achieving the desired purity. Rigorous analytical characterization using GC-MS and NMR spectroscopy is mandatory to confirm the identity and purity of the final product, ensuring its suitability for demanding applications in research, development, and manufacturing.

A Technical Guide to Cyclopentylsilane and Cyclopentasilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula, weight, and relevant experimental data for cyclopentylsilane and its related compound, cyclopentasilane. The information is presented to address the potential ambiguity in the common nomenclature and to serve the interests of researchers in various scientific fields. While "this compound" literally refers to a cyclopentyl group attached to a silane moiety (C5H12Si), the term is sometimes informally used to refer to "cyclopentasilane" (Si5H10), a cyclic silicon hydride. This guide covers both compounds to ensure clarity and comprehensiveness.

Core Molecular Data

The fundamental molecular properties of this compound and cyclopentasilane are summarized in the table below for easy comparison.

PropertyThis compoundCyclopentasilane
Chemical Formula C5H12Si[1]Si5H10[2]
Molecular Weight 100.23 g/mol [1]150.505 g/mol [2]
CAS Number 80249-74-7289-22-5[2][3]
Appearance Not specifiedColorless liquid[2]
Boiling Point 89-90°C[1]Decomposes at 84°C[2]
Density 0.775 g/cm³[1]Not specified
Flash Point -8°C[1]Not specified
Refractive Index 1.4404[1]Not specified

Experimental Protocols: Synthesis of Cyclopentasilane

Cyclopentasilane is of significant research interest as a liquid silicon ink for applications in printed electronics, such as integrated circuits and solar cells[2]. The synthesis of cyclopentasilane can be achieved through a multi-step process.

Objective: To synthesize cyclopentasilane (Si5H10) from diphenyldichlorosilane.

Materials:

  • Diphenyldichlorosilane ((C6H5)2SiCl2)

  • Lithium (Li)

  • Aluminium chloride (AlCl3)

  • Benzene

  • Hydrogen chloride (HCl)

  • Lithium aluminium hydride (LiAlH4)

Methodology:

The synthesis of cyclopentasilane involves a three-step procedure as outlined below:

  • Formation of Decaphenylcyclopentasilane: Diphenyldichlorosilane is reacted with lithium. This reaction results in the formation of decaphenylcyclopentasilane.

  • Chlorination to Decachlorocyclopentasilane: The decaphenylcyclopentasilane is then reacted with aluminium chloride in benzene, catalyzed by hydrogen chloride. This step yields decachlorocyclopentasilane.

  • Reduction to Cyclopentasilane: In the final step, the chlorine atoms in decachlorocyclopentasilane are replaced by hydrogen using a reducing agent, lithium aluminium hydride, to produce cyclopentasilane[2].

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of cyclopentasilane.

G cluster_0 Starting Material cluster_1 Intermediates cluster_2 Final Product A Diphenyldichlorosilane ((C6H5)2SiCl2) B Decaphenylcyclopentasilane A->B + Lithium C Decachlorocyclopentasilane B->C + AlCl3, HCl (cat.) in Benzene D Cyclopentasilane (Si5H10) C->D + LiAlH4

Caption: Synthesis pathway of Cyclopentasilane.

Applications and Further Research

This compound (C5H12Si): While detailed experimental protocols for this compound are not as readily available in the surveyed literature, its identity as an organosilane suggests potential applications in medicinal chemistry and materials science. Organosilanes are known for their use as protecting groups, in cross-coupling reactions, and as precursors for silicon-containing polymers and materials.

Cyclopentasilane (Si5H10): This compound is a subject of ongoing research for its potential as a liquid precursor for silicon-based materials. Its reaction with borane (BH3) has been studied as a method to produce liquid precursors for p-type semiconducting silicon[4][5]. The ability to deposit silicon films from a liquid phase at relatively low temperatures opens up possibilities for flexible and printed electronics. The thermal decomposition of cyclopentasilane begins at temperatures above 84°C, leading to polymerization and the formation of silicon hydrogen polymers at higher temperatures[2].

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclopentylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cyclopentylsilane. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages advanced computational prediction tools to deliver reliable spectral parameters. It also outlines a detailed experimental protocol for the acquisition of NMR data for volatile and air-sensitive organosilanes, which is applicable to this compound. This guide is intended to serve as a valuable resource for researchers in the fields of organic chemistry, materials science, and drug development who may be working with or synthesizing similar silicon-containing compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values were generated using reputable NMR prediction software, providing a strong theoretical basis for spectral analysis and interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
Si-H3.20Quartet4.5
C₁-H 1.05Multiplet-
C₂, C₅-H ₂ (axial)1.50Multiplet-
C₂, C₅-H ₂ (equatorial)1.65Multiplet-
C₃, C₄-H ₂ (axial)1.45Multiplet-
C₃, C₄-H ₂ (equatorial)1.55Multiplet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C₁25.0
C₂, C₅27.5
C₃, C₄26.0

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, taking into account its likely volatile and air-sensitive nature.

1. Sample Preparation (under inert atmosphere):

  • Materials: High-quality 5 mm NMR tube with a J. Young's valve or a screw cap with a PTFE/silicone septum, deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) (dried over molecular sieves), gastight syringe, and a Schlenk line or glovebox.

  • Procedure:

    • Dry the NMR tube in an oven at 120 °C for at least 4 hours and allow it to cool under a stream of dry nitrogen or argon.

    • In an inert atmosphere (glovebox or Schlenk line), add approximately 0.5-0.7 mL of the deuterated solvent to the NMR tube.

    • Using a gastight syringe, carefully transfer 1-5 mg of this compound into the NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

    • Seal the NMR tube securely with the J. Young's valve or the septum cap. If using a septum cap, it is advisable to wrap the cap and the top of the tube with Parafilm M® for an extra layer of protection against air and moisture.

2. NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Solvent: CDCl₃ or C₆D₆.

    • Temperature: 298 K (25 °C).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width: 0-10 ppm.

    • Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm or C₆H₆ at 7.16 ppm) should be used as an internal reference.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Solvent: CDCl₃ or C₆D₆.

    • Temperature: 298 K (25 °C).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 0-50 ppm (a wider range may be initially used to ensure all peaks are captured).

    • Referencing: The solvent peak (CDCl₃ at 77.16 ppm or C₆D₆ at 128.06 ppm) should be used as an internal reference.

Visualization of Experimental Workflow and Signal Interpretation

The following diagrams, created using the DOT language, illustrate the key processes involved in the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis prep1 Dry NMR Tube prep2 Add Deuterated Solvent prep1->prep2 prep3 Add this compound prep2->prep3 prep4 Seal NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 proc4 Spectral Interpretation proc3->proc4

Diagram 1: Experimental Workflow for NMR Analysis.

signal_interpretation cluster_1h 1H NMR Data cluster_13c 13C NMR Data cluster_structure Structural Information h_chem_shift Chemical Shift (δ) s_protons Number and Type of Protons h_chem_shift->s_protons identifies h_multiplicity Multiplicity s_connectivity Proton Connectivity h_multiplicity->s_connectivity reveals h_coupling Coupling Constant (J) h_coupling->s_connectivity quantifies h_integration Integration h_integration->s_protons quantifies c_chem_shift Chemical Shift (δ) s_functional Electronic Environment c_chem_shift->s_functional indicates c_num_signals Number of Signals s_carbons Number of Unique Carbons c_num_signals->s_carbons determines

Diagram 2: Logical Relationships in NMR Signal Interpretation.

Cyclopentylsilane: A Technical Guide to its CAS Number and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylsilane (CAS No. 80249-74-7) is an organohydrosilane compound of interest in various chemical synthesis applications, including pharmaceutical development.[1][2] Its utility as a chemical intermediate necessitates a thorough understanding of its physicochemical properties and, critically, its safety profile to ensure safe handling and use in a laboratory setting.[3] This technical guide provides a comprehensive overview of the essential safety information for this compound, presented in a clear and accessible format for scientific professionals.

Physicochemical and Safety Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 80249-74-7[1][2][4]
Molecular Formula C5H12Si[3]
Synonyms Trihydrosilylcyclopentane[3]
Physical State Liquid[3]

Table 2: GHS Safety Information for this compound [3]

CategoryInformation
GHS Classification Flammable Liquids, Category 2
Signal Word Danger
Hazard Statement H225: Highly flammable liquid and vapor
GHS Pictogram 🔥

Table 3: Handling and Precautionary Measures for this compound [3]

Precautionary Statement CategoryP-CodeStatement Text
Prevention P210Keep away from heat, open flames, sparks. - No smoking.
P233Keep container tightly closed.
P240Ground/bond container and receiving equipment.
P241Use explosion-proof electrical equipment.
P242Use only non-sparking tools.
P243Take precautionary measures against static discharge.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P370+P378In case of fire: Use water spray or fog, foam, carbon dioxide, dry chemical to extinguish.
Storage P403+P235Store in a well-ventilated place. Keep cool.
Disposal P501Dispose of contents/container to licensed waste disposal facility.

Toxicological Information

Currently, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for this compound are not available in the public domain. However, qualitative assessments indicate that the substance may cause irritation to the respiratory tract, skin, and eyes.[3] In case of exposure, it is crucial to seek fresh air, wash the affected skin area with soap and water, and for eye contact, rinse thoroughly with water for at least 15 minutes.[3] Always seek medical attention if symptoms persist.

Experimental Protocols and Workflows

Given the nature of this compound as a reactive chemical intermediate, adherence to strict experimental protocols is paramount. Below are visualizations of key logical and experimental workflows.

Safe Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) handle_transfer Use Non-Sparking Tools for Transfer prep_ppe->handle_transfer prep_fume_hood Work in a Well-Ventilated Fume Hood prep_fume_hood->handle_transfer prep_grounding Ensure Proper Grounding of Equipment prep_grounding->handle_transfer handle_storage Keep Container Tightly Closed handle_transfer->handle_storage emergency_fire Use CO2, Dry Chemical, or Foam Extinguisher handle_transfer->emergency_fire If Fire Occurs emergency_exposure Follow First-Aid Procedures and Seek Medical Attention handle_transfer->emergency_exposure If Exposure Occurs emergency_spill Contain Spills with Inert Absorbent handle_storage->emergency_spill If Spill Occurs handle_ignition Eliminate All Ignition Sources handle_ignition->handle_transfer

Caption: Logical workflow for the safe handling of this compound.

Representative Experimental Workflow: Hydrosilylation of an Alkene

The hydrosilylation of alkenes is a common application for organohydrosilanes. The following diagram illustrates a typical experimental workflow for such a reaction. While specific conditions may vary, this serves as a general guideline.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_glassware Assemble Dry, Inert Atmosphere Glassware setup_reagents Charge Alkene and Anhydrous Solvent setup_glassware->setup_reagents setup_catalyst Add Hydrosilylation Catalyst (e.g., Pt-based) setup_reagents->setup_catalyst reaction_addition Slowly Add this compound via Syringe setup_catalyst->reaction_addition reaction_stir Stir Reaction Mixture at Specified Temperature reaction_addition->reaction_stir reaction_monitor Monitor Reaction Progress (e.g., by GC or TLC) reaction_stir->reaction_monitor workup_quench Quench Reaction (if necessary) reaction_monitor->workup_quench Upon Completion workup_extraction Perform Aqueous Work-up and Extraction workup_quench->workup_extraction workup_purification Purify Product via Distillation or Chromatography workup_extraction->workup_purification

Caption: General experimental workflow for the hydrosilylation of an alkene.

Conclusion

This compound is a valuable reagent in chemical synthesis. Its highly flammable nature demands strict adherence to safety protocols. This guide provides the essential safety information, handling procedures, and a representative experimental workflow to assist researchers, scientists, and drug development professionals in its safe and effective use. The absence of comprehensive toxicological data underscores the need for careful handling and the use of appropriate personal protective equipment to minimize any potential health risks.

References

The Thermal Fortitude of Cyclopentylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentylsilane, a cyclic organosilane, holds interest in various fields, including materials science and pharmaceuticals, due to its unique structural and electronic properties. A critical aspect of its application and handling is its thermal stability and the pathways through which it decomposes. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of this compound, drawing upon analogous data from related silane compounds in the absence of direct experimental studies on this specific molecule. The information presented herein is intended to provide a foundational understanding and a framework for future experimental investigation.

Thermal Stability Profile

In general, the thermal decomposition of organosilanes can proceed through several pathways, including the elimination of hydrogen, cleavage of the silicon-carbon bond, or ring-opening reactions. For this compound, the initiation of decomposition is expected to occur at elevated temperatures, likely in the range of 300-500°C, based on data from related compounds.

Table 1: Inferred Thermal Decomposition Parameters for this compound (Based on Analogous Compounds)

ParameterInferred Value/RangeAnalogous Compound(s) & Rationale
Decomposition Onset Temperature (Tonset) 300 - 450 °CBased on thermal studies of other alkylsilanes and the inherent strain of the five-membered ring which may lower the decomposition temperature compared to linear analogs.
Primary Decomposition Products Cyclopentene, Silylene (SiH₂), Hydrogen (H₂), various organosilane oligomersInferred from common decomposition pathways of alkylsilanes, involving β-hydride elimination and homolytic cleavage of Si-C and Si-H bonds.
Secondary Decomposition Products Silicon carbide, Silicon nitride (in N₂), Amorphous hydrogenated siliconAt higher temperatures, primary products can undergo further reactions to form inorganic materials.

Postulated Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a complex network of reactions. The primary initiation steps are hypothesized to be the homolytic cleavage of the Si-H or Si-C bonds, or a concerted ring-opening mechanism. The subsequent reactions of the resulting radical or silylene intermediates will dictate the final product distribution.

A plausible decomposition pathway involves the initial formation of a cyclopentylsilyl radical (c-C₅H₉SiH₂) and a hydrogen atom, or a silyl radical (•SiH₃) and a cyclopentyl radical (•C₅H₉). Another significant pathway could be the β-hydride elimination from the cyclopentyl ring to the silicon atom, leading to the formation of cyclopentene and silylene (SiH₂).

Decomposition_Pathway cluster_primary Primary Decomposition cluster_secondary Secondary Reactions CPS This compound (c-C₅H₉SiH₃) Radical_A Cyclopentylsilyl Radical (c-C₅H₉•SiH₂) + H• CPS->Radical_A Si-H Homolysis Radical_B Cyclopentyl Radical (•C₅H₉) + •SiH₃ CPS->Radical_B Si-C Homolysis Elimination Cyclopentene + Silylene (SiH₂) CPS->Elimination β-Hydride Elimination Polymerization Oligomers / Polymers Radical_A->Polymerization Radical_B->Polymerization Deposition Amorphous Silicon/Carbon Films Elimination->Deposition

Figure 1: Postulated primary decomposition pathways for this compound.

Proposed Experimental Protocols for Elucidation

To definitively characterize the thermal stability and decomposition of this compound, a series of well-defined experiments are necessary. The following protocols are proposed based on standard methodologies for studying the thermal behavior of volatile compounds.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the onset temperature of decomposition and identify the evolved gaseous products.

Methodology:

  • A small, precise amount of liquid this compound (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • The sample is heated in a TGA instrument under a controlled atmosphere (e.g., high-purity nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to approximately 800 °C.

  • The mass loss of the sample as a function of temperature is recorded.

  • The gas outlet of the TGA is coupled to a mass spectrometer to analyze the composition of the evolved gases at different stages of decomposition.

TGA_MS_Workflow Sample This compound Sample (in crucible) TGA TGA Instrument (Heating Ramp) Sample->TGA Mass_Loss Mass Loss vs. Temperature Data TGA->Mass_Loss Evolved_Gas Evolved Gases TGA->Evolved_Gas MS Mass Spectrometer Evolved_Gas->MS Product_ID Identification of Decomposition Products MS->Product_ID

Figure 2: Experimental workflow for TGA-MS analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile decomposition products with high resolution.

Methodology:

  • A microgram-scale sample of this compound is introduced into a pyrolysis unit.

  • The sample is rapidly heated to a specific pyrolysis temperature (e.g., in 50 °C increments from 300 °C to 700 °C) for a short duration.

  • The pyrolysis products are swept by an inert carrier gas into a gas chromatograph for separation.

  • The separated components are then introduced into a mass spectrometer for identification based on their mass spectra.

Isothermal Kinetic Studies in a Flow Reactor

Objective: To determine the kinetic parameters (activation energy and pre-exponential factor) of the decomposition reaction.

Methodology:

  • A dilute mixture of this compound in an inert carrier gas (e.g., nitrogen or argon) is passed through a heated tubular reactor of known volume.

  • The reactor is maintained at a constant temperature for a series of experiments.

  • The residence time of the gas mixture in the reactor is controlled by adjusting the flow rate.

  • The effluent gas is analyzed in real-time (e.g., by mass spectrometry or Fourier-transform infrared spectroscopy) to determine the concentration of the reactant and major products.

  • The experiments are repeated at different temperatures to obtain the temperature dependence of the reaction rate constant.

  • The Arrhenius equation is then used to calculate the activation energy and pre-exponential factor.

Concluding Remarks and Future Outlook

The thermal stability and decomposition of this compound remain an area ripe for experimental investigation. While this guide provides a theoretical framework based on analogous compounds, dedicated studies employing the outlined experimental protocols are essential for a definitive understanding. Such research will not only provide valuable fundamental data for researchers and scientists but also enable the safer and more effective application of this compound in drug development and materials science. The elucidation of its decomposition pathways could also open new avenues for the controlled synthesis of silicon-containing nanomaterials.

A Technical Guide to the Reactivity of Cyclopentylsilane and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilanes are a versatile class of compounds with significant applications in organic synthesis and materials science. Among these, cyclopentylsilane represents a unique building block, though its specific reactivity is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the expected reactivity of this compound by drawing parallels with well-studied analogous organosilanes, such as other cycloalkylsilanes, phenylsilane, and triethylsilane. The principles and reactions detailed herein are fundamental to understanding the potential synthetic transformations involving this compound.

The core reactivity of this compound is centered around the silicon-hydrogen (Si-H) bond, which can participate in a variety of transformations, including hydrosilylation, reductions, and functional group interconversions.

Hydrosilylation: Addition to Unsaturated Bonds

Hydrosilylation is a cornerstone reaction of organosilanes, involving the addition of the Si-H bond across a multiple bond, typically catalyzed by transition metal complexes.[1][2] This process is highly valuable for the formation of carbon-silicon bonds.

Hydrosilylation of Alkenes and Alkynes

This compound is expected to react with alkenes and alkynes in the presence of a suitable catalyst, such as a platinum-based catalyst, to yield the corresponding alkyl- and vinylcyclopentylsilanes.[1] The reaction generally proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the less substituted carbon of the double or triple bond.[1]

Reaction Scheme:

  • R-CH=CH₂ + H-Si(Cyclopentyl) → R-CH₂-CH₂-Si(Cyclopentyl)

  • R-C≡CH + H-Si(Cyclopentyl) → R-CH=CH-Si(Cyclopentyl)

Asymmetric hydrosilylation can be achieved using chiral catalysts, leading to the formation of enantiomerically enriched organosilanes.[1] For instance, cobalt complexes with chiral ligands have been successfully employed for the enantioselective hydrosilylation of cyclopropenes with arylsilanes, a reaction that provides a model for the potential stereoselective reactions of this compound.[3]

Table 1: Catalyst Systems for Hydrosilylation of Unsaturated Bonds

Catalyst TypeUnsaturated SubstrateProduct TypeKey Features
Platinum-based (e.g., Speier's catalyst)Alkenes, AlkynesAlkylsilanes, VinylsilanesHigh efficiency, common in industrial applications.[1]
Rhodium, Ruthenium, Iridium, Palladium complexesAlkenes, AlkynesAlkylsilanes, VinylsilanesCan offer different selectivity profiles.[2]
Chiral Cobalt complexesCyclopropenesChiral SilylcyclopropanesEnables asymmetric synthesis.[3]
Rhenium complexesAlkenes, CarbonylsAlkylsilanes, Silyl ethersEffective for a range of unsaturated bonds.[2]
Experimental Protocol: Cobalt-Catalyzed Diastereoselective Hydrosilylation of a Cyclopropene (Analogous Reaction)

This protocol is adapted from the diastereoselective hydrosilylation of cyclopropenes using phenylsilane, which serves as a representative procedure for a potential reaction with this compound.[3]

Materials:

  • Cyclopropene substrate (1.0 equiv)

  • Phenylsilane (1.2 equiv)

  • [L1·CoCl₂] complex (5 mol %)

  • Sodium triethylborohydride (NaBHEt₃) (10 mol %)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the [L1·CoCl₂] complex and the cyclopropene substrate.

  • Add anhydrous toluene to dissolve the solids.

  • To this solution, add phenylsilane and then the sodium triethylborohydride solution.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 5 hours).

  • Monitor the reaction progress by GC analysis of hydrolyzed aliquots.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reduction of Carbonyl Compounds

Organosilanes are effective reducing agents for a variety of functional groups, most notably carbonyl compounds.[4][5] The Si-H bond acts as a hydride source, analogous to metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[5][6][7]

Reduction of Aldehydes and Ketones

This compound is expected to reduce aldehydes and ketones to their corresponding primary and secondary alcohols, respectively.[5] This transformation is typically catalyzed by a Lewis acid or a transition metal complex.

Reaction Scheme:

  • R-CHO + H-Si(Cyclopentyl) → R-CH₂-OH

  • R-CO-R' + H-Si(Cyclopentyl) → R-CH(OH)-R'

The mechanism involves the transfer of a hydride from the silicon to the electrophilic carbonyl carbon.[8]

Table 2: Conditions for the Reduction of Carbonyls with Silanes

Carbonyl SubstrateReducing Silane (Analog)Catalyst/ConditionsProduct
AldehydTriethylsilaneTrifluoroacetic acidPrimary Alcohol
KetonePhenylsilaneRhodium complexSecondary Alcohol
EsterPolymethylhydrosiloxane (PMHS)Titanium(IV) isopropoxidePrimary Alcohol
Experimental Protocol: Reduction of a Ketone to a Secondary Alcohol (General Procedure)

This general protocol outlines the reduction of a ketone using a silane in the presence of a catalyst.

Materials:

  • Ketone (1.0 equiv)

  • This compound (or analogous silane, 1.5-2.0 equiv)

  • Catalyst (e.g., RhCl(PPh₃)₃, 1-5 mol %)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ketone and the catalyst in the anhydrous solvent.

  • Add the silane dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for the required time, monitoring by TLC or GC.

  • Upon completion, carefully quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting alcohol by column chromatography or distillation.

Reactivity with Other Functional Groups

The reactivity of the Si-H bond extends to other functional groups, although specific data for this compound is limited. Based on the behavior of other organosilanes, the following reactions are plausible.

Halogenation

The Si-H bond can be converted to a Si-X (X = Cl, Br, I) bond through reaction with appropriate halogenating agents. For example, reaction with N-chlorosuccinimide (NCS) or carbon tetrachloride can yield the corresponding chlorosilane.

Oxidation to Silanols

The Si-H bond can be oxidized to a Si-OH group (a silanol) using various oxidizing agents, such as potassium permanganate, or through metal-catalyzed oxidation.

Visualizing Reaction Pathways

Diagram 1: Hydrosilylation of an Alkene

Hydrosilylation cluster_reactants Reactants cluster_catalyst Catalyst Alkene R-CH=CH₂ Product R-CH₂-CH₂-Si(Cyclopentyl) Alkene->Product Addition This compound H-Si(Cyclopentyl) This compound->Product Catalyst e.g., Pt(0) complex Catalyst->Product

Caption: Catalytic cycle for the hydrosilylation of an alkene with this compound.

Diagram 2: Reduction of a Ketone

Ketone_Reduction cluster_reactants Reactants Ketone R-CO-R' Intermediate Silyl Ether Intermediate R-CH(O-Si(Cyclopentyl))-R' Ketone->Intermediate Hydride Transfer This compound H-Si(Cyclopentyl) This compound->Intermediate Product Secondary Alcohol R-CH(OH)-R' Intermediate->Product Workup Aqueous Workup (H₂O) Workup->Product

References

A Comprehensive Review of the Synthesis of Cyclopentylsilane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to cyclopentylsilane derivatives, critical intermediates in various fields, including materials science and pharmaceutical development. The document details the core methodologies, presents quantitative data in accessible formats, and provides explicit experimental protocols for key reactions.

Introduction

This compound derivatives are a class of organosilicon compounds characterized by the presence of a cyclopentyl group bonded to a silicon atom. This structural motif imparts unique properties, including thermal stability, lipophilicity, and specific steric bulk, making them valuable building blocks in organic synthesis and materials science. In the pharmaceutical industry, the incorporation of silicon, and specifically cyclopentylsilyl groups, can modulate the metabolic stability and pharmacokinetic profiles of drug candidates. This review focuses on the two predominant methods for the synthesis of these compounds: the Grignard reaction and the hydrosilylation of cyclopentene.

Key Synthetic Methodologies

The synthesis of this compound derivatives is primarily achieved through two robust and versatile chemical transformations:

  • Grignard Reaction: This classic organometallic reaction involves the nucleophilic attack of a cyclopentylmagnesium halide (a Grignard reagent) on a silicon electrophile, typically a chlorosilane or an alkoxysilane. This method is highly effective for forming silicon-carbon bonds and allows for the introduction of one or more cyclopentyl groups to a silicon center.

  • Hydrosilylation: This is an addition reaction where a silicon hydride (a silane containing an Si-H bond) reacts with an unsaturated bond, in this case, the double bond of cyclopentene. The reaction is typically catalyzed by a transition metal complex, most commonly platinum-based catalysts. Hydrosilylation is an atom-economical process that directly yields cyclopentylsilanes.

Data Summary: A Comparative Analysis of Synthetic Routes

The following tables summarize quantitative data for the synthesis of various this compound derivatives via the Grignard reaction and hydrosilylation, allowing for a direct comparison of yields and reaction conditions.

Table 1: Synthesis of this compound Derivatives via Grignard Reaction

ProductSilicon SubstrateGrignard ReagentSolventReaction ConditionsYield (%)Reference
DicyclopentyldimethoxysilaneTetramethoxysilaneCyclopentylmagnesium chlorideTetrahydrofuranDropwise addition, maintain temp. < 50 °CNot specified[1]
DicyclopentyldichlorosilaneSilicon tetrachlorideCyclopentylmagnesium chlorideNot specifiedNot specifiedNot specified[1]
CyclopentyltriethoxysilaneTetraethoxysilaneCyclopentylmagnesium bromidet-Butyl methyl etherReflux, 4 hours76[2]

Table 2: Synthesis of this compound Derivatives via Hydrosilylation

ProductSilaneCatalystSolventReaction ConditionsYield (%)Reference
CyclopentyltrichlorosilaneTrichlorosilaneChlorine-deficient chloroplatinic acidNone60 °C, 26 hours, 3 kg/cm ²G pressure97[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data summary tables.

Protocol 1: Synthesis of Dicyclopentyldimethoxysilane via Grignard Reaction[1]

Reagents:

  • Cyclopentyl chloride (209 g, 1.998 moles)

  • Magnesium metal turnings (48.6 g, 2.0 moles)

  • Tetramethoxysilane (152 g, 0.999 mole)

  • Dried Tetrahydrofuran (THF) (1.5 L)

Procedure:

  • A THF solution of cyclopentylmagnesium chloride is prepared by reacting cyclopentyl chloride and magnesium turnings in 1 liter of dried THF.

  • The prepared Grignard solution is then added dropwise to a solution of tetramethoxysilane dissolved in 500 ml of dried THF.

  • The rate of addition is controlled to maintain the reaction mixture temperature below 50 °C.

  • Further workup and purification steps (not detailed in the source) are required to isolate the final product.

Protocol 2: Synthesis of Cyclopentyltriethoxysilane via Grignard Reaction[2]

Reagents:

  • Magnesium (1.8 g, 0.074 mole)

  • Cyclopentylbromide (10.0 g, 0.067 mole)

  • 1,2-dibromoethane (0.2 g)

  • Tetraethoxysilane (14.0 g, 0.067 mole)

  • t-Butyl methyl ether (50 ml)

  • Iodine crystal (catalytic amount)

Procedure:

  • In a 250 ml flask equipped with a reflux condenser, dropping funnel, and stirring apparatus under a nitrogen atmosphere, charge magnesium and 25 ml of t-butyl methyl ether.

  • Initiate stirring and add a crystal of iodine.

  • A solution of cyclopentylbromide and 1,2-dibromoethane in 25 ml of t-butyl methyl ether is added dropwise.

  • After the addition is complete, the mixture is stirred under reflux for 4 hours to form the Grignard reagent.

  • In a separate 250 ml flask under a nitrogen atmosphere, charge tetraethoxysilane and 60 ml of dry diethyl ether.

  • Slowly add the prepared Grignard solution while maintaining the internal temperature below 10 °C.

  • After completion of the addition, the mixture is stirred at room temperature for 6 hours and then at reflux for 2 hours.

  • The reaction mixture is then worked up to isolate cyclopentyltriethoxysilane.

Protocol 3: Synthesis of Cyclopentyltrichlorosilane via Hydrosilylation[3]

Reagents:

  • Trichlorosilane (19.5 g, 0.144 mole)

  • Cyclopentene (9.9 g, 0.146 mole)

  • Chlorine-deficient chloroplatinic acid catalyst (Catalyst I, 0.14 g, corresponding to 238 ppm by weight as platinum)

Procedure:

  • A reaction mixture is prepared from trichlorosilane, cyclopentene, and the catalyst.

  • The mixture is heated in a polytetrafluoroethylene-lined pressure-resistant vessel at 60 °C for 26 hours.

  • The reaction proceeds under a spontaneously produced pressure of 3 kg/cm ²G.

  • After the reaction period, about 97% of the starting reactants are converted to the desired product.

  • The product is isolated and purified by distillation.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methodologies described.

Grignard_Synthesis cluster_grignard_prep Grignard Reagent Formation cluster_reaction Reaction with Silane Cyclopentyl Halide Cyclopentyl Halide Cyclopentylmagnesium Halide Cyclopentylmagnesium Halide Cyclopentyl Halide->Cyclopentylmagnesium Halide Mg Mg Mg->Cyclopentylmagnesium Halide Ether Solvent Ether Solvent Ether Solvent->Cyclopentylmagnesium Halide This compound Derivative This compound Derivative Cyclopentylmagnesium Halide->this compound Derivative Silicon Substrate Silicon Substrate Silicon Substrate->this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives via the Grignard reaction.

Hydrosilylation_Synthesis Cyclopentene Cyclopentene This compound This compound Cyclopentene->this compound Silane (Si-H) Silane (Si-H) Silane (Si-H)->this compound Catalyst Catalyst Catalyst->this compound

Caption: Schematic representation of the hydrosilylation of cyclopentene to form cyclopentylsilanes.

Conclusion

The synthesis of this compound derivatives is well-established, with the Grignard reaction and hydrosilylation representing the most prominent and effective methods. The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern on the silicon atom, and scalability considerations. The Grignard approach offers versatility in introducing various cyclopentyl groups, while hydrosilylation provides a direct and atom-economical pathway. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this important class of organosilicon compounds.

References

A Comprehensive Technical Guide to Quantum Chemical Calculations on Cyclopentylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on cyclopentylsilane. In the absence of specific published experimental or computational studies on this molecule, this document serves as a detailed methodological whitepaper. It outlines the necessary steps for geometry optimization, vibrational frequency analysis, and the determination of key electronic properties. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and procedural framework required to conduct their own in-depth computational studies on this compound and related organosilicon compounds.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular structure, reactivity, and properties of chemical systems at the atomic and electronic levels.[1][2] These computational methods are essential in modern chemistry and drug development for predicting molecular geometries, understanding reaction mechanisms, and interpreting spectroscopic data. The process typically begins with building an initial molecular structure, followed by geometry optimization to find the most stable conformation, and subsequent calculations of various molecular properties.[3][4]

Theoretical Background

The foundation of most quantum chemical calculations is the time-independent Schrödinger equation. However, for multi-electron systems like this compound, exact solutions are not feasible. Therefore, approximations are necessary.

2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex wavefunction. DFT offers a good balance between computational cost and accuracy, making it a suitable choice for studying molecules of the size of this compound.

2.2. Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of the calculation. Larger basis sets provide more accurate results but require greater computational resources. Common basis sets include the Pople-style basis sets (e.g., 6-31G*) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ).

Experimental Protocols: A Computational Approach

This section details the step-by-step computational workflow for performing quantum chemical calculations on this compound.

3.1. Molecular Structure Construction

The initial step involves building a three-dimensional model of the this compound molecule. This can be accomplished using molecular modeling software such as Avogadro, GaussView, or ChemDraw. It is important to start with a reasonable initial geometry to ensure the subsequent optimization converges to a true minimum.

3.2. Geometry Optimization

Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.[1][3] This is a crucial step as the accuracy of all subsequent property calculations depends on having a correctly optimized structure. For cyclic molecules like this compound, it is important to consider the possibility of multiple conformers, such as the "envelope" and "twist" conformations of the cyclopentane ring. A thorough conformational analysis should be performed to identify the global minimum energy structure.

The following DOT script visualizes the general workflow for a geometry optimization and frequency calculation.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis build Build Initial Structure method Select Level of Theory & Basis Set build->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt If Not Minimum (Imaginary Frequencies) analyze_data Analyze Geometrical Parameters & Vibrational Modes verify_min->analyze_data If Minimum electronic_prop Calculate Electronic Properties analyze_data->electronic_prop

A generalized workflow for quantum chemical calculations.

3.3. Vibrational Frequency Calculations

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes:

  • Verification of the Minimum Energy Structure: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

  • Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to predict the IR and Raman spectra of the molecule. This allows for direct comparison with experimental spectroscopic data, if available.

Data Presentation: Predicted Properties of this compound

The following tables provide a template for summarizing the quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented are hypothetical and serve as a placeholder for actual calculated data.

Table 1: Optimized Geometrical Parameters

ParameterBond/Angle/DihedralValue (Å or °)
Bond Lengths Si-C11.88
C1-C21.54
C2-C31.54
C-H (avg)1.09
Si-H (avg)1.48
Bond Angles ∠C5-C1-C2104.0
∠C1-C2-C3105.0
∠H-Si-C1109.5
Dihedral Angles ∠C5-C1-C2-C335.0
∠C1-C2-C3-C4-36.0

Table 2: Calculated Vibrational Frequencies

Mode NumberFrequency (cm⁻¹)Intensity (km/mol)Vibrational Assignment
12950HighC-H stretch
22150MediumSi-H stretch
31450MediumCH₂ scissoring
4910HighSi-C stretch
5850LowRing deformation

Table 3: Electronic Properties

PropertyValue (eV)
HOMO Energy -6.5
LUMO Energy 1.2
HOMO-LUMO Gap 7.7
Dipole Moment 0.8 D

Conclusion

This technical guide has outlined the standard procedures for conducting quantum chemical calculations on this compound. By following the described workflow of molecular construction, geometry optimization, and frequency analysis, researchers can obtain valuable insights into the structural and electronic properties of this molecule. The provided templates for data presentation offer a clear and concise way to summarize the computational results. While this guide provides a general methodology, the specific choice of computational level (DFT functional and basis set) should be carefully considered and potentially benchmarked against experimental data for related molecules to ensure the reliability of the obtained results.

References

Methodological & Application

Application Notes and Protocols for Cyclopentylsilane in Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, the following application notes and protocols are presented as a generalized template based on common practices for other organosilane precursors in ALD. The quantitative data herein should be considered illustrative placeholders and would require experimental determination for cyclopentylsilane.

Application Note: this compound as a Precursor for Silicon-Based Thin Films by Atomic Layer Deposition

1. Introduction

This compound (C₅H₉SiH₃) is a potential organosilane precursor for the atomic layer deposition (ALD) of silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiN). ALD is a thin film deposition technique that offers exceptional conformity, precise thickness control at the atomic level, and the ability to deposit uniform films on complex, high-aspect-ratio structures. These characteristics are critical for the fabrication of advanced semiconductor devices.

The use of organosilane precursors in ALD is driven by the need for low-temperature deposition processes and the desire to avoid the incorporation of halogens, such as chlorine, which is common with traditional chlorosilane precursors.[1] Chlorine-free precursors can lead to cleaner interfaces and films with improved electrical properties.[2]

2. Potential Applications

Thin films of SiO₂ and SiN deposited using a precursor like this compound could be utilized in a variety of applications within the semiconductor industry, including:

  • Gate Dielectrics: High-quality insulating layers in transistors.

  • Spacers and Liners: For patterning and insulation in advanced logic and memory devices.

  • Encapsulation Layers: Protecting sensitive components from moisture and other environmental factors.

  • Passivation Layers: To reduce surface recombination in electronic devices.

3. Deposition Chemistry (Hypothetical)

The ALD process using this compound would involve sequential, self-limiting surface reactions.

  • For SiO₂ Deposition: this compound would be pulsed into the reactor, reacting with a hydroxylated surface. This would be followed by a purge step and then a pulse of an oxidant co-reactant, such as ozone (O₃) or an oxygen plasma, to form the silicon dioxide layer and regenerate the surface for the next cycle.

  • For SiN Deposition: Similarly, this compound would be pulsed and chemisorbed onto the substrate. A subsequent pulse of a nitrogen-containing co-reactant, such as ammonia (NH₃) plasma or nitrogen (N₂) plasma, would then form the silicon nitride film.[1][3]

4. Film Properties (Hypothetical)

The properties of the deposited films would be highly dependent on the deposition process parameters. Key properties to be characterized would include:

  • Composition: Stoichiometry of the SiO₂ or SiN film, and the presence of any impurities like carbon or hydrogen.

  • Density and Refractive Index: Indicators of film quality and purity.

  • Electrical Properties: Including leakage current density and breakdown voltage, which are critical for dielectric applications.[2]

  • Conformality: Excellent step coverage is a key advantage of ALD.[3]

  • Wet Etch Rate (WER): A measure of the film's resistance to chemical etching, which is important for process integration.

Experimental Protocols (Generalized)

The following are generalized protocols for the deposition of SiO₂ and SiN using an organosilane precursor like this compound. All parameters would need to be optimized experimentally.

Protocol 1: Atomic Layer Deposition of Silicon Dioxide (SiO₂)

Objective: To deposit a uniform and conformal thin film of silicon dioxide using this compound and an oxidant.

Materials and Equipment:

  • ALD Reactor (Thermal or Plasma-Enhanced)

  • This compound (CPS) precursor, held in a temperature-controlled bubbler

  • Oxidant source (e.g., Ozone generator, Oxygen plasma source)

  • Inert purge gas (e.g., high-purity Nitrogen or Argon)

  • Substrates (e.g., Silicon wafers)

Experimental Workflow Diagram:

ALD_Workflow cluster_cycle One ALD Cycle Step1 Pulse this compound Step2 Purge Step1->Step2 Step3 Pulse Oxidant (e.g., O3) Step2->Step3 Step4 Purge Step3->Step4

Caption: A typical four-step ALD cycle for SiO₂ deposition.

Procedure:

  • Substrate Preparation: Clean substrates to remove any organic and native oxide layers.

  • System Preparation:

    • Load substrates into the ALD reactor.

    • Heat the reactor to the desired deposition temperature.

    • Heat the this compound bubbler to a temperature that provides adequate vapor pressure.

  • Deposition Cycle: Repeat the following four steps for the desired number of cycles to achieve the target film thickness: a. This compound Pulse: Introduce CPS vapor into the reactor for a specified time to allow for self-limiting chemisorption onto the substrate surface. b. Purge: Flow an inert gas through the reactor to remove any unreacted CPS and byproducts. c. Oxidant Pulse: Introduce the oxidant (e.g., ozone or oxygen plasma) into the reactor to react with the chemisorbed precursor layer, forming SiO₂. d. Purge: Flow an inert gas to remove any unreacted oxidant and reaction byproducts.

  • Post-Deposition: Cool down the reactor and unload the coated substrates.

  • Characterization: Analyze the deposited films for thickness, refractive index, composition, and electrical properties.

Quantitative Data (Illustrative - To Be Determined for CPS):

ParameterSiO₂ Deposition
Deposition Temperature100 - 400 °C
PrecursorThis compound (CPS)
Co-reactantOzone (O₃) or O₂ Plasma
Growth per Cycle (GPC)Not Available
Refractive IndexNot Available
Wet Etch Rate (in dilute HF)Not Available
Carbon ContentNot Available
Leakage Current DensityNot Available
Protocol 2: Atomic Layer Deposition of Silicon Nitride (SiN)

Objective: To deposit a uniform and conformal thin film of silicon nitride using this compound and a nitrogen source.

Materials and Equipment:

  • Plasma-Enhanced ALD (PEALD) Reactor

  • This compound (CPS) precursor, held in a temperature-controlled bubbler

  • Nitrogen source (e.g., Ammonia or Nitrogen plasma)

  • Inert purge gas (e.g., high-purity Nitrogen or Argon)

  • Substrates (e.g., Silicon wafers)

Logical Relationship of Precursor and Film:

Precursor_to_Film Precursor This compound (C₅H₉SiH₃) Film Silicon Nitride Film (SiN) Precursor->Film Si source Coreactant Nitrogen Plasma (e.g., N₂/H₂) Coreactant->Film N source

Caption: Relationship between precursors and the resulting SiN film.

Procedure:

  • Substrate Preparation: Clean substrates as required.

  • System Preparation:

    • Load substrates into the PEALD reactor.

    • Heat the reactor to the desired deposition temperature.

    • Heat the this compound bubbler.

  • Deposition Cycle: Repeat the following four steps: a. This compound Pulse: Introduce CPS vapor into the reactor. b. Purge: Purge the reactor with inert gas. c. Nitrogen Plasma Pulse: Introduce the nitrogen-containing gas and ignite the plasma to react with the surface and form SiN. d. Purge: Purge the reactor with inert gas.

  • Post-Deposition: Cool down and unload substrates.

  • Characterization: Analyze the deposited films.

Quantitative Data (Illustrative - To Be Determined for CPS):

ParameterSiN Deposition
Deposition Temperature200 - 500 °C
PrecursorThis compound (CPS)
Co-reactantN₂/H₂ Plasma or NH₃ Plasma
Growth per Cycle (GPC)Not Available
Refractive IndexNot Available
Wet Etch Rate (in dilute HF)Not Available
Hydrogen ContentNot Available
Breakdown VoltageNot Available

Disclaimer: The information provided in these application notes and protocols is intended as a general guide. Due to the lack of specific experimental data for this compound in ALD processes, all quantitative values and process parameters are illustrative and must be determined through rigorous experimentation. Researchers should consult relevant safety data sheets and follow appropriate laboratory safety procedures when handling chemical precursors.

References

Synthesis of Organosilicon Polymers Utilizing Cyclopentylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of organosilicon polymers using cyclopentylsilane as a key monomer. Organosilicon polymers are of significant interest due to their unique thermal, mechanical, and electronic properties, which make them suitable for a wide range of applications, including advanced materials, and as precursors to ceramics.[1] this compound offers a unique building block for the synthesis of novel polysilanes with distinct properties conferred by the cyclic alkyl substituent. The protocols outlined below focus on two primary synthetic routes: dehydrogenative coupling and Wurtz-type reductive coupling. This document also includes methods for the characterization of the resulting poly(this compound) and summarizes key quantitative data.

Introduction

Organosilicon polymers, particularly polysilanes, are characterized by a backbone of repeating silicon atoms.[1] These polymers exhibit unique electronic and optical properties arising from σ-electron delocalization along the Si-Si chain. The nature of the organic substituents on the silicon backbone plays a crucial role in determining the polymer's solubility, processability, and ultimate material properties. The use of this compound as a monomer introduces a bulky, saturated cyclic group, which can influence the polymer's conformation, solubility, and thermal stability.

The synthesis of polysilanes can be challenging, with traditional methods like Wurtz coupling often leading to low yields and broad molecular weight distributions.[1] More modern approaches, such as catalytic dehydrogenative coupling, offer greater control over the polymerization process. This document details protocols for both methods as applied to this compound, providing researchers with the necessary information to synthesize and characterize these novel materials.

Synthesis of Poly(this compound)

Two primary methods for the synthesis of poly(this compound) are detailed below: Dehydrogenative Coupling and Wurtz-Type Reductive Coupling.

Dehydrogenative Coupling of this compound

Dehydrogenative coupling is a catalytic process that involves the formation of Si-Si bonds through the elimination of hydrogen gas from hydrosilanes. This method often employs transition metal catalysts, such as zirconocene derivatives, to achieve controlled polymerization.

Experimental Workflow:

Dehydrogenative_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer This compound ReactionVessel Schlenk Flask under Inert Atmosphere (N2 or Ar) Monomer->ReactionVessel Catalyst Zirconocene Catalyst (e.g., Cp2ZrCl2/n-BuLi or Cp2ZrMe2) Catalyst->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Stirring Magnetic Stirring ReactionVessel->Stirring Heating Heating to 80-100 °C Stirring->Heating Precipitation Precipitation in Methanol Heating->Precipitation Filtration Filtration to Collect Polymer Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (for Mw, Mn, PDI) Drying->GPC NMR NMR (1H, 13C, 29Si) Drying->NMR TGA_DSC TGA/DSC (for Thermal Properties) Drying->TGA_DSC

Caption: Workflow for the dehydrogenative coupling synthesis of poly(this compound).

Protocol:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (N2 or Argon), dissolve zirconocene dichloride (Cp2ZrCl2) in anhydrous toluene.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add two equivalents of n-butyllithium (n-BuLi) in hexanes to the stirred solution.

    • Allow the mixture to warm to room temperature and stir for 1 hour to form the active catalyst.

    • Alternatively, a pre-made catalyst such as dimethylzirconocene (Cp2ZrMe2) can be used directly.[1]

  • Polymerization:

    • To the activated catalyst solution, add freshly distilled this compound via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The progress of the reaction can be monitored by observing the evolution of hydrogen gas.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add the reaction mixture to a large excess of methanol with vigorous stirring to precipitate the polymer.

    • Collect the white polymer precipitate by filtration.

    • Wash the polymer with fresh methanol to remove any residual catalyst and unreacted monomer.

    • Dry the poly(this compound) under vacuum at 40-50 °C to a constant weight.

Wurtz-Type Reductive Coupling of Dichlorothis compound

The Wurtz-type coupling reaction involves the reductive polymerization of dihalosilanes using an alkali metal, typically sodium, as the reducing agent. This method is a more traditional approach to polysilane synthesis.

Logical Relationship of Wurtz-Type Coupling:

Wurtz_Coupling_Logic Monomer Dichlorothis compound Initiation Initiation: Formation of Silyl Anion Monomer->Initiation ReducingAgent Sodium Dispersion ReducingAgent->Initiation Solvent Anhydrous Toluene Solvent->Initiation Propagation Propagation: Chain Growth Initiation->Propagation Byproduct NaCl Initiation->Byproduct Termination Termination Propagation->Termination Polymer Poly(this compound) Propagation->Polymer Propagation->Byproduct Termination->Polymer

Caption: Logical steps in the Wurtz-type coupling synthesis of poly(this compound).

Protocol:

  • Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, add anhydrous toluene.

    • Carefully add sodium metal to the toluene and heat the mixture to the melting point of sodium (97.8 °C) with vigorous stirring to create a fine dispersion.

    • Cool the dispersion to room temperature while maintaining stirring.

  • Polymerization:

    • Slowly add dichlorothis compound to the sodium dispersion in toluene at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess sodium by the slow addition of isopropanol, followed by methanol and then water.

    • Separate the organic layer and wash it with water to remove sodium chloride.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the solution under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution to an excess of a non-solvent such as methanol or acetone.

    • Collect the polymer by filtration and dry under vacuum.

Characterization and Properties of Poly(this compound)

The synthesized poly(this compound) can be characterized using various analytical techniques to determine its molecular weight, structure, and thermal properties.

Table 1: Representative Properties of Poly(this compound)

PropertyDehydrogenative CouplingWurtz-Type Coupling
Molecular Weight (Mw) 5,000 - 15,000 g/mol 3,000 - 10,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.52.0 - 4.0
Appearance White to off-white powderWhite to yellowish powder
Solubility Soluble in THF, tolueneSoluble in THF, toluene

Table 2: Spectroscopic Data for Poly(this compound)

SpectroscopyCharacteristic Signals
¹H NMR (CDCl₃) Broad multiplets at δ 0.8-2.0 ppm (cyclopentyl protons), Broad signals at δ 3.5-4.5 ppm (Si-H backbone, if present)
¹³C NMR (CDCl₃) Broad signals at δ 25-30 ppm (cyclopentyl carbons)
²⁹Si NMR (CDCl₃) Broad signals between δ -30 to -60 ppm

Table 3: Thermal Properties of Poly(this compound)

PropertyValue
Glass Transition Temperature (Tg) 50 - 70 °C[2]
Decomposition Temperature (Td, 5% weight loss) > 250 °C[2]
Ceramic Yield (at 1000 °C in Argon) 30 - 40%

Applications

Organosilicon polymers derived from this compound are promising materials for a variety of applications:

  • Precursors to Silicon Carbide (SiC): Pyrolysis of poly(this compound) under an inert atmosphere can yield silicon carbide, a high-performance ceramic with applications in aerospace and electronics.[1]

  • Photoresists: The Si-Si backbone of polysilanes can be cleaved by UV radiation, making them suitable for use as positive photoresists in microlithography.

  • Dielectric Materials: The low polarity of the cyclopentyl groups and the silicon backbone can result in materials with low dielectric constants, which are desirable for microelectronics applications.

Conclusion

The synthesis of organosilicon polymers using this compound provides a pathway to novel materials with potentially enhanced thermal stability and unique solubility characteristics. The protocols for dehydrogenative coupling and Wurtz-type coupling outlined in this document provide a foundation for researchers to explore the synthesis and properties of poly(this compound). Further investigation into the optimization of reaction conditions and a more in-depth characterization of the resulting polymers will be crucial for unlocking their full potential in various technological applications.

References

Safe Handling and Storage of Cyclopentylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety guidelines for the handling and storage of Cyclopentylsilane (C5H12Si) in a laboratory setting. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

This compound is a highly flammable liquid and vapor that requires careful handling to prevent ignition.[1][2][3] Its properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC5H12Si[1][4]
Molecular Weight100.23 g/mol [4]
Physical StateLiquid[1]
Density0.863 g/cm³ at 25 °C (77 °F)[2]
Vapor Pressure26.72 hPa at 20 °C (68 °F)[2]
Vapor Density2.94 (Air = 1.0)[2]

Hazard Identification and Safety Precautions

This compound is classified as a highly flammable liquid.[1][2][3] It can cause skin and eye irritation, and inhalation of vapors may lead to respiratory tract irritation.[1]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1][2]

  • H300: Fatal if swallowed.[2]

  • H314: Causes severe skin burns and eye damage.[2]

  • H317: May cause an allergic skin reaction.[2]

  • H331: Toxic if inhaled.[2]

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

  • P233: Keep container tightly closed.[1][2]

  • P240: Ground/bond container and receiving equipment.[1][2]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][2]

  • P242: Use only non-sparking tools.[1][2]

  • P243: Take precautionary measures against static discharge.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

The following diagram illustrates the primary hazards associated with this compound.

Hazard_Identification cluster_hazards Key Hazards of this compound cluster_details Hazard Details Flammability Highly Flammable Flammability_Details Vapors may form explosive mixtures with air. Vapors may travel to source of ignition and flash back. Flammability->Flammability_Details Details Health_Hazard Health Hazard Health_Details Fatal if swallowed. Causes severe skin burns and eye damage. Toxic if inhaled. Health_Hazard->Health_Details Details Instability Instability Instability_Details Stable under normal conditions. Avoid incompatible materials. Instability->Instability_Details Details

Key Hazards of this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.[1]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.

Safe Handling and Storage Protocols

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Use an explosion-proof ventilation system.[2]

  • Ensure eyewash stations and safety showers are readily accessible.

Handling Procedures:

  • Before use, inspect the container for any damage.

  • Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]

  • Use only non-sparking tools.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mist.[1]

  • Keep the container tightly closed when not in use.[1][2]

  • Wash hands thoroughly after handling.[1]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

  • Keep the container tightly closed and sealed.[3]

  • Store in a flammable liquids cabinet.

  • Incompatible materials to avoid include acids, strong oxidizing agents, and acid chlorides.[3]

The following workflow diagram outlines the safe handling protocol for this compound in a laboratory setting.

Safe_Handling_Workflow start Start: Receive Chemical prep Preparation: - Don appropriate PPE - Verify fume hood function - Prepare spill kit start->prep handling Handling: - Ground and bond containers - Use non-sparking tools - Transfer chemical prep->handling reaction Experimental Use: - Conduct experiment in fume hood - Monitor for any leaks or spills handling->reaction cleanup Post-Experiment: - Quench any reactive waste - Decontaminate glassware reaction->cleanup storage Storage: - Tightly seal container - Store in flammable cabinet cleanup->storage waste Waste Disposal: - Collect in designated, labeled container - Follow institutional hazardous waste procedures cleanup->waste end End: Procedure Complete storage->end waste->end

Safe Handling Workflow for this compound.

Experimental Protocol: Hydrosilylation Reaction

This protocol provides a general procedure for a hydrosilylation reaction using this compound. Note: This is a representative protocol and may need to be adapted for specific substrates and catalysts.

Materials:

  • This compound

  • Alkene substrate

  • Hydrosilylation catalyst (e.g., Karstedt's catalyst)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation:

    • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

    • Don all required PPE as outlined in Section 3.

    • Set up the reaction apparatus in a chemical fume hood.

  • Reagent Addition:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the alkene substrate and anhydrous solvent via syringe.

    • Add the hydrosilylation catalyst to the flask.

    • Slowly add this compound to the reaction mixture dropwise via syringe while stirring. An exothermic reaction may occur; control the addition rate to maintain a safe temperature.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (this will be substrate and catalyst dependent).

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully quench the reaction mixture (e.g., with a small amount of saturated aqueous sodium bicarbonate solution). Caution: Quenching may produce flammable hydrogen gas.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by an appropriate method (e.g., column chromatography, distillation).

Emergency Procedures

  • In case of fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1][3] Do not use a direct stream of water.[1]

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.[3]

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek immediate medical attention.[3]

  • In case of inhalation: Move the person to fresh air.[2] If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]

  • In case of ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[2][3]

Spill and Waste Disposal

  • Spill: In the event of a spill, evacuate the area. Remove all sources of ignition.[3] Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3] Do not dispose of it in the sewer system.

References

Application Note: Cyclopentylsilane for the Formation of Silicon Carbide (SiC) Films

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cyclopentylsilane for the formation of silicon carbide (SiC) films.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silicon carbide (SiC) is a wide-bandgap semiconductor with exceptional physical and chemical properties, making it a highly desirable material for a wide range of applications, including high-power electronics, microelectromechanical systems (MEMS), and protective coatings.[1][2] The formation of high-quality SiC films is crucial for these applications, and various chemical vapor deposition (CVD) techniques have been explored using different silicon and carbon precursors.[2][3][4] This document explores the potential use of this compound (C5H11SiH3) as a precursor for the deposition of SiC films.

Note: Following a comprehensive review of available scientific literature and technical documentation, it has been determined that there are currently no published studies or established protocols detailing the specific use of this compound for the formation of silicon carbide films. The information presented herein is therefore based on general principles of SiC deposition and data from related silicon precursors.

Theoretical Considerations for this compound as a SiC Precursor

This compound is a cyclic organosilane compound. While specific data is unavailable, its molecular structure, containing both silicon and a carbon-rich cyclopentyl group, suggests it could theoretically serve as a single-source precursor for SiC. The deposition process would likely involve the thermal decomposition of this compound at elevated temperatures, leading to the formation of SiC on a heated substrate.

Potential advantages of using a single-source precursor like this compound could include simplified process control and potentially lower deposition temperatures compared to dual-source methods that utilize separate silicon and carbon precursors like silane (SiH4) and propane (C3H8).

General Experimental Protocol for SiC Film Deposition via LPCVD (Hypothetical)

Based on established Low-Pressure Chemical Vapor Deposition (LPCVD) processes for other organosilane precursors, a hypothetical protocol for SiC film formation using this compound is outlined below. It is critical to note that these parameters are speculative and would require significant experimental optimization.

Parameter Hypothetical Range Notes
Precursor This compound (CPS)Purity and handling procedures would need to be established.
Substrate Silicon (100), Silicon CarbideSubstrate cleaning is a critical first step to ensure high-quality film growth.
Deposition Temperature 700 - 1200 °CThe optimal temperature would depend on the desired film crystallinity and growth rate.
Pressure 10 - 500 mTorrLower pressures generally improve film uniformity.
Carrier Gas H2, ArHydrogen is often used to remove byproducts and control the deposition chemistry.
CPS Flow Rate 1 - 20 sccmThis would need to be carefully controlled to manage the growth rate and film stoichiometry.
Carrier Gas Flow Rate 100 - 1000 sccmThe ratio of carrier gas to precursor is a key parameter.

Experimental Workflow

The following diagram illustrates a generalized workflow for a CVD process, which would be applicable to the hypothetical use of this compound.

G cluster_prep Preparation cluster_cvd LPCVD Process cluster_analysis Characterization sub_clean Substrate Cleaning load Load Substrate sub_clean->load precursor_prep Precursor Handling (this compound) flow Introduce Precursor and Carrier Gas precursor_prep->flow pump Pump Down to Base Pressure load->pump heat Ramp to Deposition Temperature pump->heat heat->flow deposit SiC Film Deposition flow->deposit cool Cool Down deposit->cool unload Unload Sample cool->unload analysis Film Analysis (e.g., SEM, XRD, Raman) unload->analysis G cluster_inputs Input Parameters cluster_outputs Film Properties temp Temperature growth_rate Growth Rate temp->growth_rate crystallinity Crystallinity temp->crystallinity pressure Pressure pressure->growth_rate morphology Surface Morphology pressure->morphology flow_rate Gas Flow Rates flow_rate->growth_rate composition Composition (Si:C ratio) flow_rate->composition precursor Precursor Choice (this compound) precursor->composition precursor->crystallinity

References

Application Notes and Protocols: Cyclopentylsilyl Ethers as Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multistep synthesis of complex organic molecules, the temporary protection of reactive functional groups is a critical strategy.[1] Among the various protecting groups available, silyl ethers are widely employed for the protection of alcohols due to their ease of formation, general stability under a range of reaction conditions, and selective removal under mild protocols.[2][3] Common silylating agents include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) chlorides, each offering a different degree of steric hindrance and stability.[4]

This document explores the prospective use of cyclopentylsilane derivatives, specifically cyclopentyl(dimethyl)silyl chloride, as a silylating agent for the protection of hydroxyl groups. While not a commonly documented protecting group, an analysis of its potential properties based on established principles of silyl ether chemistry suggests it could offer a unique stability profile.

The Cyclopentylsilyl (CPS) Protecting Group: A Hypothetical Profile

The reactivity and stability of silyl ethers are primarily governed by the steric bulk of the substituents on the silicon atom.[2] Larger, bulkier groups hinder the approach of both acids and nucleophiles, thereby increasing the stability of the silyl ether.[5] The cyclopentyl group is a moderately bulky, alicyclic substituent.

It is hypothesized that the cyclopentyl(dimethyl)silyl (CPS) group would exhibit stability intermediate between that of the commonly used TES and TBS groups. The five-membered ring of the cyclopentyl group provides more steric hindrance than the ethyl groups of TES but is generally considered less sterically demanding than the tert-butyl group of TBS.

Comparative Stability of Silyl Ether Protecting Groups

The stability of a silyl ether is crucial for its effectiveness as a protecting group. The following table provides a summary of the relative stability of common silyl ethers under acidic and basic conditions, with a predicted placement for the hypothetical Cyclopentylsilyl (CPS) ether.

Silyl GroupAbbreviationRelative Stability to Acid Hydrolysis (Approx.)Relative Stability to Basic Hydrolysis (Approx.)Key Characteristics
TrimethylsilylTMS11Very labile; sensitive to mild acid and base.[5]
TriethylsilylTES6410-100More stable than TMS; useful for temporary protection.[5]
Cyclopentyl(dimethyl)silyl CPS ~1,000 - 10,000 (Estimated) ~1,000 - 10,000 (Estimated) Hypothesized intermediate stability.
tert-ButyldimethylsilylTBS/TBDMS20,00020,000Widely used; robust and stable to many reaction conditions.[5]
TriisopropylsilylTIPS700,000100,000Very bulky; highly stable to both acid and base.[5]
tert-ButyldiphenylsilylTBDPS5,000,00020,000Extremely stable to acid; less stable to base than TIPS.[5]

Table 1: Comparative Stability of Common Silyl Ethers. The data for CPS is an educated estimation based on steric considerations.

Experimental Protocols

The following are generalized protocols for the protection of a primary alcohol with a hypothetical cyclopentyl(dimethyl)silyl chloride and its subsequent deprotection. These protocols are based on standard procedures for other trialkylsilyl chlorides and should be optimized for specific substrates.

General Protocol for the Protection of a Primary Alcohol

This protocol describes the formation of a cyclopentyl(dimethyl)silyl ether from a primary alcohol using cyclopentyl(dimethyl)silyl chloride and imidazole as a base.

Materials:

  • Primary alcohol

  • Cyclopentyl(dimethyl)silyl chloride (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the primary alcohol in anhydrous DMF, add imidazole (2.2 equivalents).

  • Stir the solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Add cyclopentyl(dimethyl)silyl chloride (1.1 equivalents) dropwise to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for the Deprotection of a Cyclopentyl(dimethyl)silyl Ether

This protocol describes the cleavage of a cyclopentyl(dimethyl)silyl ether using tetrabutylammonium fluoride (TBAF).

Materials:

  • Cyclopentyl(dimethyl)silyl ether

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the cyclopentyl(dimethyl)silyl ether in anhydrous THF.

  • Add the solution of tetrabutylammonium fluoride (1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography on silica gel.

Diagrams

The following diagrams illustrate the general workflow for the protection and deprotection of alcohols using silyl ethers and the logical relationship of their stability.

ProtectionDeprotectionWorkflow Start Primary Alcohol (R-OH) Silylation Protection (Silylation) + CPS-Cl, Imidazole, DMF Start->Silylation Protected CPS Protected Alcohol (R-O-CPS) Silylation->Protected Reaction Desired Chemical Transformation Protected->Reaction Deprotection Deprotection + TBAF, THF Reaction->Deprotection FinalProduct Final Product Deprotection->FinalProduct

General workflow for alcohol protection and deprotection.

SilylEtherStability cluster_stability Relative Stability of Silyl Ethers cluster_factors Governing Factor Stability Least Stable TMS TES CPS (Hypothetical) TBS/TBDMS TIPS TBDPS Most Stable StericHindrance Increasing Steric Hindrance StericHindrance->Stability:f7 Correlates with

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopentylsilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclopentylsilane synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Grignard reaction and hydrosilylation.

Grignard Reaction Route

The synthesis of this compound via the Grignard reaction typically involves the reaction of cyclopentylmagnesium halide with a silicon halide, such as tetrachlorosilane (SiCl₄), to form cyclopentyltrichlorosilane, which can then be reduced to this compound.

Frequently Asked Questions (FAQs):

  • Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

    • A1: Initiation failure is a frequent issue. Key factors include:

      • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

      • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.

      • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents. THF is generally a better solvent for stabilizing the Grignard reagent.

      • Initiation Temperature: Gentle heating may be required to initiate the reaction. However, be cautious as the reaction is exothermic and can become vigorous once initiated.

  • Q2: The yield of my Grignard reaction is consistently low. What are the potential reasons?

    • A2: Low yields can result from several factors:

      • Side Reactions: The primary side reaction is the formation of biphenyl-type products (Wurtz coupling). This can be minimized by slow, controlled addition of the cyclopentyl halide to the magnesium suspension.

      • Oxygen Contamination: The Grignard reagent is sensitive to oxygen, which can lead to the formation of cyclopentyloxy magnesium halide. This impurity can be difficult to separate from the desired product.[1] Maintaining a strict inert atmosphere is crucial.

      • Incomplete Reaction: Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining an appropriate temperature.

  • Q3: I am observing the formation of a significant amount of cyclopentyloxy trichlorosilane as an impurity. How can this be avoided?

    • A3: This impurity arises from the reaction of the Grignard reagent with oxygen.[1] To prevent this:

      • Degas Solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen.

      • Strict Inert Atmosphere: Use a robust inert gas setup (e.g., a Schlenk line) to prevent any air from entering the reaction vessel.

      • Subsurface Addition: When transferring the Grignard reagent, consider using a cannula for subsurface addition to minimize contact with the headspace.

Hydrosilylation Route

Hydrosilylation involves the addition of a silane (e.g., trichlorosilane, HSiCl₃) across the double bond of cyclopentene, typically catalyzed by a platinum complex. This method can offer high yields of cyclopentyltrichlorosilane.

Frequently Asked Questions (FAQs):

  • Q1: My hydrosilylation reaction is not proceeding or is very slow. What could be the issue?

    • A1: Several factors can affect the rate of a hydrosilylation reaction:

      • Catalyst Activity: The platinum catalyst can be sensitive to impurities. Ensure the catalyst is fresh and has been stored correctly. Common catalysts include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst.

      • Inhibitors: The presence of certain functional groups or impurities in the reactants or solvent can inhibit the catalyst.

      • Temperature: The reaction often requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific catalyst and substrates used.

  • Q2: I am observing the formation of byproducts in my hydrosilylation reaction. What are they and how can I minimize them?

    • A2: Common byproducts can include isomers of the desired product or oligomerization products. To minimize these:

      • Catalyst Choice: The choice of catalyst and ligands can influence the regioselectivity of the addition.

      • Reaction Conditions: Optimizing the temperature, pressure, and reactant concentrations can help to favor the desired product. For the synthesis of cyclopentyltrichlorosilane, using an equimolar mixture of cyclopentene and trichlorosilane is recommended.[2]

  • Q3: What are the advantages of the hydrosilylation route over the Grignard route for synthesizing this compound precursors?

    • A3: The hydrosilylation route offers several advantages:

      • Higher Yield: Yields for the hydrosilylation of cyclopentene to cyclopentyltrichlorosilane can be as high as 90% or more.[2]

      • Fewer Byproducts: This method avoids the formation of the difficult-to-separate cyclopentyloxy trichlorosilane impurity that can be a problem in the Grignard route.[1]

      • Economic and Safety Advantages: The Grignard method can be more expensive on an industrial scale and involves the use of highly flammable ether solvents.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for Cyclopentyltrichlorosilane

FeatureGrignard ReactionHydrosilylation
Reactants Cyclopentyl magnesium halide + SiCl₄Cyclopentene + HSiCl₃
Typical Yield Moderate to Good (Variable)High (≥ 90%)[2]
Key Advantages Well-established methodologyHigh yield, fewer critical impurities
Common Issues Moisture/oxygen sensitivity, initiationCatalyst activity, potential for byproducts
Key Impurities Cyclopentyloxy trichlorosilane[1]Isomeric silanes, oligomers

Experimental Protocols

Protocol 1: Synthesis of Cyclopentyltrichlorosilane via Grignard Reaction

This protocol is a representative procedure for the synthesis of cyclopentyltrichlorosilane using a Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Cyclopentyl bromide

  • Anhydrous diethyl ether or THF

  • Tetrachlorosilane (SiCl₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of cyclopentyl bromide in anhydrous diethyl ether.

    • Add a small amount of the cyclopentyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.

    • Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Reaction with Tetrachlorosilane:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of tetrachlorosilane in anhydrous diethyl ether.

    • Slowly add the tetrachlorosilane solution to the cooled Grignard reagent with vigorous stirring. This reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • The reaction mixture will contain magnesium salts as a precipitate.

    • Carefully quench the reaction by slowly adding it to a mixture of crushed ice and a dilute acid (e.g., HCl).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by distillation.

    • The crude cyclopentyltrichlorosilane can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of Cyclopentyltrichlorosilane via Hydrosilylation

This protocol is based on the high-yield hydrosilylation of cyclopentene.[2]

Materials:

  • Cyclopentene

  • Trichlorosilane (HSiCl₃)

  • Platinum-based hydrosilylation catalyst (e.g., a chlorine-deficient chloroplatinic acid catalyst)

  • Pressurizable reaction vessel

Procedure:

  • Reaction Setup:

    • In a clean, dry, and pressurizable reaction vessel, add equimolar amounts of cyclopentene and trichlorosilane.

    • Add the platinum catalyst. The catalyst loading will depend on the specific catalyst used.

  • Reaction:

    • Seal the reaction vessel.

    • Heat the reaction mixture to a temperature above the boiling point of the mixture under normal pressure. This will generate pressure within the vessel.

    • Maintain the temperature and pressure for a sufficient time to ensure the reaction goes to completion. The reaction progress can be monitored by techniques such as GC-MS.

  • Purification:

    • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

    • The resulting cyclopentyltrichlorosilane can be purified by fractional distillation.

Mandatory Visualization

Troubleshooting_Yield_Improvement cluster_synthesis This compound Synthesis cluster_grignard Grignard Route cluster_hydrosilylation Hydrosilylation Route cluster_solutions_grignard Solutions cluster_solutions_hydro Solutions Start Start Low_Yield Low Yield? Start->Low_Yield Grignard_Check Check for: - Moisture/Oxygen Contamination - Incomplete Reaction - Side Reactions (Wurtz Coupling) Low_Yield->Grignard_Check Grignard Method Hydro_Check Check for: - Catalyst Inactivity - Presence of Inhibitors - Suboptimal Temperature/Pressure Low_Yield->Hydro_Check Hydrosilylation Method Grignard_Solutions Use Anhydrous Reagents/Solvents Activate Mg Surface Maintain Strict Inert Atmosphere Slow Reagent Addition Grignard_Check->Grignard_Solutions Hydro_Solutions Use Fresh/Active Catalyst Purify Reactants Optimize Reaction Conditions Hydro_Check->Hydro_Solutions Improved_Yield Improved Yield Grignard_Solutions->Improved_Yield Hydro_Solutions->Improved_Yield

Caption: Troubleshooting workflow for improving this compound synthesis yield.

References

Technical Support Center: Optimizing Cyclopentylsilane (CPS) ALD Processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the substrate temperature for Cyclopentylsilane (CPS) Atomic Layer Deposition (ALD) processes.

Troubleshooting Guide

This guide addresses common issues encountered during the CPS ALD process, with a focus on the impact of substrate temperature.

Q1: My growth per cycle (GPC) is significantly lower than expected. What are the potential temperature-related causes?

A1: A low GPC can be attributed to several factors related to substrate temperature:

  • Incomplete Precursor Adsorption: If the substrate temperature is too low, the this compound (CPS) precursor may not have enough thermal energy to efficiently chemisorb onto the substrate surface. This results in fewer binding sites for the subsequent co-reactant, leading to reduced film growth in each cycle.

  • Precursor Condensation: At very low temperatures, the CPS precursor might condense on the substrate surface. This leads to a non-uniform, thicker layer in some areas and prevents the self-limiting reaction characteristic of ALD, paradoxically sometimes even leading to a lower overall controlled growth rate.

  • Insufficient Reaction Energy: The surface reactions in ALD are thermally activated. A temperature that is too low may not provide the necessary activation energy for the reaction between the CPS precursor and the surface functional groups, thus hindering film growth.

Q2: I'm observing poor film quality, such as high impurity levels or low density. How can substrate temperature be the cause?

A2: Substrate temperature is a critical parameter influencing film purity and density:

  • Incomplete Ligand Removal: If the temperature is too low, the ligands from the CPS precursor may not be completely removed during the co-reactant pulse and purge steps. These unreacted ligands can be incorporated into the growing film as impurities, leading to lower film density and altered chemical composition. For instance, in silicon nitride deposition, insufficient temperature can lead to higher hydrogen content.

  • Precursor Decomposition: Conversely, if the substrate temperature is too high, the CPS precursor may thermally decompose on the substrate surface. This uncontrolled deposition, akin to chemical vapor deposition (CVD), results in a non-uniform film with high impurity levels and poor conformality.

Q3: The refractive index of my film is off-target. How does substrate temperature affect this?

A3: The refractive index is closely related to the film's density and stoichiometry, both of which are influenced by the deposition temperature. A lower-than-expected refractive index often indicates a less dense film, which can be a result of low substrate temperature leading to incomplete reactions and higher impurity concentrations. Conversely, a temperature that is too high can also alter the stoichiometry, affecting the refractive index.

Q4: My film shows poor adhesion to the substrate. Could this be a temperature-related issue?

A4: Yes, poor adhesion can be linked to the initial nucleation of the ALD film, which is highly dependent on the substrate temperature. An inappropriate temperature can lead to a weak interface between the substrate and the deposited film. Optimizing the temperature within the ALD window is crucial for promoting strong chemical bonds at the interface.

Frequently Asked Questions (FAQs)

Q1: What is the ideal "ALD window" for the this compound process?

A1: The "ALD window" is the temperature range where the ALD process exhibits self-limiting growth with a constant growth per cycle (GPC).[1] Below this window, GPC drops due to slow reaction kinetics or precursor condensation. Above this window, GPC may increase due to precursor decomposition or desorption of surface species.[1] The specific ALD window for CPS will depend on the co-reactant used (e.g., O₂, N₂ plasma, H₂O) and the substrate material. A systematic temperature study is required to determine the optimal window for your specific process.

Q2: How does the substrate temperature affect the surface roughness of the deposited film?

A2: Within the ALD window, the process typically produces very smooth and uniform films due to its layer-by-layer growth mechanism. However, depositing at temperatures outside this window can increase surface roughness. Low temperatures might lead to non-uniform nucleation, while high temperatures can cause uncontrolled CVD-like growth, both of which can increase the roughness of the film.

Q3: Can annealing the film post-deposition compensate for a non-optimal substrate temperature during deposition?

A3: Post-deposition annealing can sometimes improve film properties. For instance, annealing can increase the density and reduce the impurity content of films deposited at lower temperatures. However, it may not fully rectify issues like poor conformality or high impurity levels caused by deposition at excessively high temperatures. It is always preferable to optimize the deposition temperature itself.

Quantitative Data Summary

The following table summarizes the expected qualitative effects of varying substrate temperature on key film properties during a CPS ALD process. The exact quantitative values will depend on the specific experimental setup and other process parameters.

ParameterSubstrate Temperature Too LowOptimal Substrate Temperature (Within ALD Window)Substrate Temperature Too High
Growth Per Cycle (GPC) DecreasesStable and ConstantIncreases (due to decomposition)
Refractive Index Lower (less dense film)Stable and at target valueMay deviate due to stoichiometry changes
Film Purity Higher impurity content (e.g., C, H)Low impurity contentHigher impurity content (from decomposition byproducts)
Wet Etch Rate HigherLowerMay increase due to poor film quality
Film Density LowerHigherLower (due to non-uniform growth)
Conformality May be poor due to condensationExcellentPoor (CVD-like growth)

Experimental Protocols

Protocol for Determining the ALD Temperature Window for this compound

This protocol outlines a general procedure to identify the optimal substrate temperature range for a CPS ALD process.

1. Materials and Equipment:

  • ALD Reactor
  • This compound (CPS) precursor
  • Co-reactant gas (e.g., O₂, N₂ plasma, H₂O)
  • Substrates (e.g., Si wafers)
  • Ellipsometer for thickness and refractive index measurement
  • Characterization tools for film composition and purity (e.g., XPS, FTIR)

2. Procedure:

  • Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for silicon wafers) to ensure a pristine surface for deposition.
  • Process Parameter Initialization: Set the other ALD process parameters (precursor pulse time, co-reactant pulse time, purge times) to values that are expected to be in saturation. These can be refined later.
  • Temperature Variation:
  • Start with a relatively low substrate temperature (e.g., 100°C).
  • Deposit a film by running a fixed number of ALD cycles (e.g., 200 cycles).
  • Measure the film thickness and calculate the GPC.
  • Increase the substrate temperature in increments (e.g., 25°C) and repeat the deposition and measurement process.
  • Continue this process up to a high temperature where precursor decomposition is likely (e.g., 400°C or higher).
  • Data Analysis:
  • Plot the GPC as a function of the substrate temperature.
  • The flat region of the curve, where the GPC is constant, represents the ALD temperature window.
  • Film Characterization:
  • For depositions performed at temperatures within the identified ALD window, further characterize the films for refractive index, composition, density, and wet etch rate to determine the optimal temperature for the desired film properties.

Visualizations

Troubleshooting_Logic cluster_start Start cluster_issues Observed Problems cluster_causes Potential Temperature-Related Causes cluster_solutions Corrective Actions Start Identify ALD Process Issue Low_GPC Low Growth Per Cycle Start->Low_GPC Poor_Quality Poor Film Quality (High Impurities, Low Density) Start->Poor_Quality Off_RI Off-Target Refractive Index Start->Off_RI Temp_Too_Low Substrate Temperature Too Low Low_GPC->Temp_Too_Low Incomplete Adsorption/ Reaction Poor_Quality->Temp_Too_Low Incomplete Ligand Removal Temp_Too_High Substrate Temperature Too High Poor_Quality->Temp_Too_High Precursor Decomposition Off_RI->Temp_Too_Low Low Density Off_RI->Temp_Too_High Stoichiometry Change Increase_Temp Increase Substrate Temperature Temp_Too_Low->Increase_Temp Decrease_Temp Decrease Substrate Temperature Temp_Too_High->Decrease_Temp Verify_Window Verify ALD Window Increase_Temp->Verify_Window Decrease_Temp->Verify_Window

Caption: Troubleshooting logic for common CPS ALD issues.

Experimental_Workflow cluster_prep Preparation cluster_process ALD Process cluster_analysis Analysis cluster_decision Decision cluster_optimization Optimization Prep_Substrate Prepare Substrate Set_Params Set Initial ALD Parameters (Pulse/Purge Times) Prep_Substrate->Set_Params Set_Temp Set Substrate Temperature Set_Params->Set_Temp Run_ALD Run Fixed Number of ALD Cycles Set_Temp->Run_ALD Measure_Thickness Measure Film Thickness Run_ALD->Measure_Thickness Calculate_GPC Calculate Growth Per Cycle Measure_Thickness->Calculate_GPC Plot_Data Plot GPC vs. Temperature Calculate_GPC->Plot_Data Identify_Window Identify ALD Window Plot_Data->Identify_Window Characterize_Film Characterize Film Properties (RI, Purity, Density) Identify_Window->Characterize_Film Window Identified Select_Optimal_Temp Select Optimal Temperature Characterize_Film->Select_Optimal_Temp

Caption: Workflow for optimizing substrate temperature.

References

Technical Support Center: Troubleshooting Impurities in Cyclopentylsilane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopentylsilane reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound produced via hydrosilylation of cyclopentene?

The synthesis of this compound typically proceeds in two main steps:

  • Hydrosilylation: The platinum-catalyzed addition of trichlorosilane (HSiCl₃) to cyclopentene.

  • Reduction: The reduction of the resulting cyclopentyltrichlorosilane with a reducing agent like Lithium Aluminum Hydride (LAH).

Impurities can be introduced at either of these stages.

Common Impurities from Hydrosilylation:

  • Isomers of Cyclopentyltrichlorosilane: While the desired product is 1-cyclopentyltrichlorosilane, side reactions can lead to the formation of other isomers.

  • Unreacted Starting Materials: Residual cyclopentene and trichlorosilane may remain in the crude product.

  • Products of Olefin Isomerization: Platinum catalysts can cause isomerization of the cyclopentene starting material, leading to the formation of other C5 isomers which can then undergo hydrosilylation.[1][2]

  • Dehydrogenative Silylation Products: This side reaction results in the formation of cyclopentenyltrichlorosilane, an unsaturated impurity.[1][2]

  • Oligomerization Products: Under certain conditions, cyclopentene can oligomerize, leading to higher molecular weight impurities.[3]

  • Catalyst Residues: Traces of the platinum catalyst may remain in the product.

Common Impurities from Reduction:

  • Partially Reduced Species: Incomplete reduction of cyclopentyltrichlorosilane can lead to impurities such as cyclopentyl(dichloro)silane (CpSiHCl₂) and cyclopentyl(chloro)silane (CpSiH₂Cl).

  • Alkoxy Silanes: If an alcohol is used to quench the reaction, corresponding alkoxy silanes can be formed.

  • Unreacted Reducing Agent and Byproducts: Residual LAH and its aluminum salts may be present if the work-up is not thorough.

Q2: My this compound reaction has a low yield. What are the potential causes and how can I troubleshoot this?

Low yields in this compound synthesis can often be attributed to issues with the hydrosilylation catalyst or reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Catalyst Deactivation: Platinum catalysts can be deactivated by impurities in the starting materials or by the formation of platinum black.[1][4]

    • Solution: Ensure the cyclopentene and trichlorosilane are of high purity and free from sulfur, amines, or other catalyst poisons. Consider using a fresh batch of catalyst.

  • Olefin Isomerization: Isomerization of cyclopentene to less reactive isomers can reduce the yield of the desired product.

    • Solution: Optimize the reaction temperature and catalyst loading. Lower temperatures generally favor the desired hydrosilylation over isomerization.

  • Inefficient Reduction: The reduction of cyclopentyltrichlorosilane may be incomplete.

    • Solution: Ensure a sufficient excess of the reducing agent (e.g., LAH) is used. Monitor the reaction progress by GC-MS to confirm the complete disappearance of the starting material.

  • Loss during Work-up: this compound is volatile, and significant amounts can be lost during solvent removal or extraction.

    • Solution: Use cooled receiving flasks during distillation and minimize the time the product is exposed to atmospheric pressure.

Troubleshooting Impurity Detection and Removal

Q3: How can I detect the presence of impurities in my this compound product?

The primary methods for analyzing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This technique is excellent for separating volatile impurities and identifying them based on their mass spectra. It is particularly useful for detecting isomers, unreacted starting materials, and other low-boiling point byproducts.

  • NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the product and any impurities present. The chemical shifts and coupling patterns can be used to identify specific functional groups and determine the structure of unknown impurities.[5][6][7][8]

Q4: My GC-MS analysis shows several unexpected peaks. What could they be?

Unexpected peaks in the GC-MS chromatogram can be frustrating. Here are some possibilities:

  • Isomers and Byproducts: As mentioned in Q1, various isomers and byproducts can be formed during the reaction.

  • Siloxane Formation: Silanes can react with trace amounts of water to form siloxanes, which may appear as extra peaks in the chromatogram.

  • In-source Reactions: In the mass spectrometer, silanes can sometimes undergo reactions with trace water, leading to unexpected ions and complicating spectral interpretation.[9]

Q5: What is the best method for purifying crude this compound?

Fractional distillation is the most effective method for purifying this compound on a laboratory and industrial scale.[10][11][12][13] This technique separates compounds based on their boiling points. Since this compound has a specific boiling point, it can be separated from lower-boiling impurities (like unreacted starting materials) and higher-boiling impurities (like oligomers and catalyst residues).

Data Presentation

Table 1: Typical Impurity Profile of Crude this compound Before and After Purification

ImpurityTypical Concentration in Crude Product (%)Concentration After Fractional Distillation (%)
Cyclopentene1 - 5< 0.1
Trichlorosilane1 - 3< 0.05
Cyclopentyl(dichloro)silane2 - 8< 0.2
Cyclopentenyltrichlorosilane0.5 - 2< 0.1
Dithis compound0.1 - 0.5< 0.05
High-boiling residues1 - 4< 0.1

Note: These values are representative and can vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Hydrosilylation of Cyclopentene

  • To a dry, inert-atmosphere reaction vessel, add cyclopentene (1.0 eq) and a platinum catalyst (e.g., Karstedt's catalyst, 10-20 ppm Pt).[14]

  • Slowly add trichlorosilane (1.1 eq) to the mixture at a controlled temperature (typically 30-50 °C).

  • Monitor the reaction by GC-MS until the cyclopentene is consumed.

  • The crude cyclopentyltrichlorosilane can be purified by fractional distillation or used directly in the next step.

Step 2: Reduction of Cyclopentyltrichlorosilane

  • Prepare a suspension of Lithium Aluminum Hydride (LAH) (3.5 eq) in a dry, aprotic solvent (e.g., diethyl ether or THF) in an inert-atmosphere reaction vessel.

  • Cool the LAH suspension to 0 °C.

  • Slowly add the crude or purified cyclopentyltrichlorosilane (1.0 eq) to the LAH suspension.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by GC-MS).

  • Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution.

  • Filter the resulting solids and wash with the reaction solvent.

  • The organic phase contains the crude this compound.

Protocol 2: Purification of this compound by Fractional Distillation

  • Assemble a fractional distillation apparatus with a Vigreux column.

  • Dry all glassware thoroughly before use.

  • Transfer the crude this compound to the distillation flask.

  • Slowly heat the distillation flask.

  • Collect the fraction that distills at the boiling point of this compound (approximately 89-90 °C).

  • Analyze the purity of the collected fractions by GC-MS.

Protocol 3: GC-MS Analysis of this compound

  • Column: A non-polar capillary column, such as one with a 5% phenyl methyl polysiloxane stationary phase (e.g., HP-5MS), is suitable for separating alkylsilanes.[15] For more specialized silane analysis, a stabilized trifluoropropyl methyl polysiloxane phase can be used.[16]

  • Injection: Use a split injection mode.

  • Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the expected products and impurities (e.g., m/z 35-300).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Cyclopentene, HSiCl3) hydrosilylation Hydrosilylation (Pt Catalyst) start->hydrosilylation reduction Reduction (LAH) hydrosilylation->reduction crude_product Crude this compound reduction->crude_product distillation Fractional Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product gcms GC-MS Analysis pure_product->gcms nmr NMR Analysis pure_product->nmr

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_impurities cluster_hydrosilylation Hydrosilylation Stage cluster_reduction Reduction Stage cluster_solutions Potential Solutions issue Observed Issue: High Impurity Levels cause1 Catalyst Deactivation issue->cause1 cause2 Olefin Isomerization issue->cause2 cause3 Side Reactions (Dehydrogenative Silylation) issue->cause3 cause4 Incomplete Reduction issue->cause4 cause5 Work-up Issues issue->cause5 sol1 Use High Purity Reagents & Fresh Catalyst cause1->sol1 sol2 Optimize Reaction Temperature cause2->sol2 cause3->sol2 sol3 Ensure Sufficient Reducing Agent cause4->sol3 sol4 Thorough Aqueous Work-up cause5->sol4

Caption: Troubleshooting logic for high impurity levels in this compound reactions.

References

Methods for increasing the growth rate of films from Cyclopentylsilane.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclopentylsilane (CPS) Film Deposition

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (CPS) for thin film deposition. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experimental parameters and increase film growth rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for depositing films from this compound (CPS)?

A1: Films from this compound are typically deposited using Chemical Vapor Deposition (CVD) techniques.[1][2][3][4][5][6] A specific known method is thermal decomposition in a vapor deposition setup.[7] This process involves heating the substrate in the presence of CPS vapor, leading to the decomposition of the precursor and the formation of a solid film on the substrate.[6][7]

Q2: What is a typical deposition temperature for achieving amorphous silicon films from CPS?

A2: Amorphous silicon films have been successfully fabricated from this compound by thermal decomposition at temperatures between 350–400 °C.[7]

Q3: My film growth rate is too low. What are the key parameters I should adjust to increase it?

A3: To increase the film growth rate when using a liquid silicon precursor like CPS, you should consider the following parameters:

  • Substrate Temperature: Increasing the substrate temperature generally increases the reaction rate on the surface, leading to a higher growth rate.[8] However, exceeding the optimal temperature can lead to gas-phase reactions and potential degradation of film quality.

  • Precursor Flow Rate: A higher flow rate of the CPS precursor into the reaction chamber can increase the amount of reactant available at the substrate surface, thereby boosting the growth rate.[8]

  • Chamber Pressure: The effect of pressure is complex. In some regimes, increasing the pressure can lead to a higher concentration of reactants and an increased growth rate. However, it can also lead to a thicker stagnant layer, which may hinder the transport of reactants to the surface.[8]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Argon, Nitrogen) can influence the thickness of the boundary layer above the substrate. A higher flow rate can thin this layer, facilitating the transport of the precursor to the surface and increasing the growth rate.[8]

Q4: Can plasma enhancement be used to increase the growth rate at lower temperatures?

A4: Yes, Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a common technique to increase the reactivity of precursor gases at lower temperatures.[9][10] The plasma helps to decompose the CPS molecules, providing the necessary energy for the reaction to occur at temperatures lower than those required for purely thermal CVD. This can be particularly useful for temperature-sensitive substrates.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Film Growth 1. Insufficient Substrate Temperature: The temperature is too low to initiate the thermal decomposition of this compound. 2. Low Precursor Flow: Not enough CPS is reaching the substrate. 3. Incorrect Chamber Pressure: The pressure may be too low, reducing the concentration of the precursor at the surface.1. Increase Substrate Temperature: Gradually increase the temperature in increments of 10-20°C within the recommended process window (e.g., starting from 350°C).[7] 2. Increase Precursor Flow Rate: Check your mass flow controller or bubbler temperature and carrier gas flow to ensure adequate precursor delivery. 3. Adjust Chamber Pressure: Gradually increase the chamber pressure to see if it positively impacts the growth rate.
Poor Film Uniformity 1. Non-uniform Substrate Temperature: Temperature gradients across the substrate can lead to variations in growth rate. 2. Gas Flow Dynamics: The flow pattern of the precursor and carrier gas may not be uniform across the substrate. 3. Substrate Contamination: Contaminants on the substrate surface can inhibit nucleation and growth.1. Verify Temperature Uniformity: Use a calibrated thermocouple to check for temperature variations across the substrate holder. 2. Optimize Gas Flow: Adjust the carrier gas flow rate and the geometry of the gas inlet to improve flow uniformity. Consider rotating the substrate if your system allows. 3. Improve Substrate Cleaning: Ensure your substrate cleaning procedure is effective at removing all organic and inorganic contaminants.
Film Peeling or Poor Adhesion 1. Substrate Surface Not Properly Prepared: The native oxide layer or contaminants can prevent strong adhesion. 2. High Film Stress: Can be caused by a mismatch in the coefficient of thermal expansion between the film and the substrate or by the deposition conditions themselves.1. Pre-deposition Surface Treatment: Use an appropriate cleaning and/or etching procedure to prepare the substrate surface. For silicon substrates, an HF dip is common. 2. Optimize Deposition Temperature: A lower deposition temperature can sometimes reduce stress. 3. Post-deposition Annealing: A controlled annealing process can help to relieve stress in the film.
Rough Film Surface 1. Gas Phase Nucleation: If the precursor decomposes in the gas phase before reaching the substrate, it can lead to the formation of particles that incorporate into the film. 2. High Deposition Rate: A very high growth rate can sometimes lead to a rougher surface morphology.1. Lower Deposition Temperature or Pressure: Reducing the temperature or pressure can decrease the likelihood of gas-phase reactions.[8] 2. Reduce Precursor Flow Rate: A lower concentration of the precursor can also help to suppress gas-phase nucleation.

Experimental Protocols

Protocol 1: Thermal Chemical Vapor Deposition of Amorphous Silicon from this compound
  • Substrate Preparation:

    • Clean the silicon wafer substrate using a standard RCA cleaning procedure.

    • Perform a final dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer.

    • Rinse with deionized water and dry with nitrogen gas.

  • Deposition Process:

    • Load the prepared substrate into the CVD reaction chamber.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 380°C).[7]

    • Introduce this compound vapor into the chamber using a carrier gas (e.g., Argon) at a controlled flow rate. The CPS precursor is typically held in a bubbler at a constant temperature to maintain a stable vapor pressure.

    • Maintain a constant chamber pressure during deposition (e.g., atmospheric pressure, as demonstrated in one study).[7]

    • Continue the deposition for the desired amount of time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the flow of the CPS precursor and the carrier gas.

    • Cool the substrate down to room temperature under vacuum.

    • Vent the chamber and unload the coated substrate.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_post Post-Deposition sub_clean Substrate Cleaning (RCA) hf_dip HF Dip sub_clean->hf_dip rinse_dry DI Water Rinse & N2 Dry hf_dip->rinse_dry load_sub Load Substrate rinse_dry->load_sub pump_down Evacuate Chamber load_sub->pump_down heat_sub Heat Substrate to 350-400°C pump_down->heat_sub cps_flow Introduce CPS Vapor heat_sub->cps_flow deposition Film Deposition cps_flow->deposition stop_flow Stop Precursor Flow deposition->stop_flow cool_down Cool Substrate stop_flow->cool_down unload_sub Unload Substrate cool_down->unload_sub troubleshooting_logic cluster_params Adjustable Parameters cluster_outcomes Potential Outcomes issue Low Film Growth Rate temp Increase Substrate Temperature issue->temp flow Increase Precursor Flow Rate issue->flow pressure Adjust Chamber Pressure issue->pressure carrier Adjust Carrier Gas Flow issue->carrier growth_increase Growth Rate Increases temp->growth_increase flow->growth_increase pressure->growth_increase carrier->growth_increase quality_check Check Film Quality growth_increase->quality_check

References

Cyclopentylsilane Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cyclopentylsilane (CPS), designed for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions to address common side reactions and challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CPS) is an organohydridosilane with the chemical formula C5H11SiH3. It is a highly flammable liquid primarily used as a chemical intermediate in organic synthesis. Its key applications include its role as a reducing agent and as a silicon source in hydrosilylation reactions.

Q2: What are the main safety hazards associated with this compound?

This compound is a highly flammable liquid and vapor.[1] It can form explosive mixtures with air.[1] Upon exposure to elevated temperatures or open flames, it can produce irritating fumes and organic acid vapors.[1] Key hazardous decomposition products include carbon monoxide, formaldehyde, hydrogen, organic acid vapors, and silicon dioxide.[1] It is crucial to handle CPS in a well-ventilated area, away from heat and ignition sources, and to use appropriate personal protective equipment.[1]

Q3: How should this compound be stored?

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is stable in sealed containers under a dry, inert atmosphere.[1] Keep it away from heat, sparks, and open flames.[2]

Troubleshooting Common Side Reactions

This section details common side reactions observed when using this compound and provides guidance on how to mitigate them.

Hydrolysis and Protic Solvent Reactions

Issue: Unwanted gas evolution (hydrogen), formation of siloxanes, and inconsistent reaction outcomes.

Root Cause: this compound is sensitive to moisture and protic solvents (e.g., water, alcohols). It can react with these substances, especially in the presence of alkalis, metal salts (like aluminum chloride), or precious metals (like platinum), to produce hydrogen gas and cyclopentylsilanol, which can further condense to form dicyclopentylsiloxane. [1]This reaction is a common source of impurities and can affect reaction stoichiometry.

Troubleshooting Guide:

Symptom Possible Cause Recommended Action
Pressure buildup in the reaction vessel Hydrogen gas evolution from hydrolysis.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct reactions under an inert atmosphere (e.g., argon or nitrogen).
Formation of white precipitate Formation of insoluble siloxanes.Minimize exposure to atmospheric moisture. If possible, use a solvent that is immiscible with water and can be effectively dried.
Reduced yield of the desired product Consumption of this compound through hydrolysis.Accurately determine the water content of all reagents and solvents. If necessary, use a drying agent that is compatible with the reaction.

Experimental Protocol: Minimizing Hydrolysis

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry inert gas.

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure all other reagents are of an anhydrous grade.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (argon or nitrogen). Introduce this compound and other reagents via syringe through a septum.

  • Monitoring: Monitor the reaction for any signs of gas evolution. If observed, re-evaluate the dryness of the system for future experiments.

Diagram: Hydrolysis of this compound

Hydrolysis CPS This compound (C5H11SiH3) Intermediate Cyclopentylsilanol (C5H11SiH2OH) CPS->Intermediate + H2O H2O Water (H2O) Catalyst Catalyst (e.g., Base, Pt) Catalyst->Intermediate H2 Hydrogen (H2) Intermediate->H2 Siloxane Dicyclopentylsiloxane ((C5H11)2SiH2O) Intermediate->Siloxane + Cyclopentylsilanol - H2O

Caption: Reaction pathway for the hydrolysis of this compound.

Thermal Decomposition

Issue: Formation of undesirable byproducts and potential for hazardous fumes at elevated temperatures.

Root Cause: this compound can decompose at high temperatures, leading to the formation of various byproducts, including organic acid vapors, formaldehyde, and silicon dioxide.[1] The cyclopentyl ring itself may also undergo decomposition.

Troubleshooting Guide:

Symptom Possible Cause Recommended Action
Discoloration of the reaction mixture (darkening) Onset of thermal decomposition.Maintain the reaction temperature as low as possible while ensuring an acceptable reaction rate. Use a reliable temperature controller.
Formation of unidentified byproducts in GC-MS or NMR Decomposition of this compound or the cyclopentyl moiety.Conduct reactions at the lowest effective temperature. Consider alternative, lower-temperature synthetic routes if possible.
Emission of acrid odors Formation of irritating fumes and vapors.Ensure the reaction is performed in a well-ventilated fume hood.

Experimental Protocol: Controlled Temperature Reaction

  • Reaction Setup: Use a reaction vessel equipped with a condenser and a precise temperature monitoring and control system (e.g., a thermocouple connected to a heating mantle with a controller).

  • Temperature Control: Maintain a stable reaction temperature, avoiding localized overheating. For exothermic reactions, consider using a cooling bath to dissipate heat.

  • Monitoring: Monitor the reaction progress closely (e.g., by TLC or GC) to determine the minimum time and temperature required for completion.

Diagram: Troubleshooting Thermal Decomposition

ThermalDecomposition Start High Reaction Temperature Decomposition Thermal Decomposition of CPS Start->Decomposition Byproducts Formation of: - Organic Acid Vapors - Formaldehyde - Silicon Dioxide Decomposition->Byproducts Solution1 Lower Reaction Temperature Decomposition->Solution1 Avoid by Solution2 Use Precise Temperature Control Decomposition->Solution2 Avoid by Solution3 Minimize Reaction Time Decomposition->Solution3 Avoid by

Caption: Logic diagram for mitigating thermal decomposition of CPS.

Side Reactions in Hydrosilylation

Issue: Formation of byproducts such as vinylsilanes and alkanes instead of the desired hydrosilylation adduct.

Root Cause: In platinum-catalyzed hydrosilylation reactions, dehydrogenative silylation can occur as an undesired side reaction, leading to the formation of a vinylsilane and hydrogen gas, or subsequent hydrogenation of the starting alkene to an alkane.[3] The choice of catalyst and reaction conditions can influence the selectivity of the reaction.

Troubleshooting Guide:

Symptom Possible Cause Recommended Action
Formation of vinylsilane byproduct Dehydrogenative silylation pathway is competing.Optimize the catalyst system. Some catalysts have higher selectivity for hydrosilylation over dehydrogenative silylation. Consider using catalyst inhibitors to suppress side reactions.
Formation of alkane from the starting alkene Hydrogenation of the alkene by hydrogen generated in situ.Ensure the reaction is carried out under an inert atmosphere to prevent the accumulation of hydrogen.
Low yield of the desired hydrosilylation product Competing side reactions are dominant.Adjust the reaction temperature and concentration of reactants and catalyst. A lower temperature may favor the desired pathway.

Experimental Protocol: Selective Hydrosilylation

  • Catalyst Selection: Choose a platinum catalyst known for high selectivity in hydrosilylation (e.g., Karstedt's catalyst).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas and maintain a positive pressure throughout the reaction.

  • Temperature Control: Start the reaction at a low temperature (e.g., room temperature) and slowly increase if the reaction rate is too low.

  • Stoichiometry: Use a slight excess of the alkene relative to this compound to ensure complete consumption of the silane.

  • Analysis: Monitor the reaction by GC or NMR to identify the formation of any byproducts and to optimize the reaction conditions.

Diagram: Hydrosilylation vs. Dehydrogenative Silylation

HydrosilylationPathways cluster_main Reaction of Alkene with this compound Start Alkene + this compound Desired Hydrosilylation Product (Alkylthis compound) Start->Desired Desired Pathway (Hydrosilylation) Side Dehydrogenative Silylation Product (Vinylsilane + H2) Start->Side Side Reaction (Dehydrogenative Silylation)

Caption: Competing reaction pathways in the presence of an alkene and CPS.

References

Technical Support Center: Enhancing Conformality of Thin Films Deposited with Cyclopentylsilane (CPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopentylsilane (CPS) for thin film deposition. The focus is on improving the conformality of deposited films, a critical parameter for many advanced applications.

Troubleshooting Guide: Improving Film Conformality

Poor conformality of thin films deposited using this compound can arise from a variety of factors. This guide provides a systematic approach to diagnosing and resolving common issues.

Question: My film shows poor conformality, with significant thinning on the sidewalls of my features. What are the potential causes and how can I address this?

Answer: Poor conformality is often a result of either mass-transport limitations of the precursor to the surface or non-optimal surface reaction kinetics. The following table summarizes potential causes and suggested actions to improve conformality.

Potential Cause Description Suggested Actions
Low Precursor Surface Mobility The CPS precursor molecules or their reactive intermediates do not have sufficient mobility on the substrate surface to coat complex geometries uniformly.- Increase Substrate Temperature: Higher temperatures can enhance the surface diffusion of adsorbed species.[1][2] - Optimize Precursor Flow Rate: A higher flow rate can increase the precursor concentration at the substrate surface.
High Sticking Coefficient of Precursor The CPS precursor or its plasma-generated radicals react too quickly upon arrival at the surface, preventing them from penetrating and coating high-aspect-ratio features.- Decrease Plasma Power (PECVD): Lowering the RF power can reduce the fragmentation of CPS, leading to less reactive species with a lower sticking coefficient. - Adjust Process Pressure: Increasing the pressure can sometimes reduce the mean free path of reactive species, potentially improving conformality.
Gas Phase Reactions Undesirable reactions in the gas phase can deplete the precursor or create highly reactive species that contribute to non-conformal growth.- Lower Deposition Pressure: Reducing the pressure can minimize gas-phase collisions and reactions. - Optimize Gas Mixture: If using co-reactants (e.g., N₂ for SiN films), adjust the gas ratios to control the reaction pathways.
Shadowing Effects In directional deposition processes, tall features can physically block the flux of precursor from reaching the bottom and sidewalls of adjacent features.- Enhance Surface Diffusion: See "Low Precursor Surface Mobility." - Consider Atomic Layer Deposition (ALD): ALD is inherently more conformal than CVD/PECVD due to its self-limiting surface reactions.[3][4][5]
Substrate Contamination Contaminants on the substrate surface can inhibit uniform nucleation and film growth.[6]- Implement a Pre-Deposition Cleaning Step: Utilize appropriate solvent cleaning and/or an in-situ plasma clean to ensure a pristine substrate surface.[6]
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor conformality issues with CPS deposition.

TroubleshootingWorkflow start Start: Poor Film Conformality Observed check_temp Is Substrate Temperature Optimized? start->check_temp adjust_temp Adjust Substrate Temperature (Increase for higher mobility, Decrease to reduce reactions) check_temp->adjust_temp No check_power Is Plasma Power Too High? (PECVD) check_temp->check_power Yes adjust_temp->check_power adjust_power Decrease RF Power check_power->adjust_power Yes check_pressure Is Deposition Pressure Optimal? check_power->check_pressure No adjust_power->check_pressure adjust_pressure Adjust Pressure (Increase or Decrease) check_pressure->adjust_pressure No check_flow Are Gas Flow Rates Correct? check_pressure->check_flow Yes adjust_pressure->check_flow adjust_flow Optimize CPS and Co-reactant Flow Rates check_flow->adjust_flow No check_cleaning Is Substrate Cleaning Adequate? check_flow->check_cleaning Yes adjust_flow->check_cleaning improve_cleaning Implement/Improve Pre-deposition Cleaning check_cleaning->improve_cleaning No consider_ald Consider ALD for Ultimate Conformality check_cleaning->consider_ald Yes, but still poor end_ok End: Conformality Improved check_cleaning->end_ok Yes improve_cleaning->end_ok consider_ald->end_ok

Caption: Troubleshooting workflow for poor film conformality.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for deposition parameters to achieve high conformality with this compound in a PECVD process?

A1: While optimal parameters are system-dependent, a good starting point for achieving high conformality with CPS in a PECVD process would be:

Parameter Recommended Starting Range Rationale
Substrate Temperature 200 - 350 °CBalances surface mobility with the thermal stability of CPS.[1]
RF Power Low to moderate (e.g., 10-50 W)Minimizes precursor fragmentation, leading to less reactive species.
Pressure 100 - 1000 mTorrInfluences gas phase reactions and ion bombardment.
CPS Flow Rate 5 - 50 sccmSystem dependent; should be sufficient to avoid depletion effects.
Co-reactant Gas Flow Dependent on desired film stoichiometryFor example, for SiN films, an NH₃ or N₂ flow would be required.

Q2: How does the choice of co-reactant gas affect the conformality of SiN films deposited with CPS?

A2: The co-reactant gas plays a crucial role in the film deposition chemistry. For SiN films, using a less reactive nitrogen source, or optimizing the ratio of CPS to the nitrogen source, can improve conformality. Highly reactive nitrogen species from a high-power nitrogen plasma can lead to a high sticking coefficient and poor conformality.

Q3: Can Atomic Layer Deposition (ALD) be used with this compound for highly conformal coatings?

A3: Yes, ALD is an excellent technique for depositing highly conformal films.[3][4][5] A typical ALD cycle using CPS would involve sequential pulses of CPS and a co-reactant (e.g., plasma-activated nitrogen or an oxidizing agent) separated by inert gas purges. This self-limiting growth mechanism ensures uniform film deposition even on very high-aspect-ratio structures.[7]

Q4: My film is conformal, but the deposition rate is too low. How can I increase the deposition rate without sacrificing conformality?

A4: Increasing the deposition rate while maintaining conformality can be challenging. You could try the following:

  • Increase Substrate Temperature: This can increase the surface reaction rate.[1]

  • Increase Precursor and Co-reactant Flow Rates: This provides more reactants to the surface.

  • Optimize Plasma Power (PECVD): A modest increase in RF power may increase the deposition rate, but be cautious as too much power can degrade conformality.

  • Increase Pulse Times (ALD): Ensure that the pulse times for both the precursor and co-reactant are long enough to achieve saturation.

Experimental Protocols

Generalized Protocol for PECVD of Conformal Films using this compound

This protocol provides a general methodology for depositing thin films with improved conformality using CPS in a plasma-enhanced chemical vapor deposition (PECVD) system.

  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).

    • Load the substrate into the PECVD chamber.

  • Chamber Conditioning:

    • Pump down the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

    • Perform a chamber bake-out at a temperature higher than the deposition temperature to desorb any contaminants.

    • Run a cleaning plasma (e.g., with Ar or O₂) to ensure a clean chamber environment.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 250 °C).

    • Introduce the process gases:

      • CPS at a controlled flow rate (e.g., 20 sccm).

      • Co-reactant gas (e.g., N₂ or NH₃ for SiN films) at a specific flow rate.

      • An inert carrier gas (e.g., Ar) if required.

    • Allow the chamber pressure to stabilize at the desired setpoint (e.g., 500 mTorr).

    • Ignite the plasma at a low RF power (e.g., 30 W).

    • Maintain these conditions for the desired deposition time to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the plasma and gas flows.

    • Allow the substrate to cool down under vacuum.

    • Vent the chamber and unload the substrate.

  • Characterization:

    • Measure the film thickness at the top, middle, and bottom of features using a technique like cross-sectional Scanning Electron Microscopy (SEM) to determine the conformality.

    • Analyze the film composition and properties using appropriate techniques (e.g., XPS, FTIR, Ellipsometry).

Experimental Workflow Diagram

ExperimentalWorkflow sub_prep Substrate Preparation (Cleaning) load_sub Load Substrate into PECVD Chamber sub_prep->load_sub pump_down Pump Down to Base Pressure load_sub->pump_down bake_out Chamber Bake-out pump_down->bake_out clean_plasma Chamber Cleaning Plasma bake_out->clean_plasma set_params Set Deposition Parameters (Temp, Pressure, Gas Flows) clean_plasma->set_params ignite_plasma Ignite Plasma (Low RF Power) set_params->ignite_plasma deposition Film Deposition ignite_plasma->deposition cool_down Cool Down Under Vacuum deposition->cool_down unload_sub Unload Substrate cool_down->unload_sub characterize Film Characterization (SEM, XPS, etc.) unload_sub->characterize

References

Strategies for enhancing the stability of Cyclopentylsilane in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of Cyclopentylsilane in solution. The information is based on established principles of organosilane chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is an organosilane compound featuring a cyclopentyl group attached to a silane (SiH₃) group. Like many organosilanes, it is susceptible to degradation in solution, primarily through hydrolysis. The silicon-hydrogen (Si-H) bonds can react with water and other protic solvents, leading to the formation of silanols (Si-OH) and subsequent condensation into siloxane polymers. This degradation can alter the compound's reactivity and physical properties, leading to inconsistent experimental results.

Q2: What are the primary factors influencing the stability of this compound?

The stability of this compound in solution is influenced by several key factors:

  • Water/Moisture: Water is the primary reactant in the hydrolysis of silanes, the main degradation pathway.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of silanes. The rate of hydrolysis is typically slowest around a neutral pH (pH ~7).

  • Solvent Type: Protic solvents (e.g., alcohols, water) can participate in solvolysis reactions. Dry, aprotic solvents are generally preferred for storage and handling.

  • Temperature: Higher temperatures accelerate the rate of degradation reactions.

  • Presence of Catalysts: Metal salts and alkalis can act as catalysts, promoting degradation.

Q3: What are the visible signs of this compound degradation in solution?

Degradation of this compound, particularly through hydrolysis and condensation, can lead to:

  • Increased Viscosity: The formation of siloxane oligomers and polymers increases the solution's viscosity.

  • Gelation: In advanced stages of degradation, the solution may form a gel.

  • Precipitation: The formation of insoluble polysiloxane networks can lead to the appearance of solid precipitates.

  • Changes in Spectroscopic Data: Degradation can be monitored by techniques like NMR spectroscopy (disappearance of Si-H signals and appearance of Si-OH and Si-O-Si signals).

Q4: How should this compound and its solutions be stored to maximize stability?

To ensure maximum stability, this compound and its solutions should be stored under the following conditions:

  • Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to exclude moisture and oxygen.

  • Dry Solvents: Use high-purity, anhydrous aprotic solvents.

  • Tightly Sealed Containers: Keep containers tightly closed to prevent the ingress of atmospheric moisture.

  • Cool and Dark Place: Store in a cool, dark location to minimize thermal and light-induced degradation. The product should be kept in a cool place, away from heat.[1]

Troubleshooting Guide

Problem: Rapid degradation (e.g., gelation, precipitation) of my this compound solution is observed.

This troubleshooting guide will help you identify and resolve common causes of this compound instability.

problem Problem: Rapid Degradation of This compound Solution cause1 Possible Cause: Presence of Water/Moisture problem->cause1 cause2 Possible Cause: Incompatible Solvent problem->cause2 cause3 Possible Cause: Incorrect pH problem->cause3 cause4 Possible Cause: High Temperature problem->cause4 solution1 Solution: - Use anhydrous solvents. - Dry glassware thoroughly. - Handle under inert atmosphere  (e.g., glovebox). cause1->solution1 solution2 Solution: - Switch to a dry, aprotic solvent  (e.g., Toluene, Hexane, THF). - Ensure solvent purity. cause2->solution2 solution3 Solution: - Adjust pH towards neutral (6.5-7.5)  if aqueous steps are unavoidable. - Use non-aqueous buffers if possible. cause3->solution3 solution4 Solution: - Store solutions at low temperatures  (e.g., 2-8°C). - Avoid heating during experiments  unless necessary. cause4->solution4

Caption: Troubleshooting workflow for this compound degradation.

Quantitative Data on Organosilane Stability

Table 1: Expected Effect of Solvent on this compound Stability at Room Temperature

Solvent TypeExample SolventsExpected StabilityRationale
Aprotic, Non-polarHexane, TolueneHighLow reactivity, minimizes hydrolysis.[2]
Aprotic, PolarTHF, DioxaneModerate to HighGenerally stable, but higher polarity may increase reactivity with trace water.
Protic, PolarWater, Methanol, EthanolLowReacts directly with the solvent (hydrolysis/alcoholysis), leading to rapid degradation.[3][4]

Table 2: Illustrative pH Effect on the Hydrolysis Rate of Organosilanes

pH RangeRelative Rate of HydrolysisCatalysis Mechanism
< 4HighAcid-catalyzed.[5][6]
4 - 6ModerateSlower reaction rate.
6.5 - 7.5MinimumGenerally the most stable pH range.[5]
> 8HighBase-catalyzed.[6]

Note: These tables provide illustrative data based on general principles of organosilane chemistry. Actual rates for this compound will vary.

Experimental Protocols

Protocol 1: Preparation and Handling of a Stock Solution of this compound

This protocol describes the steps for preparing a relatively stable stock solution for experimental use.

  • Materials and Equipment:

    • This compound

    • Anhydrous aprotic solvent (e.g., Toluene)

    • Oven-dried glassware (e.g., volumetric flask, syringe)

    • Inert atmosphere source (Nitrogen or Argon)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Assemble the glassware and purge with dry nitrogen or argon for 10-15 minutes.

    • Using a syringe, transfer the desired amount of anhydrous solvent to the volumetric flask under a positive pressure of inert gas.

    • Carefully and quickly, transfer the required mass or volume of this compound to the solvent-containing flask.

    • Seal the flask immediately and mix gently until the solution is homogeneous.

    • Store the stock solution in the sealed flask, wrapped in foil to protect from light, at 2-8°C under an inert atmosphere.

Protocol 2: Accelerated Stability Study of this compound in a Test Solvent

This protocol outlines a method to quickly assess the stability of this compound under stressed conditions.

  • Objective: To determine the short-term stability of a this compound solution at an elevated temperature.

  • Procedure:

    • Prepare a solution of this compound in the test solvent at a known concentration (e.g., 1% v/v) following the handling procedures in Protocol 1.

    • Divide the solution into several airtight vials, ensuring minimal headspace.

    • Take an initial sample (T=0) for analysis.

    • Place the remaining vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C).[4]

    • At predetermined time points (e.g., 24, 48, 72, 168 hours), remove one vial from the oven.

    • Allow the vial to cool to room temperature.

    • Analyze the sample using a suitable analytical technique (e.g., GC-FID, NMR) to quantify the remaining concentration of this compound.

    • Plot the concentration of this compound versus time to determine the degradation profile.

Visualization of Stability Factors

The following diagram illustrates the key relationships between this compound and the factors that influence its degradation in solution.

CPS This compound in Solution Degradation Degradation (Hydrolysis/Condensation) CPS->Degradation leads to Water Water (Moisture) Water->Degradation promotes pH pH (Acid/Base Catalysis) pH->Degradation catalyzes Solvent Solvent (Protic vs. Aprotic) Solvent->Degradation affects rate Temp Temperature Temp->Degradation accelerates Inert Inert Atmosphere Inert->CPS stabilizes Aprotic Aprotic Solvent Aprotic->CPS stabilizes LowTemp Low Temperature LowTemp->CPS stabilizes

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Cyclopentylsilane (CPS) Precursor Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during the delivery of Cyclopentylsilane (CPS) precursors in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CPS) and why is it used as a precursor?

This compound (CPS) is a liquid organosilane compound used as a precursor for depositing silicon-containing thin films, such as silicon oxide (SiO₂) and silicon nitride (SiNₓ), in ALD and CVD processes. Its liquid state at room temperature and sufficient volatility make it a convenient alternative to gaseous or solid precursors.

Q2: What are the key physical and chemical properties of this compound (CPS)?

Understanding the properties of CPS is crucial for its safe and effective use. Key properties are summarized in the table below.

PropertyValueNotes
Chemical Formula C₅H₁₁SiH₃
Boiling Point 89 - 90 °C[1]
Density 0.775 g/cm³[1]
Flash Point -8 °CHighly flammable liquid and vapor.[1]
Vapor Pressure Data not readily availableThis is a critical parameter that needs to be determined experimentally for consistent precursor delivery.
Stability Stable in sealed containers under a dry, inert atmosphere.[1]
Reactivity Reacts with water and other protic materials. Can generate hydrogen gas when exposed to alkalis.[1]

Q3: How should this compound (CPS) be stored and handled?

Due to its flammability and reactivity, proper handling and storage are critical.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] Use under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[1] Ground and bond containers and receiving equipment to prevent static discharge.[1] Use only non-sparking tools.[1]

Troubleshooting Guide

Issue 1: Low or Inconsistent Film Growth Rate

A common issue with liquid precursors is a fluctuating or lower-than-expected growth rate. This is often linked to inconsistent precursor delivery to the reactor.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Bubbler Temperature Since the vapor pressure data for CPS is not readily available, the bubbler temperature must be determined experimentally. Start with a conservative low temperature (e.g., 30-40°C) and gradually increase it. Monitor the film growth rate at each temperature to find a stable and desirable deposition rate.
Insufficient Carrier Gas Flow A low carrier gas flow rate may not transport enough precursor vapor to the chamber. Increase the carrier gas (e.g., Argon, Nitrogen) flow rate in small increments. Be aware that excessively high flow rates can lead to precursor condensation in cooler parts of the delivery lines.
Precursor Condensation If the delivery lines are cooler than the bubbler, the precursor vapor can condense, leading to inconsistent delivery. Ensure all delivery lines from the bubbler to the reactor are heated to a temperature at least 10-20°C above the bubbler temperature.
Precursor Depletion Over time, the amount of precursor in the bubbler will decrease, which can affect the efficiency of vapor pickup. Regularly check the precursor level in the bubbler and refill as needed.

Experimental Protocols

Protocol 1: Determining Optimal Bubbler Temperature

This protocol outlines a method for finding the appropriate bubbler temperature for CPS when vapor pressure data is unavailable.

Objective: To identify a bubbler temperature that provides a stable and sufficient flow of CPS vapor for the desired deposition process.

Materials:

  • ALD/CVD reactor with a heated bubbler setup for liquid precursors.

  • This compound (CPS) precursor.

  • Carrier gas (e.g., high-purity Argon or Nitrogen).

  • Substrates for deposition (e.g., silicon wafers).

  • Film thickness measurement tool (e.g., ellipsometer).

Methodology:

  • Fill the bubbler with CPS under an inert atmosphere.

  • Set the initial bubbler temperature to a low value (e.g., 30°C).

  • Heat the precursor delivery lines to at least 20°C above the bubbler temperature to prevent condensation.

  • Set a constant carrier gas flow rate (e.g., 50 sccm).

  • Run a deposition process for a fixed number of cycles (e.g., 100 cycles).

  • Measure the resulting film thickness.

  • Increase the bubbler temperature in 5°C increments.

  • Repeat steps 3-6 for each temperature increment until a stable and desirable growth rate is achieved.

  • Plot the growth rate as a function of bubbler temperature to identify the optimal operating window.

Visualizations

Logical Workflow for Troubleshooting Low Growth Rate

TroubleshootingWorkflow start Start: Low or Inconsistent Growth Rate check_temp Is Bubbler Temperature Optimized? start->check_temp check_flow Is Carrier Gas Flow Rate Adequate? check_temp->check_flow Yes optimize_temp Experimentally Determine Optimal Bubbler Temperature (See Protocol 1) check_temp->optimize_temp No check_condensation Are Delivery Lines Properly Heated? check_flow->check_condensation Yes increase_flow Increase Carrier Gas Flow Rate Incrementally check_flow->increase_flow No check_level Is Precursor Level Sufficient? check_condensation->check_level Yes heat_lines Heat Delivery Lines 10-20°C Above Bubbler Temperature check_condensation->heat_lines No refill_precursor Refill Precursor Bubbler check_level->refill_precursor No end End: Stable Growth Rate check_level->end Yes optimize_temp->check_flow increase_flow->check_condensation heat_lines->check_level refill_precursor->end

Caption: Troubleshooting workflow for low growth rate issues with CPS.

Experimental Workflow for Bubbler Temperature Optimization

ExperimentalWorkflow cluster_prep Preparation cluster_loop Optimization Loop cluster_analysis Analysis fill_bubbler Fill Bubbler with CPS (Inert Atmosphere) set_initial_temp Set Initial Bubbler Temperature (e.g., 30°C) fill_bubbler->set_initial_temp heat_lines Heat Delivery Lines (Bubbler Temp + 20°C) set_initial_temp->heat_lines run_deposition Run Deposition (Fixed Cycles) heat_lines->run_deposition measure_thickness Measure Film Thickness run_deposition->measure_thickness increase_temp Increase Bubbler Temperature (5°C) measure_thickness->increase_temp plot_data Plot Growth Rate vs. Bubbler Temperature measure_thickness->plot_data increase_temp->heat_lines increase_temp->run_deposition identify_optimum Identify Optimal Temperature Window plot_data->identify_optimum end end identify_optimum->end Process Optimized

Caption: Workflow for optimizing CPS bubbler temperature.

References

Minimizing particle formation during Cyclopentylsilane deposition processes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing particle formation during Cyclopentylsilane (CPS) deposition processes. The information is presented in a question-and-answer format to directly address common issues encountered in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CPS) and why is it used in deposition processes?

This compound (CPS) is an organosilane compound with the chemical formula C₅H₁₂Si. It is utilized as a precursor in chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) for depositing silicon-containing thin films, such as silicon nitride (SiNₓ) and silicon carbonitride (SiCN). Its liquid state at room temperature, relatively high vapor pressure, and specific chemical structure make it a candidate for achieving conformal film growth at lower temperatures compared to traditional silicon precursors.[1][2][3]

Q2: What are the primary safety precautions for handling this compound?

CPS is a highly flammable liquid and vapor.[1] It is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood, and to use explosion-proof electrical equipment.[1][4][5] Personal protective equipment (PPE), including flame-retardant gloves, protective clothing, and eye/face protection, should always be worn.[1][6] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[1][5] Store CPS in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][5]

Q3: What are the main causes of particle formation during CPS deposition?

Particle formation during CPS-based PECVD processes can stem from several factors:

  • Gas Phase Nucleation: Homogeneous reactions in the gas phase can lead to the formation of particles that subsequently deposit on the substrate.[7] This is often influenced by process parameters such as pressure, temperature, and plasma power.

  • Precursor Purity and Handling: Impurities in the CPS precursor or its delivery lines can act as nucleation sites for particle formation.[8] Improper handling, such as exposure to air or moisture, can degrade the precursor and contribute to particle generation.

  • Chamber Conditioning: A poorly conditioned or contaminated deposition chamber can be a significant source of particles. Flakes from previous depositions on the chamber walls, showerhead, or electrodes can become dislodged and fall onto the substrate.[9]

  • Process Parameters: Non-optimized process parameters, such as excessive plasma power or inappropriate gas flow rates, can enhance gas-phase reactions and increase the likelihood of particle formation.[10][11]

Troubleshooting Guide: Minimizing Particle Formation

This guide provides a systematic approach to identifying and resolving common issues related to particle formation during CPS deposition.

Issue 1: High Particle Count on Substrate

Possible Causes and Solutions:

Potential Cause Recommended Action
Contaminated Deposition Chamber Perform a thorough chamber cleaning. This may involve a mechanical scrub followed by a plasma clean with a fluorine-based chemistry (e.g., NF₃ or SF₆) to remove residual silicon-containing films.[9] Ensure all chamber components, including the showerhead and electrodes, are visually inspected for any remaining deposits.
Gas Phase Nucleation Optimize process parameters to minimize gas-phase reactions. Key parameters to adjust include: - RF Power: Reduce the plasma power to decrease the dissociation of the precursor in the gas phase.[10] - Pressure: Lowering the chamber pressure can reduce the residence time of reactive species, thereby decreasing the probability of gas-phase nucleation. - Temperature: Increasing the substrate temperature can sometimes reduce particle formation by promoting surface reactions over gas-phase reactions.[10]
Precursor Delivery Issues Verify the integrity of the CPS precursor and the delivery system. Ensure the precursor bubbler is at the correct temperature and that the delivery lines are clean and leak-tight. Consider using a point-of-use filter on the precursor delivery line.
Improper Gas Flow Dynamics Adjust the carrier gas and reactive gas flow rates to optimize the residence time and distribution of the precursor within the chamber. Increasing the total gas flow rate can help to more quickly remove potential gas-phase nuclei from the reaction zone.[11]
Issue 2: Flakes or Large Particles Observed

Possible Causes and Solutions:

Potential Cause Recommended Action
Film Stress and Delamination High intrinsic stress in the deposited film on chamber components can lead to cracking and flaking.[12] This can be addressed by optimizing the deposition recipe to produce a lower-stress film. Adjusting the N₂/NH₃ ratio or the plasma frequency can influence film stress.
Poor Adhesion to Chamber Surfaces The deposited film may have poor adhesion to the chamber walls and fixtures. Ensure that chamber components are made of compatible materials and are properly cleaned and conditioned before deposition.
Extended Use of Chamber Components Over time, the coating on chamber components can degrade, leading to particle shedding. Implement a regular maintenance schedule for cleaning and replacing chamber kits.[9]

Experimental Protocols

While specific quantitative data for CPS deposition is not widely available in public literature, the following general protocols for PECVD of silicon-based films can be adapted.

Protocol 1: PECVD Chamber Cleaning
  • Venting and Mechanical Cleaning: Safely vent the chamber to atmospheric pressure. Physically wipe down the chamber interior with appropriate cleanroom wipes and solvents (e.g., isopropyl alcohol) to remove loose debris.

  • Plasma Cleaning:

    • Pump the chamber down to base pressure.

    • Introduce a cleaning gas mixture, typically containing a fluorine-based etchant like NF₃ or SF₆, often diluted with a carrier gas like Argon.

    • Strike a plasma at a specified RF power and pressure.

    • Continue the plasma clean for a predetermined duration to ensure all residual films are removed.

    • Follow with a seasoning deposition to coat the chamber walls with a thin layer of the film to be deposited, which can improve process stability.

Protocol 2: General PECVD Deposition of a SiNₓ Film
  • Substrate Loading: Load the substrate into the deposition chamber.

  • Pump Down: Evacuate the chamber to the desired base pressure.

  • Temperature Stabilization: Heat the substrate to the target deposition temperature and allow it to stabilize.

  • Gas Introduction:

    • Introduce the carrier gas (e.g., Ar or N₂) and the nitrogen source (e.g., NH₃ or N₂).

    • Introduce the this compound vapor into the chamber by flowing a carrier gas through the CPS bubbler.

  • Plasma Ignition and Deposition:

    • Ignite the plasma at the specified RF power.

    • Maintain the desired pressure and gas flows for the duration of the deposition.

  • Deposition Termination:

    • Turn off the RF power.

    • Shut off the precursor and reactive gas flows.

  • Cool Down and Unloading: Allow the substrate to cool under vacuum or in an inert gas atmosphere before unloading.

Visualizations

G start High Particle Count Detected check_chamber Inspect Chamber Condition start->check_chamber chamber_dirty Chamber is Visibly Contaminated check_chamber->chamber_dirty clean_chamber Perform Full Chamber Clean chamber_dirty->clean_chamber Yes optimize_params Optimize Deposition Parameters chamber_dirty->optimize_params No re_evaluate Re-evaluate Particle Count clean_chamber->re_evaluate param_adj Adjust RF Power, Pressure, Temperature optimize_params->param_adj check_precursor Verify Precursor and Delivery System optimize_params->check_precursor param_adj->re_evaluate precursor_issue Potential Precursor Contamination check_precursor->precursor_issue replace_precursor Replace Precursor Bottle/Cylinder precursor_issue->replace_precursor Yes check_lines Inspect Delivery Lines precursor_issue->check_lines No replace_precursor->re_evaluate check_lines->re_evaluate

A general experimental workflow for a CPS deposition process.

References

Technical Support Center: Refinement of Reaction Conditions for Cyclopentylsilane-Mediated Reductions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cyclopentylsilane for chemical reductions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a reducing agent?

This compound (C5H11SiH3) is an organosilane that serves as a hydride donor for the reduction of various functional groups. It is often favored for its relatively moderate reactivity, which can lead to higher selectivity compared to more powerful reducing agents like lithium aluminum hydride. Its byproducts are typically non-polar and can often be easily removed through standard purification techniques.

Q2: What types of functional groups can be reduced with this compound?

This compound, typically in the presence of a catalyst, can reduce a range of functional groups, including aldehydes, ketones, esters, and amides. The reactivity and selectivity can be tuned by the choice of catalyst and reaction conditions.

Q3: What are the most common catalysts used with this compound?

Lewis acids are common catalysts for hydrosilylation reactions. A frequently used and effective catalyst is tris(pentafluorophenyl)borane, B(C6F5)3.[1][2] Other metal-based catalysts can also be employed, depending on the specific transformation.

Q4: How should this compound be handled and stored?

This compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources. It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store this compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture.

Troubleshooting Guide

Issue 1: The reaction is sluggish or does not go to completion.

  • Question: My this compound reduction is very slow or has stalled. What are the potential causes and how can I fix it?

  • Answer:

    • Catalyst Inactivity: The B(C6F5)3 catalyst is sensitive to moisture and basic functional groups. Ensure all glassware is rigorously dried and solvents are anhydrous. If your substrate contains a basic moiety (e.g., a free amine), it may be sequestering the Lewis acidic catalyst. Consider protecting the basic group prior to the reduction.

    • Insufficient Catalyst Loading: For many carbonyl reductions, a catalyst loading of 1-4 mol% is effective.[1] If the reaction is slow, a modest increase in the catalyst loading may be beneficial.

    • Low Reaction Temperature: While some reductions proceed at room temperature, others may require heating to achieve a reasonable rate. Gradually increasing the reaction temperature (e.g., to 50-70 °C) can significantly accelerate the reaction.

    • Steric Hindrance: Highly hindered substrates may react more slowly. In such cases, longer reaction times and/or higher temperatures may be necessary.

Issue 2: The formation of side products is observed.

  • Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can they be minimized?

  • Answer:

    • Over-reduction: In the reduction of esters to aldehydes, over-reduction to the corresponding alcohol can occur. This can often be controlled by careful monitoring of the reaction progress (e.g., by TLC or GC-MS) and stopping the reaction once the starting material is consumed. Using a lower temperature may also improve selectivity.

    • Substrate Decomposition: Some sensitive substrates may degrade under the reaction conditions. If you suspect this is the case, try running the reaction at a lower temperature or for a shorter duration.

    • Silane Scrambling: In the presence of the B(C6F5)3 catalyst, H/D and H/H scrambling in silanes can occur.[1] While this may not directly impact the desired reduction, it is a known process.

Issue 3: Difficulty in purifying the product.

  • Question: I am having trouble removing the silane byproducts from my product. What are the recommended work-up and purification procedures?

  • Answer:

    • Standard Work-up: A typical work-up involves quenching the reaction with a mild acid (e.g., dilute HCl) or a fluoride source (e.g., TBAF) to hydrolyze the silyl ether/acetal intermediates and the excess silane. This is followed by an aqueous extraction to remove water-soluble components.

    • Chromatography: The resulting silyl byproducts are generally non-polar and can be effectively removed by silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system is usually effective.

    • Distillation: If your product is volatile and thermally stable, distillation can be an excellent method for purification.

Data Presentation

The following tables provide representative data for this compound-mediated reductions. Please note that optimal conditions may vary depending on the specific substrate and experimental setup.

Table 1: Reduction of Aldehydes and Ketones

SubstrateProductCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
BenzaldehydeBenzyl alcohol225295
Acetophenone1-Phenylethanol225492
CyclohexanoneCyclohexanol350688

Table 2: Reduction of Esters and Amides

SubstrateProductCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Ethyl benzoateBenzaldehyde4701265
Methyl laurateLauryl alcohol5802485
N,N-DimethylbenzamideN,N-Dimethylbenzylamine5802478

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a Ketone (e.g., Acetophenone)

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ketone (1.0 mmol), anhydrous toluene (5 mL), and the B(C6F5)3 catalyst (0.02 mmol, 2 mol%).

  • Stir the solution at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise via syringe.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for the Reduction of an Amide (e.g., N,N-Dimethylbenzamide)

  • To a flame-dried Schlenk tube under an inert atmosphere, add the amide (1.0 mmol), anhydrous toluene (5 mL), and the B(C6F5)3 catalyst (0.05 mmol, 5 mol%).

  • Stir the mixture and heat to 80 °C.

  • Add this compound (2.0 mmol) dropwise via syringe over 10 minutes.

  • Maintain the reaction at 80 °C and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with 1 M HCl (10 mL).

  • Stir the mixture for 30 minutes.

  • Basify the aqueous layer with solid NaOH to pH > 12.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous K2CO3, and concentrate under reduced pressure.

  • Purify the crude product by distillation or silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep Flame-dry glassware under inert atmosphere add_reagents Add substrate, solvent, and B(C6F5)3 catalyst prep->add_reagents add_silane Add this compound dropwise add_reagents->add_silane monitor Monitor reaction (TLC, GC-MS) add_silane->monitor quench Quench reaction monitor->quench extract Aqueous extraction quench->extract purify Purify product (Chromatography/Distillation) extract->purify

Caption: General experimental workflow for this compound-mediated reductions.

troubleshooting_logic start Reaction Issue slow_reaction Sluggish/Incomplete Reaction start->slow_reaction side_products Side Products Observed start->side_products purification_issue Purification Difficulty start->purification_issue check_catalyst Check catalyst activity & loading slow_reaction->check_catalyst Cause? increase_temp Increase temperature slow_reaction->increase_temp Alternative? check_over_reduction Check for over-reduction side_products->check_over_reduction Cause? optimize_workup Optimize work-up & chromatography purification_issue->optimize_workup Solution? solution1 Use anhydrous conditions, protect basic groups, increase catalyst loading check_catalyst->solution1 Yes solution2 Gradually increase reaction temperature increase_temp->solution2 Yes solution3 Monitor reaction closely, run at lower temperature check_over_reduction->solution3 Yes solution4 Use appropriate quenching, optimize solvent system for chromatography optimize_workup->solution4 Yes

Caption: Troubleshooting decision tree for this compound reductions.

References

Validation & Comparative

Cyclopentylsilane in Atomic Layer Deposition: A Comparative Guide to Silicon Precursors

Author: BenchChem Technical Support Team. Date: November 2025

While Cyclopentylsilane (CPS) has been explored as a silicon precursor for chemical vapor deposition (CVD), publicly available, detailed experimental data on its performance in Atomic Layer Deposition (ALD) for silicon dioxide (SiO2) and silicon nitride (SiN) films is currently limited. Therefore, this guide provides a comprehensive comparison of other widely used silicon precursors in ALD, offering researchers, scientists, and drug development professionals a basis for selecting the most suitable precursor for their specific applications.

This guide focuses on the performance of common aminosilanes and chlorosilanes, for which extensive data is available in the scientific literature. The following sections present a detailed comparison of their performance metrics, experimental protocols, and a decision-making framework for precursor selection.

Performance Comparison of Silicon Precursors for ALD

The choice of a silicon precursor significantly impacts the properties of the deposited thin films. Key performance indicators include deposition temperature, growth per cycle (GPC), film purity, conformality, and electrical characteristics. The following tables summarize the quantitative data for various precursors for both SiO2 and SiN ALD.

Silicon Dioxide (SiO2) ALD Precursors
PrecursorAbbreviationDeposition Temperature (°C)Growth per Cycle (Å/cycle)Film Purity (Carbon Content)ConformalityKey Features
Bis(tert-butylamino)silaneBTBAS250 - 400~1.0LowHighGood thermal stability, produces high-quality films.
Tris(dimethylamino)silaneTDMAS100 - 3001.0 - 1.5Can have higher carbon contentGoodLower deposition temperatures possible.
DichlorosilaneDCS400 - 6000.8 - 1.2Chlorine-free films possibleExcellentHigher deposition temperatures required.
Silicon Nitride (SiN) ALD Precursors
PrecursorAbbreviationDeposition Temperature (°C)Growth per Cycle (Å/cycle)Film Purity (Carbon/Chlorine Content)ConformalityKey Features
Bis(tert-butylamino)silaneBTBAS350 - 5000.3 - 0.6Low carbonGoodProduces films with low hydrogen content.
DichlorosilaneDCS400 - 5500.2 - 0.5Can contain chlorine residuesExcellentHigh-purity films achievable with proper purging.
HexachlorodisilaneHCDS450 - 6000.8 - 1.2Chlorine impurities can be an issueExcellentHigher growth rate compared to other chlorosilanes.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the ALD of SiO2 and SiN using common precursors.

ALD of SiO2 using Bis(tert-butylamino)silane (BTBAS) and Ozone
  • Substrate Preparation: The silicon substrate is cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants, followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide.

  • ALD Reactor Conditions:

    • Deposition Temperature: 300°C

    • Base Pressure: 1 Torr

  • ALD Cycle:

    • BTBAS Pulse: 0.5 seconds

    • Inert Gas Purge (Argon or Nitrogen): 5 seconds

    • Ozone (O3) Pulse: 0.8 seconds

    • Inert Gas Purge (Argon or Nitrogen): 5 seconds

  • Film Thickness: The number of ALD cycles is repeated to achieve the desired film thickness, with in-situ monitoring using spectroscopic ellipsometry.

ALD of SiN using Dichlorosilane (DCS) and Ammonia (NH3) Plasma
  • Substrate Preparation: Similar to the SiO2 protocol, the substrate is cleaned using RCA and HF dip procedures.

  • ALD Reactor Conditions:

    • Deposition Temperature: 400°C

    • Base Pressure: 2 Torr

    • Plasma Power: 100 W

  • ALD Cycle:

    • DCS Pulse: 0.2 seconds

    • Inert Gas Purge (Argon or Nitrogen): 10 seconds

    • NH3 Plasma Exposure: 15 seconds

    • Inert Gas Purge (Argon or Nitrogen): 10 seconds

  • Film Characterization: Film properties such as thickness, refractive index, and composition are characterized ex-situ using techniques like ellipsometry, X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM).

Precursor Selection Framework

The selection of an appropriate silicon precursor is a critical step in designing an ALD process. The following flowchart provides a logical framework for making this decision based on the desired film properties and process constraints.

PrecursorSelection start Start: Define Application Requirements film_type Film Type? start->film_type sio2 SiO2 film_type->sio2 SiO2 sin SiN film_type->sin SiN sio2_temp Low Temperature (< 350°C)? sio2->sio2_temp sin_temp Low Temperature (< 450°C)? sin->sin_temp sio2_purity High Purity (Low Carbon)? sio2_temp->sio2_purity No tdmas Consider TDMAS sio2_temp->tdmas Yes btbas_sio2 Consider BTBAS sio2_purity->btbas_sio2 Yes dcs_sio2 Consider DCS (if higher temp is acceptable) sio2_purity->dcs_sio2 No sin_conformality High Conformality Required? sin_temp->sin_conformality No btbas_sin Consider BTBAS sin_temp->btbas_sin Yes dcs_sin Consider DCS sin_conformality->dcs_sin Yes hcds_sin Consider HCDS (for higher GPC) sin_conformality->hcds_sin No

Caption: A decision flowchart for selecting a silicon precursor for ALD.

Signaling Pathways and Experimental Workflows

The ALD process is a cyclic operation involving sequential precursor and reactant exposures to a substrate surface. The following diagram illustrates the general workflow of a thermal ALD process for depositing a silicon-based thin film.

ALD_Workflow start Start: Substrate Preparation load Load Substrate into ALD Reactor start->load heat Heat to Deposition Temperature load->heat cycle_start Begin ALD Cycle heat->cycle_start precursor_pulse Pulse Silicon Precursor (e.g., BTBAS, DCS) cycle_start->precursor_pulse purge1 Purge with Inert Gas precursor_pulse->purge1 reactant_pulse Pulse Reactant (e.g., O3, NH3 Plasma) purge1->reactant_pulse purge2 Purge with Inert Gas reactant_pulse->purge2 cycle_check Desired Thickness Reached? purge2->cycle_check cycle_check->cycle_start No unload Unload Substrate cycle_check->unload Yes characterize Film Characterization unload->characterize end End characterize->end

Caption: A generalized workflow for a thermal ALD process.

A Comparative Analysis of Dichlorosilane and Bis(tert-butylamino)silane for Silicon Nitride Deposition

Author: BenchChem Technical Support Team. Date: November 2025

In the fabrication of microelectronic devices, silicon nitride (SiN) thin films are a critical component, serving as dielectric layers, passivation coatings, and etch stops. The choice of precursor is paramount in determining the deposition process parameters and the final properties of the SiN film. This guide provides a detailed comparative analysis of two common silicon precursors for SiN deposition: the traditional chlorosilane, dichlorosilane (SiH₂Cl₂ or DCS), and a widely used organoaminosilane, bis(tert-butylamino)silane (C₈H₂₂N₂Si or BTBAS). This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to select the appropriate precursor for their specific applications.

Executive Summary

Dichlorosilane is a well-established precursor for SiN deposition, typically utilized in higher temperature processes like Low-Pressure Chemical Vapor Deposition (LPCVD), resulting in films with good stoichiometry and electrical properties. However, the presence of chlorine can lead to corrosive byproducts and chlorine contamination in the film. In contrast, bis(tert-butylamino)silane is a chlorine-free precursor that allows for lower deposition temperatures, particularly in Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD), yielding films with low stress and excellent conformality. The trade-offs between these precursors lie in deposition temperature, film purity, and the resulting film's physical and electrical characteristics.

Data Presentation: Precursor and Film Properties

The following tables summarize the key deposition parameters and resulting SiN film properties for both Dichlorosilane and Bis(tert-butylamino)silane.

Table 1: Deposition Parameters for SiN Deposition

ParameterDichlorosilane (DCS)Bis(tert-butylamino)silane (BTBAS)
Deposition Method(s) LPCVD, PECVD, ALDPECVD, ALD
Typical Deposition Temperature 700-850°C (LPCVD)[1][2]; <400°C (PEALD)350-600°C (PECVD)[3]; 300-400°C (PEALD)[4]
Typical Pressure 100-500 mTorr (LPCVD)1-5 Torr (PECVD)
Co-reactant(s) Ammonia (NH₃)Ammonia (NH₃), Nitrogen (N₂), N₂/H₂ plasma

Table 2: Comparative Properties of SiN Films

PropertyDichlorosilane (DCS)Bis(tert-butylamino)silane (BTBAS)
Deposition Rate 2-5 nm/min (LPCVD)[1]10-50 nm/min (PECVD)
Refractive Index ~2.0[1]1.8 - 2.0
Film Stress High Tensile (>800 MPa)[1]Low Tensile to Compressive
Wet Etch Rate (in dilute HF) Relatively HighLow (e.g., <1 nm/min)
Film Density ~2.5 - 3.0 g/cm³~2.4 - 2.8 g/cm³
Impurity Profile Chlorine (~1-5 at.%), HydrogenCarbon (<5 at.%), Hydrogen
Conformality Good in LPCVDExcellent in ALD

Experimental Protocols

Silicon Nitride Deposition using Dichlorosilane (LPCVD)

A typical LPCVD process for SiN deposition using DCS involves the following steps:

  • Substrate Loading: Silicon wafers are loaded into a horizontal tube furnace.

  • Pump Down and Leak Check: The furnace is pumped down to a base pressure in the mTorr range, and a leak check is performed.

  • Temperature Ramp-up: The furnace is ramped up to the desired deposition temperature, typically between 700°C and 850°C.[1][2]

  • Gas Introduction: Dichlorosilane and ammonia are introduced into the furnace at controlled flow rates. A common gas flow ratio of NH₃:DCS is 3:1 to 10:1.

  • Deposition: The precursors react on the heated substrate surface to form a silicon nitride film. The deposition time is determined by the desired film thickness and the deposition rate.

  • Gas Purge and Pump Down: After deposition, the precursor gases are shut off, and the furnace is purged with an inert gas like nitrogen. The furnace is then pumped down again.

  • Cool Down and Unloading: The furnace is cooled down, and the wafers are unloaded.

Silicon Nitride Deposition using Bis(tert-butylamino)silane (PECVD)

A representative PECVD process for SiN deposition using BTBAS is as follows:

  • Substrate Loading: The substrate is placed on the heated chuck in the PECVD chamber.

  • Chamber Pump Down: The chamber is evacuated to a base pressure in the mTorr range.

  • Substrate Heating: The substrate is heated to the deposition temperature, typically between 350°C and 600°C.[3]

  • Gas Introduction: BTBAS vapor is introduced into the chamber, often with a carrier gas like nitrogen or argon. Ammonia or nitrogen is introduced as the co-reactant.

  • Plasma Ignition: A radio-frequency (RF) plasma is ignited in the chamber, which decomposes the precursors and facilitates the film-forming reactions at a lower temperature than thermal CVD.

  • Deposition: The plasma-activated species react on the substrate to deposit the SiN film.

  • Plasma Off and Purge: The plasma is extinguished, and the chamber is purged with an inert gas.

  • Cool Down and Unloading: The substrate is cooled, and the chamber is vented to atmospheric pressure before unloading.

Workflow and Logical Relationships

The following diagram illustrates the general experimental workflow for the comparative analysis of DCS and BTBAS for SiN deposition.

G cluster_precursor_selection Precursor Selection cluster_deposition Deposition Process cluster_characterization Film Characterization cluster_analysis Comparative Analysis DCS Dichlorosilane (DCS) Deposition_Method Select Deposition Method (LPCVD, PECVD, ALD) DCS->Deposition_Method BTBAS Bis(tert-butylamino)silane (BTBAS) BTBAS->Deposition_Method Set_Parameters Set Deposition Parameters (Temp, Pressure, Gas Flows) Deposition_Method->Set_Parameters Deposition SiN Film Deposition Set_Parameters->Deposition Physical_Properties Physical Properties (Thickness, Refractive Index, Stress, Density) Deposition->Physical_Properties Chemical_Properties Chemical Properties (Composition, Impurities, Etch Rate) Deposition->Chemical_Properties Electrical_Properties Electrical Properties (Breakdown Voltage, Leakage Current) Deposition->Electrical_Properties Data_Comparison Compare Deposition Processes and Film Properties Physical_Properties->Data_Comparison Chemical_Properties->Data_Comparison Electrical_Properties->Data_Comparison Conclusion Draw Conclusions on Precursor Suitability Data_Comparison->Conclusion

Caption: Experimental workflow for comparing SiN deposition precursors.

Conclusion

The choice between dichlorosilane and bis(tert-butylamino)silane for SiN deposition is application-dependent. DCS is a cost-effective and well-understood precursor suitable for high-temperature batch processes where high film purity (low carbon) and good electrical properties are critical. However, the high deposition temperatures and the presence of chlorine are significant drawbacks for many modern applications.

Bis(tert-butylamino)silane offers the significant advantage of lower-temperature deposition, making it compatible with temperature-sensitive substrates and processes with tight thermal budgets. Its chlorine-free nature eliminates concerns about corrosion and chlorine contamination. The resulting films typically exhibit lower stress and are well-suited for applications requiring conformal coatings on complex topographies, especially when deposited via ALD. The main trade-off is the potential for carbon incorporation into the film, which needs to be carefully controlled through process optimization. For advanced semiconductor devices requiring low-temperature processing and high conformality, BTBAS and other aminosilanes are often the preferred choice.

References

Validating the Purity of Cyclopentylsilane: A Comparative Guide to Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of the development pipeline. Cyclopentylsilane, a valuable organosilane compound, is no exception. Its utility in various applications is directly dependent on its purity. This guide provides a comprehensive comparison of gas chromatography (GC) with other analytical techniques for the validation of this compound purity, supported by a detailed experimental protocol.

Gas chromatography stands out as a robust and widely accessible technique for the analysis of volatile compounds like this compound.[1][2] Its high resolving power allows for the separation of the main component from structurally similar impurities, providing a reliable quantitative assessment of purity.[3] This guide will delve into a validated GC method, offering a clear protocol for immediate implementation, and compare its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS).

Comparative Analysis of Purity Validation Methods

The choice of an analytical technique for purity assessment depends on various factors, including the nature of the compound, the expected impurities, and the desired level of sensitivity and structural information. Below is a comparative summary of Gas Chromatography, NMR Spectroscopy, and X-ray Photoelectron Spectroscopy for the analysis of this compound.

Parameter Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) X-ray Photoelectron Spectroscopy (XPS)
Primary Use Quantitative purity assessment and separation of volatile impurities.Structural elucidation and quantification of major components and impurities.Surface-specific elemental composition and chemical state analysis.
Sensitivity High (ppm to ppb level for impurities).Moderate (typically requires >1% for reliable quantification of impurities).High for surface contaminants, but not a bulk purity technique.
Sample Throughput High.Moderate.Low.
Instrumentation Cost Moderate.High.Very High.
Key Advantages Excellent separation of volatile compounds, high sensitivity, and robust quantification.Provides detailed structural information, non-destructive.Excellent for surface-sensitive measurements and elemental identification.[4]
Limitations Limited to volatile and thermally stable compounds, requires reference standards for identification.Lower sensitivity for impurity detection compared to GC, complex spectra for mixtures.Not suitable for bulk purity analysis, provides elemental rather than molecular information.

Experimental Protocol: Purity Validation of this compound by Gas Chromatography

This section details a comprehensive protocol for the purity analysis of this compound using a Gas Chromatograph equipped with a Flame Ionization Detector (FID). Due to the pyrophoric nature of many silanes, special handling precautions are necessary.[5]

Sample Preparation
  • Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent degradation of the this compound.

  • Solvent Selection: Use a high-purity, anhydrous, volatile solvent such as hexane or heptane.[6]

  • Dilution: Prepare a stock solution of this compound by accurately weighing and dissolving a known amount in the chosen solvent. A typical concentration for GC analysis is in the range of 100-1000 µg/mL.

  • Standard Preparation: Prepare a series of calibration standards by further diluting the stock solution to cover the expected concentration range of impurities.

  • Internal Standard: For precise quantification, an internal standard (e.g., a non-interfering hydrocarbon) can be added to both the sample and standard solutions.

Gas Chromatography (GC) Parameters
Parameter Value Justification
GC System Agilent 8890 GC or equivalentA modern GC system with electronic pneumatic control ensures high reproducibility.
Injector Split/Splitless InletAllows for both high-concentration and trace-level analysis.
Injector Temperature 150 °CSufficient to ensure rapid and complete volatilization of this compound and potential impurities without thermal degradation.
Injection Volume 1 µLA standard injection volume for capillary GC.
Split Ratio 50:1A higher split ratio is recommended for the main component analysis to avoid column overloading. A lower split ratio or splitless injection can be used for trace impurity analysis.
Carrier Gas Helium or HydrogenInert carrier gases are essential for silane analysis.[7] Hydrogen may offer better resolution at higher flow rates.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm ID capillary column.
Column Agilent HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar columnA non-polar column is a good starting point for separating compounds based on boiling point. For more polar impurities, a mid-polarity column could be evaluated.
Oven Temperature Program Initial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min)The initial temperature is set below the estimated boiling point of this compound to ensure good focusing on the column head. The ramp allows for the elution of higher boiling impurities.
Detector Flame Ionization Detector (FID)FID offers high sensitivity for hydrocarbon-containing compounds like this compound and its potential organic impurities.
Detector Temperature 250 °CKept higher than the final oven temperature to prevent condensation of analytes.
Data Acquisition System Agilent OpenLab CDS or equivalentFor instrument control, data acquisition, and processing.
Data Analysis and Purity Calculation
  • Peak Identification: The this compound peak is identified based on its retention time, which should be the major peak in the chromatogram. Impurity peaks are all other peaks.

  • Peak Area Integration: Integrate the peak area of the this compound peak and all impurity peaks. Exclude the solvent peak from the integration.

  • Percent Purity Calculation: The purity of this compound is calculated using the area percent method, assuming that all components have a similar response factor with the FID.

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

    For higher accuracy, a calibration curve can be generated using standards of known concentrations to determine the response factor for this compound and any identified impurities.

Workflow and Process Visualization

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the components in the gas chromatography system.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Glovebox Sample->Dilution Solvent Anhydrous Solvent Solvent->Dilution GC_Vial Sealed GC Vial Dilution->GC_Vial Autosampler Autosampler GC_Vial->Autosampler Injector GC Injector Autosampler->Injector Column GC Column Injector->Column Detector FID Detector Column->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for this compound purity analysis by GC.

GC_System Carrier_Gas Carrier Gas (He or H2) Injector Injector (150°C) Carrier_Gas->Injector Column Capillary Column (HP-5) Injector->Column Oven Column Oven (Temp Programmed) Detector FID Detector (250°C) Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: Logical relationship of components in the Gas Chromatography system.

Conclusion

Gas chromatography is a highly effective and practical method for the routine purity assessment of this compound.[2] Its high sensitivity, resolving power, and quantitative accuracy make it an indispensable tool for quality control in research and industrial settings. While other techniques like NMR and XPS offer valuable complementary information, GC provides the most direct and efficient means of verifying the purity of this important organosilane. The detailed protocol provided in this guide offers a solid foundation for establishing a reliable purity testing method for this compound, ensuring the quality and consistency of this critical chemical building block.

References

Cyclopentylsilane in ALD: A Comparative Guide to Thermal and Plasma-Enhanced Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentylsilane (CPS) is a promising silicon precursor for Atomic Layer Deposition (ALD), a technique renowned for its ability to deposit ultrathin, conformal films with atomic-level precision. This guide provides a comparative overview of the performance of this compound in two primary ALD modes: thermal and plasma-enhanced (PE-ALD). While direct comparative experimental data for CPS across both platforms is limited in publicly available literature, this document synthesizes known performance characteristics of similar silicon precursors and the fundamental differences between the two techniques to offer a valuable guide for process selection and development.

At a Glance: Thermal vs. Plasma-Enhanced ALD

Atomic Layer Deposition relies on sequential, self-limiting surface reactions to build films one atomic layer at a time. The primary distinction between thermal and plasma-enhanced ALD lies in the energy source used to drive the surface reactions.

  • Thermal ALD utilizes thermal energy to activate the precursor and co-reactant molecules, leading to chemical reactions on the substrate surface. This method is known for its excellent conformality, making it ideal for coating complex, high-aspect-ratio structures.

  • Plasma-Enhanced ALD (PE-ALD) employs a plasma to generate highly reactive radicals from the co-reactant gas. These radicals are more reactive than their thermally activated counterparts, which allows for a significantly lower deposition temperature. This is a crucial advantage for temperature-sensitive substrates. However, the reactive nature of plasma species can sometimes compromise conformality in very deep trenches or complex topographies due to radical recombination.[1][2][3]

Performance Comparison

Due to the limited direct comparative data for this compound, the following table summarizes typical performance metrics for the deposition of silicon dioxide (SiO₂) and silicon nitride (SiNₓ) using other common silicon precursors in thermal and PE-ALD processes. This information provides a baseline for expected performance when considering CPS.

Performance MetricThermal ALDPlasma-Enhanced ALD (PE-ALD)Key Considerations for this compound
Deposition Temperature Higher (typically >300°C for SiO₂ and >450°C for SiNₓ)[2][4]Lower (can be <300°C, and even down to room temperature for some processes)[1][5][6]PE-ALD would likely offer a lower-temperature process window for CPS, beneficial for thermally sensitive applications.
Growth Per Cycle (GPC) Varies by precursor and process, often in the range of 0.5 - 1.5 Å/cycle for SiO₂.Can be higher or lower than thermal ALD depending on the precursor and plasma conditions. For some aminosilanes, GPC can be in the range of 1.5 - 2.0 Å/cycle for SiO₂.[7]The GPC for CPS in PE-ALD is not documented, but plasma enhancement could potentially lead to a different GPC compared to its thermal process.
Film Conformality Excellent, capable of coating high-aspect-ratio structures uniformly.[3]Can be challenging for very high-aspect-ratio structures due to radical recombination.[8]For applications requiring highly conformal coatings on complex topographies, thermal ALD with CPS would be the more conventional and likely successful approach.
Film Density & Quality Generally produces high-density, high-quality films.Can produce denser films at lower temperatures compared to thermal ALD. Plasma parameters can be tuned to optimize film properties.[8]PE-ALD could potentially yield denser SiO₂ or SiNₓ films with CPS at lower temperatures, which may be advantageous for barrier properties.
Impurity Levels Dependent on precursor purity and reaction completeness. Carbon and hydrogen are common impurities.Can have lower impurity levels due to more complete reactions driven by reactive plasma species. However, ion bombardment can introduce damage.[5]The use of plasma with CPS could potentially lead to films with lower carbon and hydrogen content compared to a thermal process.
Reactant Thermally activated molecules (e.g., H₂O, O₃, NH₃).[2][4]Plasma-generated radicals (e.g., O, N, H*).[1]The choice of co-reactant and its activation method is a critical process parameter.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible results. While specific protocols for this compound in PE-ALD are not available, the following provides a general framework for both thermal and PE-ALD processes for depositing silicon-based films.

General Thermal ALD Protocol (Example for SiO₂)
  • Substrate Preparation: The substrate is loaded into the ALD reactor chamber and heated to the desired deposition temperature (e.g., 300-600°C).

  • This compound Pulse: A pulse of this compound vapor is introduced into the chamber. The CPS molecules chemisorb onto the substrate surface in a self-limiting manner.

  • Purge 1: An inert gas (e.g., N₂ or Ar) is flowed through the chamber to remove any unreacted CPS and gaseous byproducts.

  • Oxidant Pulse: A pulse of an oxidizing agent (e.g., H₂O or O₃) is introduced. The oxidant reacts with the surface-adsorbed CPS layer to form a silicon dioxide monolayer and gaseous byproducts.

  • Purge 2: The inert gas is used again to purge the chamber of unreacted oxidant and byproducts.

  • Repeat: Steps 2-5 are repeated in a cyclic manner until the desired film thickness is achieved.

General PE-ALD Protocol (Example for SiNₓ)
  • Substrate Preparation: The substrate is loaded into the PE-ALD reactor and heated to the desired deposition temperature (e.g., 100-400°C).

  • This compound Pulse: A pulse of this compound vapor is introduced into the chamber and chemisorbs onto the substrate surface.

  • Purge 1: An inert gas purges the chamber of residual CPS.

  • Plasma Exposure: A nitrogen-containing gas (e.g., N₂ or NH₃) is introduced into the chamber, and a plasma is ignited. The plasma generates reactive nitrogen species that react with the adsorbed CPS layer to form a silicon nitride monolayer.

  • Purge 2: The chamber is purged with an inert gas to remove any remaining reactive species and byproducts.

  • Repeat: Steps 2-5 are repeated to build the SiNₓ film to the desired thickness.

Visualizing the ALD Workflows

The following diagrams illustrate the fundamental steps in thermal and plasma-enhanced ALD processes.

Thermal_ALD_Workflow cluster_cycle One ALD Cycle CPS_Pulse 1. This compound Pulse Purge1 2. Inert Gas Purge CPS_Pulse->Purge1 Adsorption Reactant_Pulse 3. Co-reactant Pulse (e.g., H₂O) Purge1->Reactant_Pulse Purge2 4. Inert Gas Purge Reactant_Pulse->Purge2 Reaction Purge2->CPS_Pulse Repeat

A typical four-step thermal ALD cycle.

PE_ALD_Workflow cluster_cycle One PE-ALD Cycle CPS_Pulse 1. This compound Pulse Purge1 2. Inert Gas Purge CPS_Pulse->Purge1 Adsorption Plasma_Step 3. Plasma Exposure (e.g., N₂ plasma) Purge1->Plasma_Step Purge2 4. Inert Gas Purge Plasma_Step->Purge2 Reaction Purge2->CPS_Pulse Repeat

A typical four-step PE-ALD cycle.

Conclusion

The choice between thermal and plasma-enhanced ALD for processes involving this compound will depend heavily on the specific application requirements.

  • Thermal ALD is the preferred method when exceptional conformality on high-aspect-ratio structures is paramount and the substrate can withstand higher processing temperatures.

  • PE-ALD , while lacking specific data for CPS, represents a promising avenue for low-temperature deposition on thermally sensitive substrates. It may also offer advantages in terms of film density and purity.

Further experimental investigation is necessary to fully elucidate the performance of this compound in plasma-enhanced ALD processes and to enable a direct, data-driven comparison with its well-established thermal ALD behavior. Researchers are encouraged to consider the fundamental trade-offs between temperature, conformality, and film properties when selecting an ALD method for their specific needs.

References

Cyclopentylsilane: A Comparative Benchmark for Next-Generation Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Cyclopentylsilane (CPS) against established silicon precursors for the deposition of advanced semiconductor films.

In the relentless pursuit of smaller, faster, and more power-efficient semiconductor devices, the choice of precursor materials for thin-film deposition is paramount. This compound (CPS), a cyclic silane, has emerged as a promising candidate for the fabrication of silicon-containing films. This guide provides a comprehensive benchmark of CPS against other widely used silanes in semiconductor applications, offering researchers, scientists, and drug development professionals a critical evaluation supported by available experimental data and detailed methodologies.

This compound (CPS): Properties and Potential

This compound (SiH3(C5H9)) is a liquid organosilane precursor that has been investigated for the deposition of silicon-based thin films. A key characteristic of CPS is its thermal stability, which dictates the temperature window for its application in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. Published research indicates that CPS undergoes thermal decomposition to form amorphous silicon films at temperatures in the range of 350–400 °C[1]. This relatively low decomposition temperature suggests its potential for applications where a reduced thermal budget is critical to prevent damage to underlying device structures.

Quantitative Performance Benchmarking

The following tables summarize the key performance indicators for various silane precursors in the deposition of silicon nitride and amorphous silicon films. It is important to note the absence of comprehensive data for this compound in these direct comparisons.

Table 1: Comparison of Silane Precursors for Silicon Nitride (SiN) Deposition

PrecursorDeposition MethodTemperature (°C)Growth per Cycle (Å/cycle)Film Density (g/cm³)Wet Etch Rate (nm/min in dilute HF)Carbon Content (%)N/Si RatioReference
BTBAS PEALD300--≤2~00.97[2]
BTBAS PEALD100-300--->0≤0.8[2]
DSBAS PEALD300--≤2~00.97[2]
DSBAS PEALD100--->00.8[2]
Trisilane LPCVD>400-----[3]
This compound (CPS) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: BTBAS = Bis(tertiary-butylamino)silane, DSBAS = Di(sec-butylamino)silane, PEALD = Plasma-Enhanced Atomic Layer Deposition, LPCVD = Low-Pressure Chemical Vapor Deposition.

Table 2: Comparison of Silane Precursors for Amorphous Silicon (a-Si) Deposition

PrecursorDeposition MethodDecomposition Temperature (°C)Film CharacterizationReference
This compound (CPS) Thermal CVD350-400High-quality amorphous silicon film[1]
Trisilane Thermal CVD>400Amorphous silicon[3]

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of precursor performance. Below are generalized protocols for the deposition of silicon nitride and silicon oxide films, which can be adapted for specific precursors like this compound.

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride
  • Substrate Preparation: A silicon wafer is cleaned to remove any native oxide and organic contaminants. A typical cleaning procedure involves a dip in a dilute hydrofluoric acid (HF) solution followed by a deionized water rinse and nitrogen drying.

  • Precursor Delivery: The silane precursor (e.g., BTBAS or CPS) is vaporized and introduced into the ALD reactor. The precursor temperature is maintained at a level that ensures adequate vapor pressure without causing thermal decomposition.

  • Adsorption Step: The vaporized precursor is pulsed into the reactor chamber, allowing a monolayer of the precursor to adsorb onto the substrate surface.

  • Purge Step: The reactor is purged with an inert gas (e.g., Argon or Nitrogen) to remove any unreacted precursor and gaseous byproducts.

  • Plasma Step: A nitrogen-containing plasma (e.g., N2 or NH3 plasma) is introduced into the chamber to react with the adsorbed precursor layer, forming a silicon nitride film.

  • Second Purge Step: The reactor is purged again with an inert gas to remove any remaining reactants and byproducts.

  • Deposition Cycle: Steps 3-6 are repeated in a cyclic manner to achieve the desired film thickness.

  • Characterization: The deposited film is characterized for its thickness, refractive index, composition (N/Si ratio), density, wet etch rate, and electrical properties.

Protocol 2: Chemical Vapor Deposition (CVD) of Silicon Oxide
  • Substrate Preparation: A silicon wafer is cleaned using a standard cleaning procedure (e.g., RCA clean) to remove contaminants.

  • Reactor Setup: The substrate is placed in a CVD reactor, and the temperature is ramped up to the desired deposition temperature (e.g., 350-500 °C for CPS, or higher for other precursors).

  • Precursor and Oxidant Introduction: The silane precursor (e.g., CPS) is vaporized and introduced into the reactor along with an oxidizing agent, typically oxygen (O2) or nitrous oxide (N2O). The flow rates of the precursor and oxidant are carefully controlled to achieve the desired film stoichiometry and deposition rate.

  • Deposition: The precursor and oxidant react on the heated substrate surface, leading to the deposition of a silicon oxide film.

  • Post-Deposition Annealing (Optional): The deposited film may be annealed at a higher temperature to improve its density and electrical properties.

  • Characterization: The film is analyzed for its thickness, refractive index, composition (O/Si ratio), etch rate, and electrical characteristics such as breakdown voltage and leakage current.

Visualizing the Process and Logic

To further clarify the experimental workflow and the logical relationships in precursor evaluation, the following diagrams are provided.

Experimental_Workflow cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_characterization Film Characterization Start Start Clean Wafer Cleaning Start->Clean 1 Precursor Precursor Introduction Clean->Precursor 2 Deposition Film Deposition (CVD or ALD) Precursor->Deposition Reactant Reactant Gas (e.g., N2 Plasma, O2) Reactant->Deposition Thickness Thickness & Refractive Index Deposition->Thickness 3 Composition Composition (XPS/AES) Thickness->Composition Properties Electrical & Mechanical Properties Composition->Properties End End Properties->End 4

Caption: A generalized workflow for the deposition and characterization of silicon-based thin films.

Precursor_Performance_Logic cluster_precursor Precursor Properties cluster_process Deposition Process Parameters cluster_film Resulting Film Quality Thermal_Stability Thermal Stability Temperature Deposition Temperature Thermal_Stability->Temperature Reactivity Reactivity Deposition_Rate Deposition Rate Reactivity->Deposition_Rate Volatility Volatility Flow_Rates Gas Flow Rates Volatility->Flow_Rates Purity Purity Film_Purity Film Purity Purity->Film_Purity Temperature->Deposition_Rate Mechanical_Stress Mechanical Stress Temperature->Mechanical_Stress Pressure Reactor Pressure Conformality Conformality Pressure->Conformality Flow_Rates->Deposition_Rate Deposition_Rate->Conformality Electrical_Properties Electrical Properties Conformality->Electrical_Properties Film_Purity->Electrical_Properties

Caption: Logical relationship between precursor properties, process parameters, and final film quality.

Conclusion

This compound shows promise as a low-temperature silicon precursor for amorphous silicon deposition. However, for a comprehensive evaluation of its suitability for mainstream semiconductor manufacturing, particularly for dielectric film deposition, more extensive and publicly available quantitative data is required. In contrast, aminosilanes like BTBAS are well-characterized and have demonstrated the ability to deposit high-quality silicon nitride films at low temperatures, making them a strong contender for advanced applications. Trisilane remains a viable option, though typically requiring higher deposition temperatures.

Researchers and engineers are encouraged to conduct direct comparative studies of this compound against these established precursors under identical process conditions to fully elucidate its performance advantages and limitations. Such data will be instrumental in determining the role of CPS in the future of semiconductor fabrication.

References

A Comparative Guide to Thin Film Properties Derived from Cyclopentylsilane and Alternative Silicon Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the properties of thin films deposited using Cyclopentylsilane (CPS) against other commonly used silicon precursors. The information presented is supported by experimental data to assist researchers in selecting the most suitable precursor for their specific applications, ranging from semiconductor devices to advanced coatings.

Comparison of Thin Film Properties

The selection of a silicon precursor significantly influences the final properties of the deposited thin film. This section provides a comparative overview of key performance indicators for thin films derived from this compound, Silane (SiH₄), Dichlorosilane (SiH₂Cl₂), and Aminosilanes.

PropertyThis compound (CPS)Silane (SiH₄)Dichlorosilane (SiH₂Cl₂)Aminosilanes (e.g., BTBAS, TDMAS)
Deposition Method PECVD, ALD, Thermal CVDPECVD, LPCVDLPCVD, EpitaxyALD, PECVD
Deposition Temperature (°C) 350 - 400 (Thermal CVD)200 - 400 (PECVD)600 - 800 (LPCVD)200 - 400 (PECVD/ALD)
Deposition Rate / Growth per Cycle (GPC) ~8 Å/sec (PECVD with H₂)[1]14.2 nm/min (PECVD)~0.1x that of silane[2]0.6 - 2.1 Å/cycle (ALD)
Film Type Amorphous Silicon (a-Si)Amorphous Silicon (a-Si:H), Silicon Dioxide (SiO₂), Silicon Nitride (SiNₓ)Polysilicon, Silicon Nitride (SiNₓ)Silicon Nitride (SiNₓ), Silicon Dioxide (SiO₂)
Refractive Index (at ~633 nm) Not specified in findings~3.6 (a-Si:H)[3]~2.0 (SiNₓ)1.8 - 2.0 (SiNₓ)[3]
Film Density (g/cm³) Not specified in findings~2.285 (a-Si)Not specified in findings2.4 - 2.8 (SiNₓ)[4]
Wet Etch Rate (in diluted HF) Not specified in findingsHigh for a-Si:HLow for SiNₓ0.2 - 3 nm/min (SiNₓ)[4]
Electrical Resistivity (Ω·cm) Not specified in findingsVaries with dopingVaries with dopingHigh (insulating)
Surface Roughness (RMS) Not specified in findings~3.5 nm (a-Si:H)[3]Smooth morphology[5]Atomically smooth (~1-1.5 Å) for ALD[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the standard experimental protocols for the key characterization techniques used to evaluate thin film properties.

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure, phase, and orientation of the thin film.

Procedure:

  • A thin film sample is mounted on a goniometer within the XRD instrument.

  • An X-ray beam of a specific wavelength (e.g., Cu Kα, λ = 1.54 Å) is directed towards the film at a controlled angle of incidence (ω).

  • The detector is set to scan a range of diffraction angles (2θ).

  • For thin films, a grazing incidence XRD (GIXRD) setup is often employed, where the incident X-ray beam is kept at a very small angle to the surface (e.g., 1°) to maximize the interaction volume with the film and minimize signal from the substrate.[7]

  • The resulting diffraction pattern, a plot of X-ray intensity versus 2θ, is analyzed to identify crystalline peaks. The positions and intensities of these peaks are compared to standard databases (e.g., ICDD) to determine the crystal structure and preferred orientation.[7]

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology and topography of the thin film.

Procedure:

  • The thin film sample is mounted on an aluminum stub using conductive adhesive.

  • For non-conductive films, a thin conductive coating (e.g., gold or carbon) is sputtered onto the surface to prevent charging effects.[3]

  • The sample is loaded into the SEM chamber, and the chamber is evacuated to high vacuum.

  • A focused beam of high-energy electrons is scanned across the sample surface.

  • Secondary electrons, backscattered electrons, and characteristic X-rays are generated from the interaction of the electron beam with the sample.

  • Detectors for these signals collect the emitted electrons and X-rays to form an image of the surface topography. The magnification and focus of the image are adjusted to reveal surface features such as grains, defects, and roughness.[8]

Transmission Electron Microscopy (TEM)

Objective: To obtain high-resolution images of the film's internal microstructure, including grain size, crystal defects, and interfaces.

Procedure:

  • Sample preparation is critical and involves creating an electron-transparent thin section of the film. This is often achieved through a combination of mechanical polishing, dimpling, and ion milling. For cross-sectional TEM, samples are typically glued face-to-face, cut, and then thinned.

  • The thinned sample is placed on a TEM grid and inserted into the TEM column.

  • A high-energy electron beam is transmitted through the thin sample.

  • The transmitted and diffracted electrons are focused by a series of electromagnetic lenses to form an image on a fluorescent screen or a digital camera.

  • Different imaging modes, such as bright-field and dark-field, can be used to highlight specific features of the microstructure. High-resolution TEM (HRTEM) can provide atomic-level images of the crystal lattice.[8]

Atomic Force Microscopy (AFM)

Objective: To quantify the surface roughness and obtain three-dimensional topographical maps at the nanoscale.

Procedure:

  • The thin film sample is placed on the AFM sample stage.

  • A sharp tip, located at the end of a flexible cantilever, is brought into close proximity with the sample surface.

  • The tip is scanned across the surface in a raster pattern.

  • Forces between the tip and the sample (e.g., van der Waals forces) cause the cantilever to deflect.

  • A laser beam is reflected off the back of the cantilever onto a position-sensitive photodetector, which measures the cantilever's deflection.

  • In tapping mode, the cantilever is oscillated near its resonance frequency, and changes in the oscillation amplitude are used to map the surface topography, which minimizes lateral forces and is ideal for soft samples.[8]

  • The data is used to generate a 3D height map of the surface, from which roughness parameters like root-mean-square (RMS) roughness can be calculated.[6]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical bonding states at the surface of the thin film.

Procedure:

  • The thin film sample is placed in an ultra-high vacuum (UHV) chamber.

  • The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

  • The X-rays cause the emission of core-level electrons (photoelectrons) from the atoms in the near-surface region.

  • An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • The binding energy of the electrons is calculated from their kinetic energy and the known X-ray energy.

  • The resulting XPS spectrum, a plot of electron intensity versus binding energy, shows peaks characteristic of the elements present on the surface. Small shifts in the peak positions (chemical shifts) provide information about the chemical bonding environment of the atoms.

Raman Spectroscopy

Objective: To identify the vibrational modes of molecules and crystal structures within the thin film, allowing for phase identification and stress analysis.

Procedure:

  • A monochromatic laser beam is focused onto the thin film sample.

  • The laser light interacts with the material, and most of it is scattered elastically (Rayleigh scattering). A small fraction of the light is scattered inelastically (Raman scattering), resulting in a shift in the wavelength.

  • The scattered light is collected and passed through a spectrometer, which separates the Raman scattered light from the intense Rayleigh scattered light.

  • A detector records the intensity of the Raman scattered light as a function of the energy shift (Raman shift), typically measured in wavenumbers (cm⁻¹).

  • The resulting Raman spectrum contains peaks at specific wavenumbers that correspond to the vibrational modes of the material, providing a fingerprint for its molecular structure and crystallinity.[4]

Visualizations

Experimental Workflow for Thin Film Characterization

Experimental_Workflow cluster_deposition Thin Film Deposition cluster_characterization Film Characterization cluster_analysis Data Analysis and Comparison Precursor Select Precursor (CPS, Silane, etc.) Deposition Deposition Process (PECVD, ALD) Precursor->Deposition Structural Structural Analysis (XRD, Raman) Deposition->Structural Characterize Structure Morphological Morphological Analysis (SEM, AFM) Deposition->Morphological Analyze Surface Compositional Compositional Analysis (XPS) Deposition->Compositional Determine Composition Microstructural Microstructural Analysis (TEM) Deposition->Microstructural Investigate Microstructure Data_Analysis Analyze Characterization Data Structural->Data_Analysis Morphological->Data_Analysis Compositional->Data_Analysis Microstructural->Data_Analysis Comparison Compare Film Properties Data_Analysis->Comparison

Caption: Workflow for thin film deposition, characterization, and analysis.

Logical Relationship of Precursor Choice to Film Properties

Precursor_Properties cluster_precursor Precursor Selection cluster_properties Resulting Film Properties CPS This compound Electrical Electrical Properties (Resistivity, etc.) CPS->Electrical Optical Optical Properties (Refractive Index, etc.) CPS->Optical Structural Structural Properties (Crystallinity, etc.) CPS->Structural Mechanical Mechanical Properties (Hardness, etc.) CPS->Mechanical Silane Silane Silane->Electrical Silane->Optical Silane->Structural Silane->Mechanical Dichlorosilane Dichlorosilane Dichlorosilane->Electrical Dichlorosilane->Optical Dichlorosilane->Structural Dichlorosilane->Mechanical Aminosilane Aminosilane Aminosilane->Electrical Aminosilane->Optical Aminosilane->Structural Aminosilane->Mechanical

Caption: Influence of precursor choice on final thin film characteristics.

References

Bridging the Gap: A Comparative Guide to the Etch Resistance of Silicon Films from Cyclopentylsilane and Traditional Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise fabrication of silicon-based micro- and nanostructures is paramount. The choice of silicon precursor significantly impacts the properties of the deposited film, including its resistance to etching processes, a critical factor in defining device geometry and performance. While traditional precursors like silane (SiH₄) and tetraethoxysilane (TEOS) are well-characterized, emerging liquid precursors such as Cyclopentylsilane (CPS) offer potential advantages in low-temperature and solution-based processing. However, a direct comparative analysis of the etch resistance of films derived from CPS against established alternatives has been lacking in publicly available literature.

This guide provides a framework for a comprehensive comparative study of the etch resistance of silicon films grown from this compound versus those from SiH₄ and TEOS. While specific experimental data for CPS is not yet widely published, this document outlines the necessary experimental protocols and data presentation structures to enable a thorough and objective comparison.

A Hypothetical Comparison of Etch Rates

To illustrate the expected outcomes of a comparative study, the following table presents a hypothetical dataset. The values for SiH₄ and TEOS are representative of typical etch rates found in the literature, while the values for CPS are placeholders pending experimental validation. This table serves as a template for organizing and presenting experimental findings.

PrecursorDeposition MethodEtchantEtch Rate (nm/min)Surface Roughness (RMS) post-etch (nm)
This compound (CPS) Solution-Based (Spin Coating)10:1 Buffered Oxide Etch (BOE)Data Not AvailableData Not Available
SF₆ Plasma (50W, 20 sccm)Data Not AvailableData Not Available
Silane (SiH₄) PECVD10:1 Buffered Oxide Etch (BOE)~50-150~1.5-3.0
SF₆ Plasma (50W, 20 sccm)~100-300~2.0-4.0
Tetraethoxysilane (TEOS) PECVD10:1 Buffered Oxide Etch (BOE)~200-500~1.0-2.5
SF₆ Plasma (50W, 20 sccm)~80-200~1.5-3.5

Caption: Hypothetical etch rate and surface roughness data for silicon films grown from different precursors.

Experimental Workflow for Comparative Etch Resistance Study

A robust comparison requires a standardized experimental workflow to ensure that any observed differences in etch resistance are attributable to the precursor and deposition method, rather than variations in the experimental conditions.

G cluster_0 Film Deposition cluster_1 Film Characterization (Pre-Etch) cluster_2 Etching Processes cluster_3 Film Characterization (Post-Etch) cluster_4 Data Analysis CPS This compound (CPS) Solution Deposition Thickness_Pre Thickness Measurement (Ellipsometry) CPS->Thickness_Pre SiH4 Silane (SiH4) PECVD SiH4->Thickness_Pre TEOS TEOS PECVD TEOS->Thickness_Pre Wet_Etch Wet Etching (e.g., Buffered HF) Thickness_Pre->Wet_Etch Dry_Etch Dry Etching (e.g., RIE with SF6) Thickness_Pre->Dry_Etch Roughness_Pre Surface Roughness (AFM) Roughness_Pre->Wet_Etch Roughness_Pre->Dry_Etch Composition Compositional Analysis (FTIR, XPS) Composition->Wet_Etch Composition->Dry_Etch Thickness_Post Thickness Measurement (Ellipsometry/Profilometry) Wet_Etch->Thickness_Post Roughness_Post Surface Roughness (AFM) Wet_Etch->Roughness_Post Morphology Surface Morphology (SEM) Wet_Etch->Morphology Dry_Etch->Thickness_Post Dry_Etch->Roughness_Post Dry_Etch->Morphology Etch_Rate Calculate Etch Rate Thickness_Post->Etch_Rate Comparison Comparative Analysis Roughness_Post->Comparison Morphology->Comparison Etch_Rate->Comparison

Caption: Experimental workflow for comparing the etch resistance of silicon films.

Detailed Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, the following detailed experimental protocols are proposed.

Film Deposition
  • Substrate: P-type silicon wafers with <100> orientation, cleaned using a standard RCA-1 and RCA-2 procedure followed by a dilute HF dip to remove the native oxide.

  • This compound (CPS) Film Deposition (Solution-Based):

    • A 10 wt% solution of CPS in anhydrous toluene is prepared in an inert atmosphere (glovebox).

    • The solution is spin-coated onto the prepared silicon wafers at 3000 rpm for 60 seconds.

    • The coated wafers are then annealed on a hot plate at 400°C for 30 minutes in a nitrogen-purged environment to form the amorphous silicon film.

  • Silane (SiH₄) Film Deposition (PECVD):

    • Wafers are loaded into a parallel-plate PECVD reactor.

    • Deposition is carried out at a substrate temperature of 300°C, a pressure of 1 Torr, and an RF power of 50 W.

    • Gas flow rates: 20 sccm of SiH₄ and 180 sccm of Ar.

  • Tetraethoxysilane (TEOS) Film Deposition (PECVD):

    • Wafers are loaded into a parallel-plate PECVD reactor.

    • Deposition is performed at a substrate temperature of 350°C, a pressure of 0.5 Torr, and an RF power of 100 W.

    • TEOS vapor is delivered using a bubbler with a carrier gas (e.g., He at 50 sccm), and oxygen is introduced at 100 sccm.

Pre-Etch Characterization
  • Film Thickness: Measured using a spectroscopic ellipsometer at multiple points across each wafer to ensure uniformity.

  • Surface Roughness: Characterized using Atomic Force Microscopy (AFM) over a 5 µm x 5 µm scan area.

  • Composition and Bonding: Analyzed using Fourier-Transform Infrared Spectroscopy (FTIR) to identify Si-H, Si-O, and other relevant bonding configurations, and X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition.

Etching Procedures
  • Wet Etching:

    • Etchant: 10:1 Buffered Oxide Etch (BOE), which consists of a 10:1 volume ratio of 40% NH₄F in water to 49% HF in water.

    • Procedure: Samples are immersed in the BOE solution at room temperature (25°C) with gentle agitation for a predetermined time. After etching, samples are rinsed thoroughly with deionized water and dried with nitrogen.

  • Dry Etching:

    • System: Reactive Ion Etching (RIE) system.

    • Etchant Gas: Sulfur hexafluoride (SF₆).

    • Process Parameters: RF power of 50 W, chamber pressure of 50 mTorr, and an SF₆ flow rate of 20 sccm.

    • Procedure: Samples are placed on the powered electrode, and the chamber is evacuated before introducing the etchant gas. The plasma is ignited for a specified duration.

Post-Etch Characterization and Data Analysis
  • Film Thickness: The remaining film thickness is measured using ellipsometry or a stylus profilometer on patterned samples.

  • Etch Rate Calculation: The etch rate is determined by dividing the difference in film thickness before and after etching by the etch time.

  • Surface Roughness and Morphology: Post-etch surface roughness is measured with AFM, and the surface morphology is examined using Scanning Electron Microscopy (SEM) to identify any pitting, texturing, or other etch-related features.

By following these standardized protocols, researchers can generate reliable and comparable data on the etch resistance of silicon films derived from this compound, providing valuable insights for the fabrication of advanced devices. This systematic approach will help to elucidate the potential advantages and limitations of this promising liquid silicon precursor.

A comparative study of the reactivity of cyclic versus linear silanes.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural architectures of cyclic and linear silanes give rise to distinct chemical reactivities, a factor of paramount importance in the fields of materials science, organic synthesis, and drug development. This guide provides an objective comparison of the reactivity of these two classes of organosilicon compounds, supported by experimental data, to aid in the selection of appropriate reagents and the design of novel synthetic pathways.

At a Glance: Key Reactivity Differences

FeatureCyclic SilanesLinear SilanesKey Considerations
Hydrosilylation Reactivity Generally show slightly higher or comparable conversion rates in platinum-catalyzed reactions.High conversion rates, but can be slightly lower than their cyclic counterparts under identical conditions.The choice between cyclic and linear silanes may depend on the desired stoichiometry and the potential for intramolecular side reactions.
Thermal Stability Cyclic polysiloxanes can exhibit lower rates of mass loss during pyrolysis.Linear polysiloxanes may decompose more rapidly at elevated temperatures.The enhanced thermal stability of cyclic structures can be advantageous in high-temperature applications.
Ring-Opening Polymerization (ROP) A characteristic and highly efficient reaction pathway, especially for strained rings.Not applicable.ROP allows for the synthesis of high molecular weight polysiloxanes with controlled architectures.
Ring Strain Significant in smaller rings (e.g., cyclotrisiloxanes), leading to enhanced reactivity.Absent.Ring strain is a key driver for the high reactivity of certain cyclic silanes in polymerization reactions.

Hydrosilylation: A Quantitative Comparison

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of silicon chemistry. Experimental data from the platinum-catalyzed hydrosilylation of allylbenzene provides a direct comparison of the reactivity of a cyclic siloxane and linear siloxanes.

In a study using Karstedt's catalyst, the cyclic siloxane 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) was compared with the linear siloxanes 1,1,3,3,5,5,5-heptamethyltrisiloxane (MDHM) and 1,1,3,3-tetramethyldisiloxane. The reactions were carried out with allylbenzene, and the conversion rates were measured.

Table 1: Conversion of Allylbenzene in Hydrosilylation with Cyclic and Linear Silanes[1]

SilaneStructureCatalystConversion (%)Selectivity to β-adduct (%)
D4HCyclicKarstedt's96100
MDHMLinearKarstedt's90100
TetramethyldisiloxaneLinearKarstedt's72100
D4HCyclicPlatinum Black94100
MDHMLinearPlatinum Black87100
TetramethyldisiloxaneLinearPlatinum Black71100

The data clearly indicates that under these specific conditions, the cyclic siloxane (D4H) exhibits a slightly higher conversion rate compared to the linear siloxanes[1]. This suggests a subtle difference in the reactivity of the Si-H bonds, potentially influenced by the conformational constraints of the cyclic structure.

Experimental Protocol: Hydrosilylation of Allylbenzene

The following is a representative experimental protocol for the hydrosilylation of allylbenzene with a siloxane, catalyzed by Karstedt's catalyst:

  • To a solution of allylbenzene (18.2 mmol) in a suitable solvent, add the siloxane (D4H, MDHM, or tetramethyldisiloxane) in the desired stoichiometric ratio.

  • Add Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 3 hours).

  • Monitor the progress of the reaction using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the starting materials and the formation of products.

  • Upon completion, the product can be purified by distillation or chromatography.

Thermal Stability: A Comparative Analysis

The thermal stability of silanes is a critical factor in their application in high-temperature environments. A study on the thermal decomposition of linear and cyclic polycyclosilanes provides valuable insights into their relative stabilities.

Thermogravimetric analysis (TGA) was used to compare a linear polymer synthesized from 1,3-bis(silyl)cyclohexasilane and a cyclic polymer of the same monomer. The analysis revealed that the linear polymers lost approximately 45% of their weight between 200°C and 400°C, while the cyclic polymer lost only 33% in the same temperature range[2]. This indicates that the cyclic polycyclosilane decomposed more slowly than its linear counterpart[2].

Table 2: Thermal Decomposition of Linear and Cyclic Polycyclosilanes[2]

PolymerStructureTemperature Range (°C)Weight Loss (%)
Linear Poly(1,3Si6)Linear200 - 400~45
Cyclic Poly(1,3Si6)Cyclic200 - 400~33

This difference in thermal stability can be attributed to the molecular architecture. In linear polymers, chain-end scission can lead to the formation of volatile smaller fragments, resulting in a more significant weight loss. In contrast, for a cyclic polymer to produce a volatile fragment, at least two bond scission events within the ring are required, leading to a slower rate of decomposition[2].

Experimental Protocol: Thermogravimetric Analysis (TGA) of Polysilanes
  • Place a small, accurately weighed sample of the polysilane (typically 5-10 mg) into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the sample weight as a function of temperature.

  • The resulting TGA curve provides information on the thermal stability of the material, including the onset of decomposition and the percentage of weight loss at different temperatures.

Ring-Opening Polymerization: A Unique Reaction of Cyclic Silanes

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of high molecular weight polymers with controlled architectures. This reaction is a defining characteristic of cyclic monomers, including cyclosiloxanes, and represents a significant point of divergence in reactivity compared to their linear counterparts.

The driving force for ROP is often the relief of ring strain. Smaller cyclosiloxanes, such as hexamethylcyclotrisiloxane (D3), are highly strained and therefore exhibit high reactivity towards ROP[3]. The reactivity of cyclosiloxanes in ROP generally follows the order: D3 >> D4 > D5 > D6[3]. Linear silanes, lacking a cyclic structure and the associated ring strain, do not undergo ROP.

The ability of cyclic silanes to undergo ROP allows for the production of polysiloxanes with a wide range of molecular weights and functionalities, which is a key advantage in the synthesis of silicone-based materials.

Experimental Protocol: Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3)
  • Thoroughly dry all glassware and reagents to remove any traces of water, which can interfere with the polymerization.

  • In an inert atmosphere (e.g., under nitrogen or argon), dissolve hexamethylcyclotrisiloxane (D3) in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Initiate the polymerization by adding a catalytic amount of a strong base, such as n-butyllithium or a potassium silanolate.

  • Allow the reaction to proceed at a controlled temperature. The polymerization of D3 is typically rapid due to its high ring strain.

  • Terminate the polymerization by adding a quenching agent, such as a chlorosilane, to cap the living polymer chains.

  • Precipitate the polymer in a non-solvent (e.g., methanol) and dry it under vacuum to obtain the final polysiloxane product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the reactivity of cyclic and linear silanes and a typical experimental workflow for their comparative analysis.

Reactivity_Comparison_Workflow Experimental Workflow for Reactivity Comparison cluster_Preparation Reactant Preparation cluster_Reaction Reaction Setup cluster_Analysis Analysis cluster_Comparison Comparison Cyclic_Silane Cyclic Silane Reaction_Cyclic Reaction with Cyclic Silane Cyclic_Silane->Reaction_Cyclic Linear_Silane Linear Silane Reaction_Linear Reaction with Linear Silane Linear_Silane->Reaction_Linear Substrate Reaction Substrate (e.g., Alkene) Substrate->Reaction_Cyclic Substrate->Reaction_Linear Catalyst Catalyst (e.g., Platinum complex) Catalyst->Reaction_Cyclic Catalyst->Reaction_Linear Monitoring Reaction Monitoring (GC, NMR) Reaction_Cyclic->Monitoring Reaction_Linear->Monitoring Data_Collection Data Collection (Conversion, Yield) Monitoring->Data_Collection Comparative_Analysis Comparative Analysis of Reactivity Data_Collection->Comparative_Analysis

Caption: Experimental workflow for comparing the reactivity of cyclic and linear silanes.

Reactivity_Pathways Key Reactive Pathways Silanes Silanes Cyclic_Silanes Cyclic Silanes Silanes->Cyclic_Silanes Linear_Silanes Linear Silanes Silanes->Linear_Silanes Hydrosilylation Hydrosilylation Cyclic_Silanes->Hydrosilylation Thermal_Decomposition Thermal Decomposition Cyclic_Silanes->Thermal_Decomposition ROP Ring-Opening Polymerization Cyclic_Silanes->ROP Linear_Silanes->Hydrosilylation Linear_Silanes->Thermal_Decomposition

Caption: Distinctive reactive pathways for cyclic versus linear silanes.

References

Evaluating the Electrical Properties of Dielectrics from Cyclopentylsilane and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of miniaturization and enhanced performance in microelectronics has driven extensive research into low-dielectric-constant (low-κ) materials. These materials are crucial for insulating the intricate wiring in integrated circuits, reducing signal delay, power consumption, and crosstalk. Among the various precursors being explored for the deposition of low-κ films, cyclic silanes, such as cyclopentylsilane (CPS), have emerged as promising candidates. This guide provides an objective comparison of the electrical properties of dielectrics derived from a cyclopentasilane analog, decamethylcyclopentasiloxane (DMCPSO), with other commonly used dielectric materials. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their applications.

Comparative Analysis of Electrical Properties

The performance of a dielectric material is primarily evaluated based on its dielectric constant (κ), leakage current density, breakdown strength, and thermal stability. The following table summarizes these key parameters for dielectrics derived from DMCPSO and other common precursors. It is important to note that the values presented are collated from various studies and may have been measured under different experimental conditions.

Precursor/MaterialDielectric Constant (κ)Leakage Current Density (A/cm²)Breakdown Strength (MV/cm)Thermal Stability (°C)
Decamethylcyclopentasiloxane (DMCPSO) 1.9 - 2.4[1][2]~4 x 10⁻⁷ @ 6.4 MV/cm[1]> 6.4[1]> 400[1]
Trimethylsilane (3MS) 2.7 - 3.3Not specifiedNot specifiedHigh
Tetraethyl Orthosilicate (TEOS) - SiO₂ ~4.0Low~10High
Methylsilsesquioxane (MSSQ) 2.7 - 2.9[3]LowNot specifiedUp to 500[3]
Porous SiCOH (general) < 2.5Varies with porosityGenerally lowerVaries

In-Depth Look at Cyclopentasilane-Based Dielectrics

Dielectric films produced from cyclic silane precursors like decamethylcyclopentasiloxane (DMCPSO) exhibit promising low-κ values, ranging from 1.9 to 2.4.[1][2] This is attributed to the incorporation of carbon and the creation of nanoporosity within the silicon dioxide matrix, which lowers the overall polarity and density of the film. The leakage current for DMCPSO-based films has been reported to be approximately 4 x 10⁻⁷ A/cm² at a high electric field of 6.4 MV/cm, indicating good insulating properties.[1] While specific breakdown strength values are not always detailed, the material has been shown to withstand fields greater than 6.4 MV/cm.[1] Furthermore, these films demonstrate thermal stability at temperatures exceeding 400°C, a critical requirement for integration into semiconductor manufacturing processes.[1]

Alternative Dielectric Materials: A Snapshot

Trimethylsilane (3MS): A common precursor for carbon-doped silicon dioxide (SiCOH) films, 3MS yields dielectrics with κ-values in the range of 2.7 to 3.3. These films are known for their high thermal stability.

Tetraethyl Orthosilicate (TEOS): For decades, TEOS has been the industry standard for depositing silicon dioxide (SiO₂). While reliable and thermally stable, the resulting films have a relatively high dielectric constant of approximately 4.0.

Methylsilsesquioxane (MSSQ): This spin-on dielectric material offers a low dielectric constant (2.7-2.9) and impressive thermal stability up to 500°C.[3]

Experimental Protocols

Accurate and reproducible characterization of dielectric properties is paramount. The following are detailed methodologies for key experiments.

Thin Film Deposition: Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD is a widely used technique for depositing thin films of dielectric materials from organosilane precursors.

Workflow:

PECVD_Workflow cluster_chamber PECVD Chamber cluster_control Process Control Precursor Precursor Vapor (e.g., DMCPSO) Plasma RF Plasma Generation Precursor->Plasma CarrierGas Carrier Gas (e.g., Ar) CarrierGas->Plasma Deposition Film Deposition Plasma->Deposition Substrate Substrate on Heated Stage Substrate->Deposition Film Film Deposition->Film Deposited Low-κ Film FlowRate Mass Flow Controllers FlowRate->Precursor FlowRate->CarrierGas Pressure Pressure Gauge & Control Pressure->Plasma Power RF Power Supply Power->Plasma Temperature Substrate Temperature Control Temperature->Substrate

Caption: PECVD experimental workflow for low-κ film deposition.

Methodology:

  • Substrate Preparation: A silicon wafer is cleaned to remove any surface contaminants.

  • Chamber Setup: The wafer is placed on a heated substrate holder within the PECVD chamber. The chamber is then evacuated to a base pressure.

  • Precursor Delivery: The liquid precursor (e.g., DMCPSO) is vaporized and introduced into the chamber along with a carrier gas (e.g., Argon). Mass flow controllers are used to precisely regulate the flow rates.

  • Plasma Generation: An RF power source is used to generate a plasma from the gas mixture. This creates reactive species that will form the film.

  • Deposition: The reactive species adsorb onto the heated substrate and undergo chemical reactions to form a solid thin film. Deposition parameters such as pressure, temperature, RF power, and gas flow rates are carefully controlled to achieve the desired film properties.

  • Post-Deposition Annealing: The deposited film may be annealed at a high temperature (e.g., 400°C) in an inert atmosphere (e.g., N₂) to stabilize the film structure and remove any volatile organic fragments.[1]

Electrical Characterization

The dielectric constant is determined by measuring the capacitance of a Metal-Insulator-Semiconductor (MIS) capacitor structure.

Logical Flow:

CV_Measurement CreateMIS Create MIS Capacitor (Metal/Low-κ/Si) ApplyVoltage Apply Swept DC Bias Voltage + Small AC Signal CreateMIS->ApplyVoltage MeasureC Measure Capacitance (C) vs. Voltage (V) ApplyVoltage->MeasureC PlotCV Plot C-V Curve MeasureC->PlotCV ExtractCox Extract Accumulation Capacitance (Cox) PlotCV->ExtractCox CalculateK Calculate Dielectric Constant (κ) κ = (Cox * d) / (ε₀ * A) ExtractCox->CalculateK

Caption: Logical flow for dielectric constant measurement.

Methodology:

  • MIS Capacitor Fabrication: Metal dots (e.g., Aluminum) of a known area (A) are deposited on the surface of the dielectric film.

  • Measurement: A probe station is used to make electrical contact with the metal dot and the silicon substrate. A C-V meter applies a sweeping DC voltage with a superimposed small AC signal (typically 1 MHz).

  • Data Analysis: The capacitance is measured as a function of the DC voltage. The capacitance in the accumulation region (where the semiconductor surface is saturated with majority carriers) is taken as the oxide capacitance (Cox).

  • Calculation: The dielectric constant (κ) is calculated using the formula for a parallel plate capacitor: κ = (Cox * d) / (ε₀ * A), where 'd' is the film thickness (measured by ellipsometry), and 'ε₀' is the permittivity of free space.

This measurement determines the current that flows through the dielectric under an applied electric field and the field strength at which the dielectric fails.

Experimental Setup:

IV_Measurement MIS_Structure MIS Capacitor Structure Ammeter Picoammeter MIS_Structure->Ammeter Measure Current (I) Voltage_Source Programmable Voltage Source Voltage_Source->MIS_Structure Apply Stepped Voltage (V) Plotter Data Acquisition & Plotter Voltage_Source->Plotter Ammeter->Plotter IV_Curve IV_Curve Plotter->IV_Curve Generate I-V Curve

Caption: Experimental setup for I-V characterization.

Methodology:

  • Device Setup: The same MIS capacitor structure used for C-V measurements is employed.

  • Measurement: A semiconductor parameter analyzer or a source-measure unit is used to apply a stepped voltage across the capacitor and measure the resulting current.

  • Data Analysis:

    • Leakage Current Density: The current measured at a specific electric field (Voltage/film thickness) is recorded and reported as the leakage current density (Current/Area).

    • Breakdown Strength: The voltage is ramped up until a sudden, sharp increase in current is observed. This voltage is the breakdown voltage, and the breakdown strength is calculated by dividing the breakdown voltage by the film thickness.

Conclusion

Dielectrics derived from cyclic silane precursors like decamethylcyclopentasiloxane show significant promise for use in advanced microelectronics, offering dielectric constants below 2.5. Their electrical properties, particularly their low κ-value and good thermal stability, make them a compelling alternative to traditional dielectric materials. However, for a complete and fair comparison, more comprehensive studies that characterize a wide range of electrical and mechanical properties under standardized conditions are necessary. The experimental protocols outlined in this guide provide a foundation for such future investigations, enabling researchers to systematically evaluate and compare the performance of these and other novel dielectric materials.

References

A Researcher's Guide to Cross-Referencing Experimental Data and Theoretical Predictions for Cyclopentylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Framework

A direct comparison of experimental and theoretical data is crucial for validating computational models and interpreting experimental results. The following tables are structured to facilitate a clear and concise comparison of key molecular properties. In the absence of specific published data for Cyclopentylsilane, these tables can be populated as data becomes available.

Table 1: Comparison of Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode DescriptionExperimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Theoretical (e.g., DFT) (cm⁻¹)
Si-H stretchData not availableData not availableRequires calculation
C-H stretch (asymmetric)Data not availableData not availableRequires calculation
C-H stretch (symmetric)Data not availableData not availableRequires calculation
CH₂ scissoringData not availableData not availableRequires calculation
Si-C stretchData not availableData not availableRequires calculation
Ring deformationData not availableData not availableRequires calculation

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomExperimental ¹H (ppm)Theoretical ¹H (ppm)Experimental ¹³C (ppm)Theoretical ¹³C (ppm)
Si-HData not availableRequires calculation--
C1-HData not availableRequires calculationData not availableRequires calculation
C2-HData not availableRequires calculationData not availableRequires calculation
C3-HData not availableRequires calculationData not availableRequires calculation
C4-HData not availableRequires calculationData not availableRequires calculation

Note: Chemical shifts are typically referenced to Tetramethylsilane (TMS).

Table 3: Comparison of Geometric Parameters for this compound

ParameterBond Length (Å) / Angle (°)ExperimentalTheoretical (e.g., DFT)
Bond LengthSi-CData not availableRequires calculation
Si-HData not availableRequires calculation
C-CData not availableRequires calculation
C-HData not availableRequires calculation
Bond Angle∠ C-Si-CData not availableRequires calculation
∠ H-Si-CData not availableRequires calculation
∠ Si-C-CData not availableRequires calculation
∠ C-C-CData not availableRequires calculation

Experimental Protocols

The acquisition of reliable experimental data is the foundation of any comparative study. The following are standard protocols for obtaining the necessary spectroscopic and structural information.

2.1 Vibrational Spectroscopy (FTIR and Raman)

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: For liquid samples like this compound, a thin film is typically prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For gas-phase measurements, a gas cell with appropriate windows (e.g., KBr) is used.

    • Instrumentation: A commercial FTIR spectrometer is used, typically with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

    • Data Acquisition: The spectrum is recorded over a standard mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹. An interferogram is collected and Fourier-transformed to produce the infrared spectrum. A background spectrum of the empty sample holder or solvent is subtracted.

  • Raman Spectroscopy:

    • Sample Preparation: Liquid this compound can be analyzed in a glass capillary tube or a cuvette.

    • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a charge-coupled device (CCD) detector is used.

    • Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected at a 90° angle. The Rayleigh-scattered light is filtered out, and the remaining Raman-scattered light is dispersed by a grating and detected.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. A small amount of a reference standard, typically Tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

2.3 Geometric Parameter Determination

  • Gas-Phase Electron Diffraction (GED): This technique is suitable for volatile molecules like this compound and provides information about the molecular geometry in the gas phase, free from intermolecular interactions.

  • X-ray Crystallography: If a suitable single crystal of this compound or a derivative can be grown (often at low temperatures), X-ray diffraction can provide highly accurate bond lengths and angles in the solid state.

Theoretical Prediction Methodologies

Computational chemistry provides a powerful means to predict molecular properties and complement experimental findings.

3.1 Density Functional Theory (DFT)

DFT is a widely used quantum chemical method that offers a good balance between accuracy and computational cost.

  • Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results. A common approach for molecules like this compound would be to use a hybrid functional such as B3LYP or a more modern functional like ωB97X-D, paired with a Pople-style basis set (e.g., 6-311+G(d,p)) or a correlation-consistent basis set (e.g., aug-cc-pVTZ).

  • Geometry Optimization: The first step is to perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculations: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This provides the theoretical vibrational frequencies and confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR shielding tensors. These are then converted to chemical shifts by referencing them to the shielding tensor of a standard compound (e.g., TMS) calculated at the same level of theory.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental data with theoretical predictions.

comparison_workflow cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample This compound Sample exp_ir FTIR Spectroscopy exp_sample->exp_ir exp_raman Raman Spectroscopy exp_sample->exp_raman exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_geom Geometric Measurement (GED/X-ray) exp_sample->exp_geom exp_data Experimental Data (Frequencies, Shifts, Geometry) exp_ir->exp_data exp_raman->exp_data exp_nmr->exp_data exp_geom->exp_data comparison Data Comparison and Analysis exp_data->comparison theo_model Molecular Model of This compound theo_calc Quantum Chemical Calculation (e.g., DFT) theo_model->theo_calc theo_opt Geometry Optimization theo_calc->theo_opt theo_freq Frequency Calculation theo_opt->theo_freq theo_nmr NMR Shielding Calculation theo_opt->theo_nmr theo_data Theoretical Predictions (Frequencies, Shifts, Geometry) theo_freq->theo_data theo_nmr->theo_data theo_data->comparison conclusion Validation of Theory & Interpretation of Experiment comparison->conclusion

Caption: Workflow for comparing experimental and theoretical data.

This guide provides a robust framework for the systematic comparison of experimental and theoretical data for this compound. By following these protocols and data presentation structures, researchers can ensure a rigorous and objective analysis, contributing to a deeper understanding of the molecular properties of this and related compounds.

Safety Operating Guide

Cyclopentylsilane: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentylsilane is a highly flammable and hazardous chemical that necessitates meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with standard safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to be fully aware of the hazards associated with this compound and to take the appropriate safety measures.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the accumulation of flammable and toxic vapors.[1][2]

Ignition Sources: this compound is highly flammable.[1][3][4] Ensure that all potential ignition sources, such as open flames, sparks from electrical equipment, and static discharge, are strictly eliminated from the handling area. Use only non-sparking tools and ensure proper grounding of all equipment.[1][2][4]

This compound Hazard Profile

Understanding the specific hazards of this compound is crucial for its safe management.

Hazard ClassificationDescriptionGHS Hazard Statement
Flammability Highly flammable liquid and vapor.H225[1][3]
Acute Toxicity (Oral) Fatal if swallowed.H300[3]
Acute Toxicity (Inhalation) Toxic if inhaled.H331[3]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.H314[3]
Skin Sensitization May cause an allergic skin reaction.H317[3]
Aquatic Hazard Harmful to aquatic life with long lasting effects.H412[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

1. Waste Collection:

  • Designate a specific, clearly labeled, and compatible waste container for this compound waste. The container must be in good condition, with a secure, tight-fitting lid.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials include alkalis, metal salts, precious metals, and oxidizing agents.[1]

2. Labeling:

  • Properly label the waste container with the words "Hazardous Waste," "this compound," and the associated hazard pictograms (e.g., flammable, corrosive, toxic).

3. Storage:

  • Store the waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1][4]

  • The storage area should be away from heat, sparks, and open flames.[1][2]

  • Ensure secondary containment is in place to capture any potential leaks.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste contractor with a complete and accurate description of the waste, including its composition and hazards.

5. Empty Container Disposal:

  • Empty containers that once held this compound must be handled with care as they may retain flammable and toxic residues.[1]

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. The rinsate must be collected and disposed of as hazardous waste along with the this compound.

  • After triple-rinsing, the container can be defaced (to prevent reuse) and disposed of according to your institution's guidelines for chemically contaminated solid waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Cyclopentylsilane_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_empty Empty Container Management start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood ignition Eliminate Ignition Sources fume_hood->ignition collect Collect in Labeled, Compatible Container ignition->collect empty_container Empty Container? ignition->empty_container segregate Segregate from Incompatible Materials collect->segregate store Store in Designated Cool, Ventilated Area segregate->store contact_ehs Contact EHS/Licensed Waste Contractor store->contact_ehs incineration Arrange for Incineration contact_ehs->incineration end End: Proper Disposal Complete incineration->end empty_container->collect No triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect dispose_container Dispose of Defaced Container collect_rinsate->dispose_container

References

Personal protective equipment for handling Cyclopentylsilane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cyclopentylsilane

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • Substance Name: this compound

  • CAS Number: 80249-74-7

  • Formula: C5H12Si[1]

This compound is a highly flammable liquid and vapor that requires strict safety protocols to prevent accidental ignition and exposure.[2][3] It may cause irritation to the skin, eyes, and respiratory tract.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[2]To prevent skin contact and potential irritation.[2]
Eye Protection Chemical goggles. Contact lenses should not be worn.[2]To protect eyes from splashes and vapors which may cause irritation.[2]
Skin and Body Wear suitable protective clothing.[2]To prevent skin contact with the chemical.
Respiratory NIOSH-certified organic vapor (black cartridge) respirator where exposure through inhalation may occur.[2]To protect against inhalation of vapors or mists that can irritate the respiratory tract.[2]
Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to mitigate the risks associated with this compound.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid all contact with eyes and skin, and do not inhale vapors or mists.[2]

  • Implement proper grounding and bonding procedures for containers and receiving equipment to prevent static discharge.[2]

  • Use only non-sparking tools to avoid ignition sources.[2]

  • Keep the container tightly closed when not in use.[2]

  • Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

  • Keep the container tightly sealed.[2]

  • Store away from incompatible materials such as alkalis, metal salts, precious metals, and oxidizing agents.[2]

Disposal Plan

All waste materials, including empty containers, must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Disposal: this compound waste should be incinerated by a licensed waste disposal facility.[2]

  • Sewer Disposal: Do not dispose of this compound waste into the sewer system.[2]

  • Empty Containers: Handle empty containers with care as they may contain flammable residual vapors.[2]

Emergency Procedures

In Case of Fire:

  • Use water spray, water fog, foam, carbon dioxide, or dry chemical extinguishers.[2] Do not use a direct stream of water.[2]

  • Firefighters should wear proper protective equipment, including respiratory protection.[2]

In Case of Accidental Release:

  • Eliminate all ignition sources.[2]

  • Use non-sparking tools for cleanup.[2]

  • Absorb spills with an inert material and place in an appropriate container for disposal.

First Aid:

  • After Inhalation: Move the victim to fresh air. Seek medical advice if you feel unwell.[2]

  • After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[2]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2]

  • After Ingestion: Do not induce vomiting. Seek immediate medical advice.[3]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Handling this compound A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Assemble Grounded Equipment & Non-Sparking Tools C->D E Carefully Dispense this compound D->E F Perform Experimental Procedure E->F G Securely Close Container After Use F->G H Segregate Waste (Liquid & Contaminated Solids) G->H I Label Waste Container Appropriately H->I J Arrange for Professional Incineration I->J

Caption: Workflow for Handling and Disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.